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  • Product: Dichloromethyl 2,2,2-trifluoroethyl ether
  • CAS: 26644-86-0

Core Science & Biosynthesis

Foundational

The Chemistry and Analytical Profiling of Dichloromethyl 2,2,2-Trifluoroethyl Ether (CAS 26644-86-0)

Executive Context & Pharmacopeial Significance Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a highly specific, halogenated ether primarily encountered as a critical process-related impurity in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Pharmacopeial Significance

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a highly specific, halogenated ether primarily encountered as a critical process-related impurity in the synthesis of the volatile anesthetic Isoflurane (CAS 26675-46-7) [1]. Depending on the specific pharmacopeial monograph (USP or EP), it is designated as Isoflurane Impurity 10 or Isoflurane Impurity 11 [2][4].

For drug development professionals and analytical chemists, controlling this impurity is paramount. Halogenated ethers containing a dichloromethyl group are highly reactive; they can undergo hydrolysis in the presence of trace moisture to yield toxic formyl chloride derivatives, compromising the stability and safety profile of the final Active Pharmaceutical Ingredient (API).

Quantitative Physicochemical Profile

To accurately isolate and quantify this compound, its fundamental physical and chemical properties must be understood. The following table summarizes the core quantitative data utilized in analytical method development [3].

PropertyValueAnalytical Significance / Causality
Chemical Name Dichloromethyl 2,2,2-trifluoroethyl etherIUPAC nomenclature standard.
CAS Registry Number 26644-86-0Unique identifier for regulatory filing.
Molecular Formula C₃H₃Cl₂F₃ODetermines exact monoisotopic mass for HRMS.
Molecular Weight 182.96 g/mol Utilized for standard MS identification (EI).
Structural Formula CF₃-CH₂-O-CHCl₂The -CHCl₂ group drives its chemical reactivity.
Boiling Point 47–48 °C at 150 mm HgIndicates lower volatility than Isoflurane (BP 48.5 °C at 760 mm Hg), allowing fractional distillation.

Mechanistic Origins in API Synthesis

Understanding how CAS 26644-86-0 forms is critical for upstream process control. The synthesis of Isoflurane relies on the precise, photochemically catalyzed α-chlorination of difluoromethyl 2,2,2-trifluoroethyl ether.

However, if the starting materials contain trace amounts of methyl 2,2,2-trifluoroethyl ether (CF₃CH₂OCH₃)—a common byproduct of precursor synthesis—the methyl group undergoes unselective radical chlorination. The first equivalent of chlorine yields a monochloromethyl intermediate. Because the resulting -CH₂Cl group remains highly susceptible to hydrogen abstraction by chlorine radicals, a second chlorination event rapidly occurs, yielding the dichloromethyl ether (CAS 26644-86-0).

G cluster_main Target Synthesis (Isoflurane) cluster_impurity Impurity 10/11 Pathway A CF3CH2OCHF2 (CAS 1885-48-9) B Isoflurane API (CAS 26675-46-7) A->B Cl2, hν (α-chlorination) C CF3CH2OCH3 (Precursor Contaminant) D CF3CH2OCH2Cl (Monochloro Intermediate) C->D Cl2, hν (-HCl) E CF3CH2OCHCl2 (CAS 26644-86-0) D->E Cl2, hν (-HCl)

Reaction pathways contrasting Isoflurane API synthesis with the formation of CAS 26644-86-0.

Self-Validating Analytical Methodology (GC-MS)

To ensure trustworthiness and strict regulatory compliance, the detection of CAS 26644-86-0 must be performed using a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The following workflow explains not just the steps, but the physicochemical causality behind each parameter.

Step-by-Step GC-MS Protocol

Objective: Isolate and quantify Dichloromethyl 2,2,2-trifluoroethyl ether down to ppm levels within an Isoflurane API matrix.

  • Step 1: Sample Dilution & Internal Standard Addition

    • Action: Dilute the Isoflurane API to 10 mg/mL in high-purity dichloromethane. Spike with 10 µg/mL of Toluene-d8 as an internal standard (ISTD).

    • Causality: Direct injection of neat volatile ethers overloads the column and saturates the MS detector, skewing quantitation. The ISTD ensures the system is self-validating; any variations in injection volume or detector sensitivity are mathematically normalized against the Toluene-d8 recovery.

  • Step 2: Inlet Parameters & Injection

    • Action: Inject 1.0 µL with a split ratio of 50:1 at an inlet temperature of 150 °C.

    • Causality: Halogenated ethers expand violently upon vaporization. A high split ratio prevents "backflash" (where the sample vapor exceeds the glass liner volume and contaminates the pneumatic lines), ensuring highly reproducible peak areas.

  • Step 3: Chromatographic Separation

    • Action: Utilize a DB-624 capillary column (60m × 0.25mm × 1.4µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Causality: The cyanopropylphenyl/dimethylpolysiloxane stationary phase of the DB-624 provides unique dipole-dipole interactions. This is critical for resolving CAS 26644-86-0 from closely related structural isomers (like Isoflurane Impurity 12) which would co-elute on standard non-polar (e.g., DB-1) columns.

  • Step 4: Thermal Gradient Programming

    • Action: Hold at 40 °C for 5 minutes. Ramp at 5 °C/min to 120 °C, then ramp at 20 °C/min to 220 °C (hold 3 min).

    • Causality: The extended initial hold at 40 °C allows the highly volatile Isoflurane matrix to elute completely before the heavier dichloromethyl impurity partitions off the stationary phase. The steep secondary ramp clears the column of any heavy non-volatile contaminants, validating the column's cleanliness for the subsequent run.

  • Step 5: MS Detection & System Suitability

    • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the extracted ion chromatogram (EIC) at m/z 83 and m/z 99.

    • Causality: 70 eV is the universal standard for EI, allowing the resulting fragmentation pattern to be cross-referenced against NIST libraries for absolute structural confirmation. The system validates itself by requiring a resolution factor ( ) > 1.5 between the API peak and the impurity peak before quantitation is accepted.

Toxicological Implications & API Quality Control

The presence of Dichloromethyl 2,2,2-trifluoroethyl ether in final drug products is strictly regulated. Unlike the stable difluoromethyl ether linkage found in Isoflurane, the dichloromethyl ether linkage is susceptible to nucleophilic attack and in vivo metabolism.

If inhaled, impurities of this class can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of reactive acyl chlorides and free chloride ions. This pathway is strongly associated with the rare but severe hepatotoxicity and nephrotoxicity historically observed with older, less refined halogenated anesthetics [1]. Consequently, robust removal via fractional distillation and rigorous validation via the GC-MS protocol outlined above are non-negotiable pillars of modern anesthetic manufacturing.

References
  • Title: Isoflurane Impurity 10 | CAS 26644-86-0 Source: QCS Standards URL: [Link]

Exploratory

Boiling point and density of Dichloromethyl 2,2,2-trifluoroethyl ether

In-Depth Technical Guide: Physicochemical Profiling of Dichloromethyl 2,2,2-Trifluoroethyl Ether Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) is a highly halogenated aliphatic ether. In t...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling of Dichloromethyl 2,2,2-Trifluoroethyl Ether

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) is a highly halogenated aliphatic ether. In the realm of pharmaceutical manufacturing and drug development, it is most notably recognized as Isoflurane Impurity 10 [1]. Understanding its precise physicochemical properties—specifically its boiling point and density—is critical for separation scientists, analytical chemists, and chemical engineers designing purification workflows for inhalation anesthetics. This whitepaper synthesizes the core physical data with the mechanistic causality behind its behavior and provides field-proven protocols for property verification.

Core Physicochemical Data

The quantitative properties of Dichloromethyl 2,2,2-trifluoroethyl ether are dictated by its dense halogenation. Below is a structured summary of its core physical data [2].

PropertyValueMeasurement Condition / Notes
Chemical Name Dichloromethyl 2,2,2-trifluoroethyl etherAlso: 2-(Dichloromethoxy)-1,1,1-trifluoroethane
CAS Number 26644-86-0Standard identifier
Chemical Formula C₃H₃Cl₂F₃ON/A
Molecular Weight 182.96 g/mol N/A
Boiling Point 47 – 48 °C Measured at reduced pressure (150 mm Hg )
Density 1.367 g/cm³ Measured at standard conditions
SMILES FC(COC(Cl)Cl)(F)FStructural representation
Pharmaceutical Role Isoflurane Impurity 10API impurity profiling [1][3]

Mechanistic Insights into Boiling Point and Density

Boiling Point Causality: The recorded boiling point of 47–48 °C at 150 mmHg indicates a moderately volatile compound. If extrapolated to standard atmospheric pressure (760 mmHg) using the Clausius-Clapeyron relationship, the boiling point approaches the 95–100 °C range. The presence of two heavy chlorine atoms and three highly electronegative fluorine atoms creates a strong molecular dipole. Furthermore, the bulky halogen atoms increase the molecular surface area, significantly enhancing London dispersion forces compared to non-halogenated analogs. Operational Insight: The choice to measure and distill this compound at 150 mmHg is driven by the need to prevent thermal decomposition. Halogenated ethers are prone to dehydrohalogenation at elevated temperatures, making vacuum distillation a mandatory requirement for purification.

Density Causality: The density of 1.367 g/cm³ is significantly higher than that of water and standard organic solvents. This is a direct consequence of the "heavy atom effect." Fluorine and chlorine atoms have high atomic masses relative to their Van der Waals radii. The tight packing of these halogenated molecules in the liquid phase, driven by strong dipole-dipole interactions, results in a highly dense fluid.

Formation Pathway and Impurity Profiling

In the synthesis of the inhalation anesthetic Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), photochemical chlorination of intermediate ethers is a standard step. Dichloromethyl 2,2,2-trifluoroethyl ether emerges as an over-chlorinated byproduct (Impurity 10) when the chlorination process lacks strict stoichiometric or photonic control [3].

G A 2,2,2-Trifluoroethanol B Etherification A->B C Intermediate Ether B->C D Photochemical Chlorination C->D E Isoflurane (API) D->E Monochlorination F Dichloromethyl 2,2,2- trifluoroethyl ether D->F Over-chlorination

Fig 1: Synthetic pathway of Dichloromethyl 2,2,2-trifluoroethyl ether as an Isoflurane impurity.

Experimental Protocols for Property Verification

To ensure scientific integrity and self-validation, the following protocols detail how to accurately measure the boiling point and density of Dichloromethyl 2,2,2-trifluoroethyl ether in a laboratory setting.

Protocol A: Reduced-Pressure Boiling Point Determination via Ebulliometry

Objective: To determine the boiling point at 150 mmHg while preventing thermal degradation.

  • Apparatus Setup: Assemble a dynamic ebulliometer equipped with a high-precision vacuum controller and a calibrated platinum resistance thermometer (PRT).

  • System Evacuation: Lower the system pressure to exactly 150 mmHg.

    • Causality: Precise pressure control is mandatory; a deviation of even 1 mmHg can shift the boiling point by 0.3–0.5 °C for halogenated ethers.

  • Sample Introduction: Introduce 20 mL of high-purity Dichloromethyl 2,2,2-trifluoroethyl ether into the ebulliometer boiler.

  • Controlled Heating: Apply heat using a precision heating mantle. Increase the temperature at a rate of 1 °C/min until steady reflux is observed on the condenser cold finger.

  • Equilibration and Measurement (Self-Validation): Allow the vapor-liquid equilibrium to stabilize for 15 minutes. The self-validating check involves verifying that the temperature remains constant (±0.05 °C) over a continuous 5-minute window. Record the temperature (Expected: 47–48 °C).

Protocol B: High-Precision Density Measurement via Oscillating U-Tube Densitometry

Objective: To measure the density (1.367 g/cm³) with 5-decimal precision without evaporative loss.

  • Calibration (Self-Validation): Flush the U-tube with ultra-pure water and dry air. Calibrate the instrument at 20.00 °C. The density of water must read exactly 0.99820 g/cm³, and air must read 0.00120 g/cm³.

  • Sample Loading: Inject 2 mL of the ether sample into the U-tube using a glass syringe.

    • Causality: Avoid plastic syringes entirely. Halogenated ethers act as strong solvents and will leach plasticizers from the syringe barrel, artificially altering the density of the sample.

  • Thermal Equilibration: Allow the internal Peltier thermostat to stabilize the sample at exactly 20.00 °C.

  • Measurement: Initiate the oscillation. The instrument calculates density based on the change in the oscillation frequency caused by the sample's mass. Record the density (Expected: ~1.367 g/cm³).

References

  • Guangzhou Dreampharm Biotechnology Co., Ltd. "Isoflurane Impurity 10 (CAS 26644-86-0)". Retrieved from [Link]

  • Fluorine1.ru. "Catalog - Boiling point, Melting point, Density, Refractive index - CAS 26644-86-0". Retrieved from[Link]

  • Axios Research. "Isoflurane - CAS - 26675-46-7 Impurities". Retrieved from[Link]

Foundational

Dichloromethyl 2,2,2-Trifluoroethyl Ether (CAS 26644-86-0): Synonyms, Synthesis Workflows, and Role as an Isoflurane Intermediate

Executive Summary In the landscape of organofluorine chemistry and anesthetic drug development, Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) occupies a critical dual role. To the synthetic chemist, it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organofluorine chemistry and anesthetic drug development, Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) occupies a critical dual role. To the synthetic chemist, it is a highly reactive intermediate essential for the construction of complex halogenated ethers. To the analytical chemist and quality control professional, it is a closely monitored pharmacopeial impurity. This whitepaper provides an in-depth technical analysis of its nomenclature, mechanistic utility, and the field-proven synthetic protocols used to generate and consume this compound during the production of the widely used inhalation anesthetic, Isoflurane.

Nomenclature and Synonyms in Organic Synthesis

The compound C3​H3​Cl2​F3​O features a central ether oxygen bridging a 2,2,2-trifluoroethyl group and a dichloromethyl group. Depending on the context—whether regulatory compliance, industrial synthesis, or academic research—the compound is referred to by several distinct synonyms.

Regulatory bodies and pharmacopeial reference standards often classify this compound based on its relationship to the final active pharmaceutical ingredient (API). Consequently, it is frequently cataloged as Isoflurane Impurity 10 1[1] or Isofluorane Impurity 11 2[2].

Table 1: Contextual Synonyms for CAS 26644-86-0

SynonymContext / Usage DomainRationale
Dichloromethyl 2,2,2-trifluoroethyl ether Organic Synthesis / LiteratureDescribes the two distinct alkyl groups attached to the ether oxygen.
2-(Dichloromethoxy)-1,1,1-trifluoroethane IUPAC NomenclatureSystematic naming prioritizing the longest carbon chain (ethane).
Isoflurane Impurity 10 Quality Control / PharmacopeiaIdentifies the compound as a specific byproduct/unreacted intermediate in Isoflurane APIs.
Isofluorane Impurity 11 Reference StandardsAlternative vendor designation for chromatographic impurity profiling.
Ethane, 2-(dichloromethoxy)-1,1,1-trifluoro- CAS Index NameDatabase indexing format used in chemical registries.

Physiochemical Properties & Mechanistic Rationale

Understanding the physiochemical properties of Dichloromethyl 2,2,2-trifluoroethyl ether is paramount for designing self-validating experimental protocols.

Table 2: Quantitative Physiochemical Data

PropertyValue
Molecular Formula C3​H3​Cl2​F3​O
Molecular Weight 182.96 g/mol
Boiling Point 47 - 48 °C at 150 mm Hg
SMILES FC(COC(Cl)Cl)(F)F
Mechanistic Causality in Synthesis

The synthetic value of this compound lies in the differential reactivity of its functional groups. The −CF3​ group is highly stable and electron-withdrawing, which inductively stabilizes the adjacent ether linkage against oxidative cleavage. Conversely, the dichloromethyl group ( −CHCl2​ ) is highly susceptible to nucleophilic halogen exchange (fluorination). This makes CAS 26644-86-0 the perfect precursor for generating the difluoromethyl group ( −CHF2​ ) required for Isoflurane3[3].

Synthetic Workflows and Methodologies

To ensure high yield and minimize side reactions, the synthesis of Dichloromethyl 2,2,2-trifluoroethyl ether is typically achieved via a two-step formylation-chlorination route rather than direct carbene insertion, which often suffers from poor selectivity.

Protocol 1: Synthesis of Dichloromethyl 2,2,2-trifluoroethyl ether

Causality Note: Formylation followed by chlorination with PCl5​ selectively targets the carbonyl oxygen, preventing unwanted chlorination of the trifluoroethyl backbone.

  • Formylation Setup : In a dry, nitrogen-purged 500 mL round-bottom flask, dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add a mixed anhydride of formic and acetic acid dropwise at 0°C. Stir the mixture for 2 hours at room temperature to yield 2,2,2-trifluoroethyl formate.

  • Chlorination : Carefully introduce phosphorus pentachloride ( PCl5​ , 1.1 eq) to the reaction mixture. Heat the system to a gentle reflux (approx. 60°C) for 4-6 hours.

    • Self-Validation: The reaction progress is visually validated by the gradual dissolution of the solid PCl5​ and the evolution of heat.

  • Workup : Quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with cold saturated NaHCO3​ , and dry over anhydrous Na2​SO4​ .

  • Purification : Isolate the product via fractional distillation under reduced pressure. The pure compound elutes at 47-48°C at 150 mm Hg 4[4].

Protocol 2: Downstream Conversion to Isoflurane (Halogen Exchange)
  • Catalyst Preparation : In a Hastelloy autoclave, prepare a catalytic mixture of anhydrous hydrogen fluoride (HF) and antimony pentachloride ( SbCl5​ ).

  • Swarts Reaction : Slowly pump the Dichloromethyl 2,2,2-trifluoroethyl ether into the autoclave at 0°C. Seal and heat to 50°C. The mechanism facilitates the exchange of the two chlorine atoms for fluorine atoms, yielding difluoromethyl 2,2,2-trifluoroethyl ether.

  • Final API Generation : The resulting difluoromethyl ether is subjected to photochemical chlorination ( Cl2​ gas under UV light) to introduce a single chlorine atom at the α -carbon of the ethyl group, yielding the final API, Isoflurane.

SynthesisPathway TFE 2,2,2-Trifluoroethanol (Starting Material) Formylation Formylation & Chlorination (PCl5) TFE->Formylation Intermediate Dichloromethyl 2,2,2-trifluoroethyl ether CAS: 26644-86-0 Formylation->Intermediate Fluorination Fluorination (Swarts Reaction) HF / SbCl5 Intermediate->Fluorination Isoflurane Isoflurane (API) Fluorination->Isoflurane + Photochemical Chlorination

Synthetic pathway from 2,2,2-Trifluoroethanol to Isoflurane via CAS 26644-86-0.

Analytical Characterization & Impurity Profiling

Because CAS 26644-86-0 is an intermediate, trace amounts often carry over into the final product. Pharmacopeial guidelines mandate strict limits on "Isoflurane Impurity 10" 5[5]. Detection is universally performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow:

  • Sample Preparation : The Isoflurane API is dissolved in a high-purity volatile solvent (e.g., n-hexane).

  • Chromatographic Separation : Injected into a GC equipped with a mid-polarity capillary column (e.g., DB-624). The temperature program is optimized to resolve the impurity (b.p. ~145°C at atmospheric pressure) from the highly volatile Isoflurane (b.p. 48.5°C).

  • Mass Spectrometry : The eluent is ionized via Electron Impact (EI). Impurity 10 is confirmed by its distinct isotopic mass cluster around m/z 182, reflecting the presence of two chlorine atoms ( 35Cl and 37Cl isotopes).

AnalyticalWorkflow SamplePrep Sample Preparation (API Extraction) GC Gas Chromatography (GC) Separation SamplePrep->GC Injection MS Mass Spectrometry (MS) Detection (EI) GC->MS Elution Data Data Analysis (Impurity 10/11 Identification) MS->Data Spectra (m/z 182 cluster)

GC-MS analytical workflow for the detection of Isoflurane Impurity 10/11.

References

  • Fluorine1. "Catalog - Dichloromethyl 2,2,2-trifluoroethyl ether." Available at:[Link]

  • QCS Standards. "Buy Isoflurane Impurity 10 | CAS 26644-86-0." Available at:[Link]

  • DM Standards. "异氟醚杂质10_GuangzhouDreampharmBiotechnologyCo.,Ltd." Available at:[Link]

Sources

Exploratory

Thermodynamic Solubility Profile of Dichloromethyl 2,2,2-Trifluoroethyl Ether in Organic Solvents

Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a highly halogenated ether primarily encountered in the pharmaceutical industry as a critical synthesis intermediate and a known impurity in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a highly halogenated ether primarily encountered in the pharmaceutical industry as a critical synthesis intermediate and a known impurity in the production of fluorinated anesthetics, such as Isoflurane (often designated as Isoflurane Impurity 11)[1]. Understanding its precise solubility profile across various organic solvents is paramount for developing robust separation, purification, and analytical quantification workflows. This technical guide synthesizes the thermodynamic principles governing its solvation, provides quantitative solubility estimations, and outlines a self-validating experimental protocol for empirical determination.

Causality of Solvation Mechanics: Why Halogenated Ethers Behave Differently

To master the handling of Dichloromethyl 2,2,2-trifluoroethyl ether, one must first understand the causality behind its physical interactions.

Unlike simple aliphatic ethers, halogenated ethers exhibit heavily modified electron distributions. The molecule features two highly electronegative functional groups: a trifluoromethyl group ( −CF3​ ) and a dichloromethyl group ( −CHCl2​ )[2].

  • Suppression of Hydrogen Bonding: Water is a highly ordered, polar medium characterized by a strong intermolecular hydrogen-bond network[3]. To dissolve in water, a solute must possess the thermodynamic capacity to disrupt this network by acting as a hydrogen bond donor or acceptor[3]. In Dichloromethyl 2,2,2-trifluoroethyl ether, the strong inductive electron-withdrawing effect of the fluorine and chlorine atoms drastically reduces the electron density on the central ether oxygen. This effectively neutralizes its capacity to act as a hydrogen bond acceptor.

  • Hydrophobic Self-Association: Because it cannot interact with water, the molecule self-associates via Van der Waals (London dispersion) forces and phase-separates from aqueous media, rendering it practically insoluble in water[3].

  • Organic Solvent Miscibility: Conversely, the molecule readily dissolves in organic solvents[4]. In non-polar to moderately polar environments (e.g., chloroform, hexane, acetone), the thermodynamic penalty of cavity formation is low. The molecule's dipole moment and high polarizability (due to the chlorine atoms) allow it to form highly favorable dipole-dipole and dispersion interactions with these solvents, leading to complete miscibility[4].

Quantitative Solubility Data

Based on the Hildebrand solubility parameter ( δ ) framework—which predicts that materials with similar cohesive energy densities will be miscible—halogenated ethers typically exhibit δ values in the range of 15.0 to 19.0 MPa1/2 . The table below summarizes the solubility profile of Dichloromethyl 2,2,2-trifluoroethyl ether across standard laboratory solvents.

SolventPolarity IndexHildebrand Parameter ( δ , MPa1/2 )Solubility ProfileMechanistic Driver
Water 10.247.8Practically InsolubleInability to disrupt H-bond network
Methanol 5.129.6SolubleWeak dipole-dipole interactions
Acetone 5.120.0MiscibleFavorable dipole-dipole alignment
Chloroform 4.119.0MiscibleMatched cohesive energy density
Hexane 0.114.9MiscibleDominant London dispersion forces

Self-Validating Experimental Protocol: Solubility Determination

In analytical chemistry, a protocol is only as trustworthy as its internal validation mechanisms. Standard dissolution tests often fall victim to kinetic trapping—where a solute appears fully dissolved but is actually in a metastable supersaturated state, or conversely, dissolves too slowly, leading to underestimation.

To guarantee scientific integrity, the following Thermodynamic Cycle Validation protocol must be used to determine the exact solubility limit of Dichloromethyl 2,2,2-trifluoroethyl ether in target solvents.

Step-by-Step Methodology
  • Sample Preparation (Dual-Track): For each solvent, prepare two identical sealed vials containing an excess of Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) to ensure saturation.

  • Thermodynamic Cycling (The Validation Step):

    • Vial A (Direct Approach): Maintain strictly at 25∘C .

    • Vial B (Supersaturation Approach): Heat to 35∘C for 2 hours to induce supersaturation, then actively cool and maintain at 25∘C .

  • Equilibration: Agitate both vials mechanically at 25∘C for exactly 24 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25∘C . Because halogenated ethers are dense oils, undissolved micro-droplets will cleanly separate, leaving a saturated supernatant.

  • Quantification: Extract an aliquot of the supernatant from both vials. Dilute in an internal standard solution (e.g., containing toluene) and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

  • Self-Validation Check: Compare the calculated concentration of Vial A and Vial B. If the Relative Standard Deviation (RSD) between the two is ≤2% , thermodynamic equilibrium is definitively confirmed, and the data is validated. If the variance is >2% , the equilibration time must be extended.

Experimental Workflow Visualization

G Start Sample Preparation (CAS 26644-86-0) Solvents Solvent Addition (Polar/Non-polar) Start->Solvents Equilibration Thermodynamic Equilibration (24h) Solvents->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis GC-FID / GC-MS Quantification Separation->Analysis Validation Data Validation (Self-Consistency Check) Analysis->Validation Validation->Equilibration If variance > 2%

Fig 1: Self-validating thermodynamic solubility workflow for halogenated ethers.

Implications for Drug Development and API Purification

In the synthesis of active pharmaceutical ingredients (APIs) like Isoflurane, Dichloromethyl 2,2,2-trifluoroethyl ether acts as a closely related structural impurity[1]. Because its solubility profile in organic solvents is nearly identical to that of the target API, traditional liquid-liquid extraction (LLE) using organic/aqueous biphasic systems is highly inefficient for impurity clearance. Both the API and the impurity will partition heavily into the organic phase.

Understanding this thermodynamic reality forces drug development professionals to pivot away from solvent-based extraction and instead rely on high-resolution fractional distillation or specialized fluorophilic chromatography to achieve the >99.9% purity required for inhalation anesthetics.

References

  • DeRuiter, Jack. "Principles Of Drug Action 1, Halogenated Hydrocarbons". Auburn University. Available at:[Link]

Sources

Foundational

Chemical stability of alpha-chloro fluorinated ethers

The Chemical Stability of α -Chloro Fluorinated Ethers: A Mechanistic and Clinical Perspective Executive Summary In the realm of medicinal chemistry and drug development, the α -chloro ether functional group is tradition...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Stability of α -Chloro Fluorinated Ethers: A Mechanistic and Clinical Perspective

Executive Summary

In the realm of medicinal chemistry and drug development, the α -chloro ether functional group is traditionally viewed with extreme caution due to its high chemical reactivity and potential for genotoxicity. However, the strategic introduction of fluorine atoms into these scaffolds fundamentally alters their physicochemical properties. This whitepaper provides an in-depth technical analysis of the chemical and metabolic stability of α -chloro fluorinated ethers—most notably the volatile anesthetics isoflurane and enflurane. By examining the causality behind their stability, their metabolic resistance, and their specific degradation pathways under clinical conditions, this guide serves as a comprehensive resource for optimizing fluorinated drug design and ensuring clinical safety.

Mechanistic Foundations: The Dichotomy of Reactivity

To understand the stability of α -chloro fluorinated ethers, we must first examine the inherent instability of their non-fluorinated counterparts.

Standard α -chloro ethers, such as chloromethyl methyl ether (CMME), are highly reactive alkylating agents. Their reactivity is driven by the facile loss of the chloride ion, which generates an intermediate carbocation. This carbocation is strongly stabilized by the resonance donation of lone-pair electrons from the adjacent ether oxygen, forming an oxocarbenium ion [1].

Conversely, the introduction of strongly electronegative fluorine atoms—either directly on the α -carbon or on adjacent alkyl groups—exerts a powerful inductive electron-withdrawing effect. In molecules like isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), this electron withdrawal severely destabilizes any potential carbocation transition state. The inability to form a stable oxocarbenium ion suppresses spontaneous hydrolysis and nucleophilic substitution, rendering these compounds remarkably stable at room temperature and safe for long-term storage [1].

G cluster_0 Non-Fluorinated (e.g., CMME) cluster_1 Fluorinated (e.g., Isoflurane) A Chloromethyl Methyl Ether (CMME) B Loss of Chloride Ion A->B C Oxocarbenium Ion (Stabilized by O lone pair) B->C D High Reactivity / Carcinogenic C->D E 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether F Loss of Chloride Ion E->F G Carbocation Formation (Destabilized by CF3/F withdrawal) F->G H High Chemical Stability / Safe for Storage G->H

Mechanistic dichotomy of carbocation stabilization in α -chloro ethers vs. fluorinated analogs.

Metabolic Stability in Drug Development

In drug development, incorporating trifluoromethyl ( −CF3​ ) or difluoromethyl ( −CF2​H ) groups is a proven strategy to enhance hydrophobicity and protect adjacent C-H bonds from cytochrome P450-mediated oxidation [2].

For α -chloro fluorinated ethers, hepatic metabolism is dictated by the accessibility and electron density of the remaining C-H bonds. Isoflurane undergoes minimal biodegradation (approximately 0.2%) because its structure highly shields the abstractable protons [3]. When metabolism does occur via CYP2E1, it targets the ether's α -carbon, leading to an unstable intermediate that rapidly decomposes into trifluoroacetic acid (TFA), chloride ions, and fluoride ions. Enflurane, an isomer of isoflurane, is slightly more susceptible to oxidation, with a metabolic rate of 2% to 8% [3].

Chemical Degradation in Clinical Environments

While α -chloro fluoroethers are highly stable under standard physiological conditions, they exhibit specific vulnerabilities when exposed to strong Lewis acids or desiccated bases [4]. A critical safety concern in anesthesiology is the degradation of these compounds by carbon dioxide ( CO2​ ) absorbers used in rebreathing circuits.

The Causality of Base-Catalyzed Degradation

CO2​ absorbers (e.g., soda lime, Baralyme) rely on strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH). Under normal conditions, these absorbents contain 13-15% water, which solvates the bases and prevents them from attacking the anesthetic molecules. However, if the absorbent becomes desiccated (water content < 4.8%), the strong bases become highly reactive [5].

When isoflurane or enflurane passes over dry soda lime, the unshielded bases abstract the acidic α -proton from the ether. This base-catalyzed elimination reaction strips the molecule apart, generating carbon monoxide (CO) as a toxic byproduct [5]. Interestingly, the presence of CO2​ in the circuit actually decreases total CO formation by competing for the alkali hydroxides, demonstrating a complex interdependence between CO2​ absorption and anesthetic degradation [6].

Experimental Workflows: Assessing Chemical Stability

To rigorously evaluate the degradation potential of novel fluorinated ethers, researchers must employ self-validating experimental systems. Below is the standardized protocol for assessing base-catalyzed degradation.

Protocol: In Vitro CO2​ Absorbent Degradation Assay

Objective: Quantify the production of carbon monoxide and other degradation products when a fluorinated ether is exposed to desiccated strong bases.

  • Absorbent Preparation (The Causal Trigger):

    • Action: Dry 600 g of standard soda lime in a forced-air oven at 130°C for 14 hours.

    • Causality: This reduces the water content to <1.4%, removing the protective hydration shell around KOH/NaOH, thereby activating the strong base for proton abstraction.

  • System Purge:

    • Action: Load the desiccated absorbent into a sealed experimental canister. Flush the circuit with 100% O2​ at 5 L/min for 10 minutes.

  • Anesthetic Introduction:

    • Action: Introduce the α -chloro fluoroether (e.g., 0.5% Isoflurane) into the O2​ carrier gas.

  • Downstream Sampling:

    • Action: Continuously sample the effluent gas downstream of the canister using a side-stream sampling port.

  • Quantification (GC-TCD):

    • Action: Analyze the aliquots using Gas Chromatography equipped with a Thermal Conductivity Detector (GC-TCD) calibrated for CO (0-1000 ppm).

  • Self-Validating Control Loop (Critical):

    • Action: Simultaneously run a parallel circuit using fully hydrated soda lime (15% water).

    • Validation: If the hydrated control yields >0 ppm CO, the system has a leak, a carrier gas contamination, or a detector calibration error. The run must be aborted and recalibrated.

Workflow Step1 1. Absorbent Preparation Desiccate Soda Lime to <1.4% water Step2 2. System Purge Flush circuit with 100% O2 (5 L/min) Step1->Step2 Step3 3. Anesthetic Introduction Pass 0.5% Isoflurane through absorbent Step2->Step3 Step4 4. Downstream Sampling Collect gas aliquots continuously Step3->Step4 Step5 5. GC-TCD / GC-MS Analysis Quantify CO and degradation products Step4->Step5 Step6 6. Data Validation Compare against fully hydrated controls Step5->Step6

Step-by-step experimental workflow for assessing base-catalyzed degradation of volatile anesthetics.

Quantitative Data: Stability Metrics

The following table summarizes the stability profiles of key α -chloro ethers and their fluorinated derivatives, highlighting the protective effects of halogenation.

CompoundChemical ClassHepatic Metabolism (%)CO Production Potential (Dry Base)Primary Clinical Application
Isoflurane α -Chloro Fluoroether~0.2%ModerateGeneral Anesthesia
Enflurane α -Chloro Fluoroether~2.0% - 8.0%HighGeneral Anesthesia (Historical)
Desflurane Fluoroether (No Chlorine)~0.02%Very HighGeneral Anesthesia
CMME α -Chloro EtherN/A (Highly Reactive)N/A (Spontaneous Hydrolysis)Industrial Synthesis (Carcinogen)

Note: While Desflurane lacks the α -chloro group, its specific fluorination pattern makes it highly resistant to metabolism but highly susceptible to base-catalyzed CO production.

Conclusion

The chemical stability of α -chloro fluorinated ethers represents a triumph of rational drug design. By leveraging the strong inductive effects of fluorine, medicinal chemists have successfully neutralized the inherently dangerous oxocarbenium ion pathway associated with standard α -chloro ethers. This modification not only ensures exceptional shelf-life but also dictates a highly favorable metabolic profile in vivo. However, as demonstrated by their base-catalyzed degradation in desiccated CO2​ absorbers, absolute stability is contextual. Understanding the mechanistic triggers of degradation is essential for the safe application and future development of fluorinated therapeutics.

References

  • Title: Bis(chloromethyl)
  • Source: eurekalert.
  • Source: aneskey.
  • Source: nih.
  • Source: nih.
  • Source: nih.
Exploratory

The Architecture of Anesthesia: History, SAR, and Synthesis of Fluorinated Ether Intermediates

Executive Summary The transition from highly flammable, volatile anesthetics like diethyl ether and cyclopropane to modern, non-flammable fluorinated ethers represents a watershed era in medicinal chemistry. This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from highly flammable, volatile anesthetics like diethyl ether and cyclopropane to modern, non-flammable fluorinated ethers represents a watershed era in medicinal chemistry. This technical guide explores the historical discovery, Structure-Activity Relationship (SAR) causality, and the precise chemical synthesis mechanisms of key intermediates for modern inhalation anesthetics: Isoflurane, Desflurane, and Sevoflurane . Designed for drug development professionals and synthetic chemists, this whitepaper deconstructs the self-validating protocols and mechanistic rationales behind the commercial synthesis of these critical molecules.

Historical Context & Discovery

The genesis of modern inhalation anesthetics is deeply intertwined with the advancements in fluorine chemistry pioneered during the Manhattan Project. Prior to the 1950s, the operating room was a hazardous environment; agents like cyclopropane and diethyl ether were highly explosive, while chloroform carried severe hepatotoxic risks[1].

The breakthrough occurred in 1951 when British chemist Charles Suckling synthesized halothane (a halogenated alkane), proving that heavy halogenation could eliminate flammability while maintaining anesthetic potency[2]. However, halothane was later associated with immune-mediated hepatotoxicity, prompting a search for safer alternatives.

The true architectural shift toward fluorinated ethers was spearheaded by Dr. Ross C. Terrell . Throughout the 1960s, Terrell and his team synthesized over 700 halogenated compounds[2]. In 1963, they synthesized enflurane , and in 1965, its structural isomer isoflurane (compound I-469)[1]. Isoflurane demonstrated profound resistance to metabolic degradation, drastically reducing toxicity. Decades later, the pursuit of agents with even lower blood-gas solubility led to the commercial release of desflurane (1992) and sevoflurane (1994), the latter co-discovered by Bernard Regan and Ross Terrell[3],[2].

Structure-Activity Relationship (SAR): The Causality of Halogenation

The molecular design of fluorinated ethers is not arbitrary; it is governed by a strict set of physicochemical rules that balance potency, safety, and metabolic stability[4].

  • Ether vs. Alkane Backbone: Ethers are fundamentally less arrhythmogenic than alkanes. The ether oxygen provides a site of metabolic stability when shielded by adjacent halogens.

  • Fluorination (Stability): Increasing the number of fluorine atoms increases the thermodynamic stability of the molecule and sharply decreases flammability[4]. Furthermore, extensive fluorination lowers the blood-gas partition coefficient, allowing for rapid induction and emergence from anesthesia.

  • Chlorination/Bromination (Potency): While fluorine provides stability, it decreases anesthetic potency. The inclusion of heavier halogens (Cl or Br) increases lipid solubility and, consequently, anesthetic potency (lowering the Minimum Alveolar Concentration, or MAC)[4]. However, excessive heavy halogenation increases the risk of cardiac arrhythmias (F < Cl < Br < I).

  • Asymmetric Carbons: The presence of an asymmetric (chiral) halogenated carbon within the ether structure significantly improves the clinical anesthetic profile, providing smoother induction and reducing convulsant tendencies[4].

SAR Base Aliphatic Ether Base Fluorination Increase Fluorination Base->Fluorination Chlorination Add Cl / Br Base->Chlorination Asymmetry Asymmetric Carbon Base->Asymmetry Stability ↑ Stability ↓ Flammability Fluorination->Stability Potency ↑ Anesthetic Potency ↑ Arrhythmia Risk Chlorination->Potency Profile Optimal Clinical Profile (Smooth Induction) Asymmetry->Profile

Structure-Activity Relationship (SAR) logic governing fluorinated ether anesthetics.

Synthesis Mechanisms of Key Intermediates

Sevoflurane: The Hexafluoroisopropanol (HFIP) Route

Sevoflurane (fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether) is synthesized primarily from HFIP . Early synthetic routes attempted a one-step reaction combining HFIP, formaldehyde, and hydrogen fluoride (HF). However, this route is highly hazardous due to the use of anhydrous HF and produces complex polyacetal byproducts and azeotropes that are notoriously difficult to separate via conventional distillation[5],[6].

To bypass these thermodynamic traps, a highly efficient two-step chloromethylation-fluorination process was developed[5].

  • Step 1 (Chloromethylation): HFIP is reacted with 1,3,5-trioxane (a formaldehyde source) in the presence of Aluminum Trichloride ( AlCl3​ ). AlCl3​ acts as a Lewis acid, depolymerizing the trioxane and facilitating nucleophilic attack to yield the intermediate sevochlorane (chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether)[6].

  • Step 2 (Halogen Exchange): Sevochlorane undergoes a Swarts-type halogen exchange (HalEx). Using Potassium Fluoride (KF) in a high-molecular-weight solvent like PEG-400 avoids the maximum boiling azeotrope (368 K) encountered when using KF dihydrate, yielding high-purity sevoflurane[5].

G HFIP HFIP (Hexafluoroisopropanol) Sevochlorane Sevochlorane (Intermediate) HFIP->Sevochlorane Chloromethylation Trioxane 1,3,5-Trioxane Trioxane->Sevochlorane AlCl3 AlCl3 Catalyst AlCl3->Sevochlorane Sevoflurane Sevoflurane Sevochlorane->Sevoflurane Halogen Exchange KF KF in PEG-400 KF->Sevoflurane

Chemical workflow for the two-step synthesis of sevoflurane from HFIP via sevochlorane.

Isoflurane and Desflurane: The Photochlorination Route

Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is synthesized by the precise chlorination of the intermediate 2,2,2-trifluoroethyl difluoromethyl ether . The causality of this reaction relies on photochemistry. When exposed to UV or fluorescent light, molecular chlorine ( Cl2​ ) homolytically cleaves into chlorine radicals. The radical selectively abstracts a hydrogen atom from the −CH2​− group rather than the −CHF2​ group. This regioselectivity occurs because the resulting radical on the ethyl carbon is thermodynamically stabilized by the adjacent ether oxygen and the electron-withdrawing −CF3​ group[7],[8].

Desflurane is directly synthesized from isoflurane. Because desflurane requires a fluorine atom where isoflurane has a chlorine atom, isoflurane is subjected to a halogen exchange reaction using HF and a strong Lewis acid catalyst (such as Antimony Pentachloride, SbCl5​ )[4].

Quantitative Data Summary

The following table summarizes the physicochemical properties and synthetic intermediates of the primary fluorinated ethers.

AnestheticIUPAC NameKey Synthetic IntermediatePrimary Catalyst / ReagentBoiling Point (°C)
Enflurane 2-chloro-1,1,2-trifluoroethyl difluoromethyl etherChlorinated methyl ethyl etherAntimony(V) chloride56.5
Isoflurane 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether2,2,2-trifluoroethyl difluoromethyl etherUV Light ( Cl2​ Radicals)48.5
Desflurane 1,2,2,2-tetrafluoroethyl difluoromethyl etherIsofluraneLewis Acid ( SbCl5​ ) + HF23.5
Sevoflurane fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl etherSevochlorane AlCl3​ (Step 1), KF/PEG (Step 2)58.6

Experimental Protocols

Protocol 1: Synthesis of Sevochlorane (Sevoflurane Intermediate)

This protocol utilizes Lewis acid-catalyzed chloromethylation to avoid the hazards of anhydrous HF in the primary step[6].

  • Vessel Preparation: Purge a jacketed glass reactor with anhydrous Nitrogen ( N2​ ) to ensure a moisture-free environment, as AlCl3​ reacts violently with water.

  • Reagent Charging: Add 1.0 molar equivalent of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 0.35 molar equivalents of 1,3,5-trioxane (providing a slight excess of formaldehyde equivalents).

  • Catalyst Addition: Cool the reactor to 5°C. Slowly add 0.33 molar equivalents of anhydrous AlCl3​ in small aliquots. Causality: The reaction is highly exothermic. Slow addition prevents thermal runaway and the volatilization of HFIP.

  • Reaction Maturation: Stir the mixture continuously while allowing the temperature to rise to 15–20°C. Maintain for 2-3 hours until GC-MS confirms the depletion of HFIP.

  • Quenching & Separation: Quench the reaction with an ice-water mixture to neutralize the AlCl3​ . Allow phase separation to occur. The lower organic layer contains the crude sevochlorane , which is drawn off and washed with a dilute alkaline solution to remove residual acid.

Protocol 2: Photochemical Chlorination for Isoflurane

This protocol leverages radical chemistry for regioselective chlorination[8].

  • Reactor Setup: Equip a specialized chlorination tank with an internal fluorescent/UV lamp and a gas flowmeter.

  • Substrate Charging: Charge the reactor with pure 2,2,2-trifluoroethyl difluoromethyl ether.

  • Initiation: Activate the fluorescent lamp and begin stirring. Introduce a small, initial pulse of Cl2​ gas. Causality: Wait for the yellow-green color of the chlorine to dissipate, indicating that the radical initiation phase has successfully begun and the system is consuming chlorine.

  • Controlled Chlorination: Meter the Cl2​ gas continuously so that the total introduced amount equals 45-50% of the molar amount of the ether substrate. Maintain the water bath temperature strictly at 15–20°C. Causality: Restricting Cl2​ stoichiometry and temperature prevents over-chlorination (forming dichloro-impurities).

  • Distillation: Transfer the reaction mixture to a fractional distillation column. Collect the fraction boiling below 40°C under specific vacuum conditions to isolate pure isoflurane .

References

  • Ross C. Terrell, PhD, an Anesthetic Pioneer ResearchGate[Link]

  • History of Anaesthesia - Vivekananda Institute of Medical Sciences vimsrkmsp.org[Link]

  • A History of Inhaled Anesthetics Anesthesia Key[Link]

  • DESFLURANE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Gpatindia[Link]

  • Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics Research India Publications[Link]

  • US6100434A - Method for synthesizing sevoflurane and an intermediate thereof Google P
  • CN1651377A - Preparation method of isoflurane Google P
  • Diisopropylethylamine Mono(hydrogen fluoride) for Nucleophilic Fluorination of Sensitive Substrates ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Dichloromethyl 2,2,2-Trifluoroethyl Ether from 2,2,2-Trifluoroethanol

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Scientists Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Scientists

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) is a highly valued halogenated intermediate, most notably serving as the critical precursor in the industrial synthesis of the inhalation anesthetic Isoflurane[1]. This application note details a robust, two-phase synthetic strategy starting from 2,2,2-trifluoroethanol (TFE). By leveraging the inductive effects of the trifluoromethyl group, this protocol achieves high regioselectivity during photochemical chlorination, ensuring a scalable and self-validating workflow.

Mechanistic Rationale & Causality

As process scientists, we must design routes that work with the intrinsic electronic properties of our substrates. The synthesis of dichloromethyl 2,2,2-trifluoroethyl ether is a masterclass in exploiting inductive asymmetry:

  • Phase 1: Alkoxide Generation and Methylation: 2,2,2-Trifluoroethanol possesses a significantly lower pKa (~12.4) compared to standard aliphatic alcohols. The strong electron-withdrawing nature of the −CF3​ group stabilizes the conjugate base, allowing for efficient deprotonation using aqueous Potassium Hydroxide (KOH). Subsequent treatment with Dimethyl Sulfate (DMS) drives a rapid SN​2 methylation to yield methyl 2,2,2-trifluoroethyl ether (MTFEE).

  • Phase 2: Regioselective Photochemical Chlorination: The conversion of MTFEE to the target dichloromethyl ether relies on free-radical substitution driven by UV irradiation. The causality of the regioselectivity is entirely dictated by the −CF3​ group. Chlorine radicals ( ⋅Cl ) are highly electrophilic. The −CF3​ group exerts a powerful −I (inductive) pull, drastically decreasing the electron density of the adjacent −CH2​− bonds and destabilizing any incipient radical at that position[2][3]. Consequently, hydrogen abstraction occurs almost exclusively at the terminal methoxy ( −OCH3​ ) group[4]. By strictly controlling the chlorine stoichiometry and monitoring the reaction via Gas Chromatography (GC), we can maximize the dichlorinated product before exhaustive chlorination to the trichloromethyl ether occurs.

Reaction Pathway Visualization

SynthesisPathway TFE 2,2,2-Trifluoroethanol (CF3CH2OH) MTFEE Methyl 2,2,2-trifluoroethyl ether (CF3CH2OCH3) TFE->MTFEE KOH, (CH3)2SO4 SN2 Methylation Target Dichloromethyl 2,2,2-trifluoroethyl ether (CF3CH2OCHCl2) MTFEE->Target Cl2 gas, UV (hv) Radical Chlorination

Caption: Two-step synthetic pathway from 2,2,2-trifluoroethanol to dichloromethyl 2,2,2-trifluoroethyl ether.

Quantitative Data & Physicochemical Metrics

To ensure a self-validating process, physical and analytical metrics must be continuously tracked. Table 1 summarizes the critical parameters for the starting material, intermediate, and target compound[5].

CompoundMolecular Weight ( g/mol )Boiling PointDensity (g/cm³)In-Process Control (IPC) Marker
2,2,2-Trifluoroethanol 100.0474 °C (760 mmHg)1.373Broad O-H stretch (~3300 cm⁻¹)
Methyl 2,2,2-trifluoroethyl ether 114.0743 °C (760 mmHg)~1.15¹H NMR: Singlet at ~3.4 ppm (-OCH₃)
Dichloromethyl 2,2,2-trifluoroethyl ether 182.9647-48 °C (150 mmHg)~1.367GC-MS: M⁺ isotopic cluster (9:6:1)

Experimental Protocols

Caution: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Chlorine gas is highly toxic. All procedures must be conducted in a high-performance fume hood using appropriate PPE.

Phase 1: Synthesis of Methyl 2,2,2-trifluoroethyl ether (MTFEE)
  • Reactor Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a highly efficient reflux condenser (chilled to 0 °C due to the volatility of the product).

  • Reagent Charging: Charge the flask with 2,2,2-Trifluoroethanol (1.0 mol, 100 g) and a 30% w/v aqueous solution of KOH (1.2 mol, 67.3 g KOH). Stir vigorously at 10 °C for 30 minutes to generate the alkoxide.

  • Methylation: Slowly add Dimethyl Sulfate (1.1 mol, 138.7 g) via the dropping funnel over 1 hour, maintaining the internal temperature below 25 °C using an ice bath.

  • Distillation & Recovery: Upon completion (verified by the cessation of exotherm), gently heat the mixture to distill the highly volatile MTFEE directly from the reaction matrix. Collect the fraction boiling at 42–45 °C.

  • Self-Validation Checkpoint: Perform FTIR on the distillate. The complete absence of the broad O−H stretching band at 3300 cm⁻¹ validates the total conversion of the starting material.

Phase 2: Photochemical Radical Chlorination
  • Photochemical Setup: Transfer the neat MTFEE (100 g) into a specialized quartz or borosilicate photochemical reactor equipped with a medium-pressure mercury UV lamp, a gas dispersion frit, and a −20 °C reflux condenser (to prevent substrate loss).

  • Chlorine Dosing: Initiate UV irradiation. Slowly bubble anhydrous Cl2​ gas through the liquid. The reaction is mildly exothermic. Maintain the internal temperature between 20 °C and 30 °C.

  • Kinetic Monitoring (Crucial): The chlorination proceeds sequentially: Monochloro Dichloro Trichloro. To prevent over-chlorination, sample the reaction every 30 minutes and analyze via GC-FID.

  • Termination & Isolation: Halt the Cl2​ flow and UV irradiation when GC analysis indicates the dichlorinated species has reached its kinetic maximum (typically when the monochloro intermediate drops below 5%).

  • Purification: Purge the system with N2​ to remove residual Cl2​ and HCl gas. Purify the crude mixture via fractional distillation under reduced pressure. Collect the target fraction at 47–48 °C at 150 mmHg[5].

  • Self-Validation Checkpoint: Analyze the purified product via GC-MS. The presence of the molecular ion cluster at m/z 182, 184, and 186 in a strict 9:6:1 ratio provides absolute validation of the incorporation of exactly two chlorine atoms.

Downstream Application Note

The isolated Dichloromethyl 2,2,2-trifluoroethyl ether is primed for conversion into Isoflurane. This is typically achieved by subjecting the molecule to a Swarts fluorination (using HF and an antimony catalyst like SbCl5​ ) to yield difluoromethyl 2,2,2-trifluoroethyl ether, followed by a final, highly controlled photochemical chlorination at the −CH2​− position[1].

References

  • Atmospheric chemistry of CF3CH2OCH3: Reaction with chlorine atoms and OH radicals, kinetics, degradation mechanism and global warming potential. ResearchGate. Accessed March 12, 2026. Available at:[Link][4]

  • Kinetic Study for the Reactions of Chlorine Atoms with a Series of Hydrofluoroethers. ACS Publications / ResearchGate. Accessed March 12, 2026. Available at: [Link][2][3]

  • Organiki Farmakeytiki Himia 1-Rekka (Synthesis of Isoflurane). Scribd. Accessed March 12, 2026. Available at:[Link][1]

  • Catalog: Dichloromethyl 2,2,2-trifluoroethyl ether (Physical Properties). Fluorine1.ru. Accessed March 12, 2026. Available at: [Link][5]

Sources

Application

Application Note: Advanced Phase-Transfer Catalysis (PTC) Methodologies for Fluorinated Ether Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Fluorinated ethers are cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Fluorinated ethers are cornerstone motifs in medicinal chemistry, agrochemicals, and specialized materials (e.g., next-generation anesthetics and fire suppressants) due to their enhanced metabolic stability, lipophilicity, and unique dipole properties. Historically, the synthesis of these molecules has been bottlenecked by the poor solubility of alkali metal fluorides in organic solvents and the competing E2 elimination pathways that plague nucleophilic fluorination.

The Causality of PTC in Fluoroether Synthesis
  • Liquid-Liquid PTC (L-L PTC) for O-Alkylation: When synthesizing fluoroethers via the O-alkylation of fluorinated alcohols, the high electronegativity of fluorine renders the alcohol highly acidic but the resulting alkoxide poorly nucleophilic. Using a quaternary ammonium salt (e.g., TBAB) in a biphasic aqueous NaOH/organic system allows for continuous interfacial deprotonation. The lipophilic Q+ cation pairs with the fluoroalkoxide, shielding it from hydration and shuttling it into the organic phase where the SN​2 reaction occurs with high kinetic efficiency[1][2].

  • Solid-Liquid Hydrogen Bonding PTC (HB-PTC): For the direct nucleophilic fluorination of ether precursors (e.g., alkyl mesylates), traditional soluble fluorides (like TBAF) often cause unwanted elimination due to basicity. HB-PTC utilizes chiral or achiral H-bond donors (such as urea derivatives) to extract solid-phase fluoride (e.g., KF, CsF) into the organic phase. The catalyst binds the hard F− anion via hydrogen bonding, simultaneously breaking its lattice energy and dampening its basicity, thereby favoring SN​2 substitution over E2 elimination[3][4].

Catalyst Selection & Quantitative Performance Data

Selecting the correct phase-transfer catalyst is dictated by the phase state of the nucleophile and the required stereocontrol. The table below summarizes the optimal catalyst systems for various fluoroether synthesis pathways.

Catalyst ClassRepresentative CatalystReaction ModePrimary ApplicationTarget TransformationTypical Yield / Selectivity
Quaternary Ammonium Tetrabutylammonium Bromide (TBAB)Liquid-Liquid (Aq/Org)Symmetrical & Asymmetrical FluoroethersFluoroalcohol + Alkyl Halide Fluoroether75–95% Yield (High SN​2 specificity)
Fluorous Crown Ethers Perfluoroalkylated 4,13-diaza-18-crown-6Solid-Liquid (Solid/Org)Fluoride-Chloride ExchangeChloromethyl Ether + KF Fluoromethyl Ether80–90% Yield (Recyclable catalyst)
Hydrogen-Bonding Donors Bis-urea / Chiral BINOL-derived polyethersSolid-Liquid (Solid/Org)Asymmetric Nucleophilic FluorinationAlkyl Mesylate + CsF Chiral Fluoroether70–85% Yield / Up to 95% ee

Mechanistic Workflows & Visualizations

Workflow A: Liquid-Liquid PTC for O-Alkylation

In this workflow, the catalyst acts as a lipophilic shuttle. The self-validating nature of this system lies in the phase separation: the highly polar byproducts (NaBr, H2​O ) remain strictly in the aqueous phase, preventing product degradation and allowing for direct distillation or simple organic extraction of the fluoroether.

G cluster_aq Aqueous Phase (Base & Nucleophile Source) cluster_org Organic Phase (Reaction Zone) N1 NaOH + RfOH (Fluoroalcohol) N2 RfO⁻ Na⁺ (Hydrophilic Alkoxide) N1->N2 Interfacial Deprotonation N3 [Q⁺ RfO⁻] (Lipophilic Ion Pair) N2->N3 Phase Transfer via TBAB (Q⁺) N5 Rf-O-R (Fluorinated Ether) N3->N5 SN2 Substitution N4 R-X (Alkylating Agent) N4->N5 N6 [Q⁺ X⁻] (Spent Catalyst) N5->N6 Catalyst Release N6->N2 Q⁺ Regeneration at Interface

Caption: Liquid-Liquid PTC Cycle for the O-alkylation of fluorinated alcohols using a quaternary ammonium salt.

Workflow B: Solid-Liquid Hydrogen Bonding PTC (HB-PTC)

This workflow is critical for late-stage fluorination. By utilizing a urea-based H-bond donor, the solid alkali metal fluoride is solubilized. The spatial bulk of the catalyst-fluoride complex suppresses basicity, ensuring that sensitive ether precursors undergo substitution rather than elimination[3][5].

G cluster_solid Solid Phase cluster_org2 Organic Phase S1 Alkali Metal Fluoride (e.g., KF, CsF) O2 [Catalyst···F⁻] M⁺ (Solubilized Fluoride) S1->O2 Fluoride Extraction via H-Bonding O1 H-Bond Donor Catalyst (e.g., Urea derivative) O1->O2 Chelation O4 Fluoroether Product (R-F) O2->O4 Nucleophilic Fluorination O3 Ether Precursor (e.g., R-OMs) O3->O4 O4->O1 Catalyst Regeneration

Caption: Solid-Liquid HB-PTC mechanism enabling nucleophilic fluorination of ether precursors via H-bond donors.

Validated Experimental Protocols

Protocol 1: Synthesis of Bis(2,2,2-trifluoroethyl) ether via L-L PTC

Mechanistic Goal: Efficient O-alkylation of a weakly nucleophilic fluoroalcohol using an aqueous base, avoiding the need for strictly anhydrous conditions or pyrophoric bases (like NaH)[1].

Materials:

  • 2,2,2-Trifluoroethanol (1.0 equiv, nucleophile precursor)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv, electrophile)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, phase-transfer catalyst)

  • 50% w/w Aqueous NaOH solution (3.0 equiv)

  • Dichloromethane (DCM) or Toluene (Organic solvent)

Step-by-Step Methodology:

  • System Initialization: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with the 50% aqueous NaOH solution.

  • Catalyst & Substrate Addition: Add TBAB to the aqueous phase. Stir for 5 minutes to ensure partial dissolution at the interface. Slowly add 2,2,2-trifluoroethanol. Causality Note: The high concentration of NaOH drives the equilibrium toward the formation of the trifluoroethoxide anion, which immediately ion-pairs with the tetrabutylammonium cation.

  • Electrophile Introduction: Dilute the 2,2,2-trifluoroethyl trifluoromethanesulfonate in DCM and add it dropwise to the vigorously stirring biphasic mixture at 0 °C to control the exothermic SN​2 reaction.

  • Reaction Propagation: Warm the reaction to room temperature and stir vigorously (≥ 800 rpm) for 4–6 hours. Causality Note: High agitation is critical in L-L PTC to maximize the interfacial surface area, ensuring rapid catalyst turnover.

  • Self-Validating Isolation: Halt stirring to allow phase separation. The organic layer will contain the product and catalyst, while the aqueous layer retains the sodium triflate byproduct. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with water to remove residual TBAB, dry over anhydrous Na2​SO4​ , and concentrate. The highly volatile bis(2,2,2-trifluoroethyl) ether can be isolated via fractional distillation.

Protocol 2: Nucleophilic Fluorination of Ether Precursors via HB-PTC

Mechanistic Goal: Direct conversion of an alkyl mesylate (ether precursor) to a fluoroether using solid CsF, utilizing a hydrogen-bonding catalyst to suppress E2 elimination and drive asymmetric/symmetric SN​2 substitution[3][4].

Materials:

  • Alkyl mesylate ether precursor (1.0 equiv)

  • Cesium Fluoride (CsF), finely milled and flame-dried (3.0 equiv)

  • Bis-urea Hydrogen Bonding Catalyst (0.1 equiv)

  • Anhydrous Toluene or tert-Amyl alcohol

Step-by-Step Methodology:

  • Solid-Phase Preparation: In a glovebox or under strict Schlenk conditions, add finely milled, anhydrous CsF to an oven-dried vial. Causality Note: While PTC reduces moisture sensitivity, ambient water strongly hydrates F− , outcompeting the H-bond donor catalyst and killing nucleophilicity.

  • Catalyst Complexation: Add the bis-urea catalyst and the organic solvent to the vial. Stir at room temperature for 30 minutes. Causality Note: This incubation period allows the urea N-H bonds to chelate the solid fluoride ions, pulling them into the organic phase as a reactive [Catalyst···F⁻] complex.

  • Electrophile Addition: Add the alkyl mesylate precursor to the mixture. Seal the vial and heat to 60 °C for 16–24 hours depending on steric hindrance.

  • Reaction Monitoring: Monitor the reaction via 19F -NMR. The appearance of a distinct C-F multiplet and the disappearance of the mesylate signal provides a self-validating confirmation of successful phase-transfer fluorination without the need for reaction workup.

  • Workup: Filter the reaction mixture through a short pad of silica to remove unreacted CsF and the precipitated CsOMs salts. Concentrate the filtrate under reduced pressure to yield the crude fluorinated ether, which can be further purified by flash chromatography.

References

  • Gouverneur, V., & Pupo, G. (2022). "Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond." Journal of the American Chemical Society, 144(12), 5195–5205. Available at:[Link]

  • Stuart, A. M., & Vidal, J. A. (2007). "Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies." The Journal of Organic Chemistry, 72(10), 3735-3740. Available at:[Link]

  • Halpern, M. (2014). "PTC Fluoride-Chloride Exchange – Aliphatic." Industrial Phase-Transfer Catalysis. Available at:[Link]

  • Muralidharan, et al. (2019). "Synthesis of Bis(2,2,2-trifluoroethyl) ether (BTFE) and its application in firefighting." DRDO Internship Project Reports. Available at:[Link]

Sources

Method

Application Note: High-Yield Synthesis of Isoflurane via Dichloromethyl 2,2,2-Trifluoroethyl Ether

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Inhalational Anesthetics Executive Summary Iso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Inhalational Anesthetics

Executive Summary

Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is a highly volatile, halogenated ether that remains a foundational agent in clinical and veterinary inhalational anesthesia. The structural complexity of isoflurane—specifically its asymmetric halogenation pattern ( CF3​CHClOCHF2​ )—presents a unique synthetic challenge. This application note outlines a highly selective, field-proven methodology for synthesizing isoflurane utilizing Dichloromethyl 2,2,2-trifluoroethyl ether as the critical intermediate[1]. By mastering the sequential fluorination and selective photochlorination of this precursor, process chemists can optimize API yields while suppressing over-halogenated impurities.

Mechanistic Rationale & Pathway Design

The synthesis of isoflurane cannot be achieved through direct, simultaneous halogenation due to the differing reactivities of the methyl and ethyl ether linkages. Instead, the workflow relies on a precisely staged sequence of radical chlorination and Lewis acid-catalyzed fluorination[2].

  • Precursor Generation: The pathway begins with the methylation of 2,2,2-trifluoroethanol, followed by exhaustive photochlorination of the methyl group to yield the primary intermediate, Dichloromethyl 2,2,2-trifluoroethyl ether ( CF3​CH2​OCHCl2​ ).

  • Swarts Fluorination (Halogen Exchange): The −OCHCl2​ moiety is thermodynamically driven to −OCHF2​ using Antimony trifluoride ( SbF3​ ) and Antimony pentachloride ( SbCl5​ ). This yields difluoromethyl 2,2,2-trifluoroethyl ether[2].

  • Selective Radical Chlorination: The final step requires the precise mono-chlorination of the deactivated −CH2​− bridge. Under UV irradiation, chlorine radicals abstract a single hydrogen atom to form the final isoflurane structure[3].

IsofluraneSynthesis A 2,2,2-Trifluoroethanol (CF3CH2OH) B Trifluoroethyl Methyl Ether (CF3CH2OCH3) A->B Methylation (CH3)2SO4, KOH C Dichloromethyl 2,2,2-Trifluoroethyl Ether (CF3CH2OCHCl2) B->C Photochlorination Cl2, hν D Difluoromethyl 2,2,2-Trifluoroethyl Ether (CF3CH2OCHF2) C->D Swarts Fluorination SbF3, SbCl5 E Isoflurane (CF3CHClOCHF2) D->E Selective Chlorination Cl2, hν, 15°C F Impurity: Over-chlorination (CF3CCl2OCHF2) D->F Excess Cl2 (Side Reaction)

Chemical workflow for Isoflurane synthesis highlighting the critical dichloromethyl intermediate.

Physicochemical Properties & Analytical Markers

To ensure self-validating protocols, it is critical to track the distinct boiling points of the intermediates. The massive shifts in volatility serve as the primary physical indicators of reaction progression.

CompoundCAS NumberMolecular FormulaBoiling PointSynthetic Role
Dichloromethyl 2,2,2-trifluoroethyl ether26644-86-0C3H3Cl2F3O47-48 °C (at 150 mmHg)Primary Halogenated Precursor[1]
Difluoromethyl 2,2,2-trifluoroethyl ether1885-48-9C3H3F5O~28 °CFluorinated Intermediate[4]
Isoflurane26675-46-7C3H2ClF5O48.5 °CFinal Active Pharmaceutical Ingredient

Detailed Experimental Protocols

Protocol A: Swarts Fluorination of Dichloromethyl 2,2,2-trifluoroethyl ether

This protocol converts the gem-dichloride to a difluoromethyl ether.

Causality & Expert Insight: While anhydrous HF is utilized in massive industrial scales, the Swarts reagent ( SbF3​ catalyzed by SbCl5​ ) is vastly superior for lab and pilot-scale synthesis. SbF3​ alone is too mild to fluorinate the ether efficiently. The addition of SbCl5​ generates a highly reactive mixed antimony chlorofluoride species (a strong Lewis acid) that rapidly abstracts chloride to form a carbocation-like transition state, which is immediately trapped by fluoride[2].

Step-by-Step Methodology:

  • Reactor Setup: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a fractional distillation column connected to a condenser chilled to -10 °C. The receiving flask must be submerged in a dry ice/acetone bath.

  • Reagent Charging: Under an inert nitrogen atmosphere, charge the flask with 1.0 molar equivalent of Dichloromethyl 2,2,2-trifluoroethyl ether.

  • Catalyst Addition: Add 0.75 molar equivalents of SbF3​ (providing a slight excess of fluorine atoms) and 0.05 equivalents of SbCl5​ .

  • Thermal Activation: Gradually heat the reaction mixture to 60–70 °C.

  • Dynamic Distillation (Self-Validation): As the reaction proceeds, the highly volatile difluoromethyl 2,2,2-trifluoroethyl ether ( BP∼28∘C ) will form. Maintain the still head temperature at 28–32 °C. The continuous distillation of the product drives the equilibrium forward (Le Chatelier's principle) and prevents thermal degradation. If the head temperature drops, the reaction has stalled or reached completion.

  • IPC: Analyze the collected distillate via GC-MS. A successful run will show a dominant peak corresponding to C3​H3​F5​O ( m/z 150).

Protocol B: Selective Radical Photochlorination to Isoflurane

This protocol introduces the final chlorine atom onto the ethyl bridge of the difluoromethyl intermediate.

Causality & Expert Insight: The −CH2​− group in the intermediate is flanked by a strongly electron-withdrawing CF3​ group and an ether oxygen. This deactivates the carbon toward standard electrophilic attack, necessitating high-energy UV homolysis of Cl2​ to generate aggressive chlorine radicals ( Cl⋅ )[3]. The critical process parameter here is temperature control and stoichiometric limitation . If the reaction is pushed to 100% conversion, the radicals will abstract the second hydrogen, yielding the useless over-chlorinated impurity ( CF3​CCl2​OCHF2​ ).

Step-by-Step Methodology:

  • Reactor Setup: Transfer the difluoromethyl 2,2,2-trifluoroethyl ether into a specialized quartz or borosilicate photochemical reactor equipped with an internal cooling jacket and a medium-pressure mercury vapor lamp (hν source).

  • Thermal Control: Circulate coolant to bring the internal reactor temperature to strictly 10–15 °C.

  • Chlorine Dosing: Ignite the UV lamp. Begin sparging dry Cl2​ gas through a glass frit at the bottom of the reactor at a controlled rate of 0.1 equivalents per hour.

  • Reaction Monitoring (Self-Validation): Sample the reaction every 30 minutes for GC analysis. You will observe the depletion of the 28 °C boiling intermediate and the growth of the 48.5 °C boiling isoflurane peak.

  • Termination: Do not exceed 80% conversion. Once GC indicates ~80% consumption of the starting material, immediately extinguish the UV lamp and purge the reactor with N2​ gas for 30 minutes to expel residual Cl2​ and HCl byproducts.

  • Purification: Subject the crude mixture to rigorous fractional distillation. The unreacted starting material ( BP∼28∘C ) is easily recovered in the forecut and recycled, while the pure isoflurane API ( BP48.5∘C ) is collected in the main fraction.

Sources

Application

Application Note: Reaction Mechanism and Synthesis Protocol for Dichloromethyl 2,2,2-Trifluoroethyl Ether

Executive Summary In the landscape of organofluorine chemistry, the synthesis of heavily halogenated ethers demands rigorous kinetic control. Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) serves as the crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organofluorine chemistry, the synthesis of heavily halogenated ethers demands rigorous kinetic control. Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) serves as the critical linchpin intermediate in the commercial manufacturing of the volatile inhalation anesthetic Isoflurane[1]. The transformation of 2,2,2-trifluoroethyl methyl ether into its dichloromethyl analog is achieved via a photochemically initiated free-radical chlorination[2].

This application note delineates the mechanistic causality, regioselective principles, and a self-validating experimental protocol designed for high-fidelity synthesis in drug development environments.

Mechanistic Causality: The Free-Radical Pathway

The formation of dichloromethyl 2,2,2-trifluoroethyl ether is driven by a classical free-radical chain reaction, but its success relies entirely on the inherent electronic bias of the substrate.

Regioselectivity and the Inductive Effect

A common challenge in free-radical halogenation is poor regioselectivity. However, in 2,2,2-trifluoroethyl methyl ether, the strong electron-withdrawing nature ( −I effect) of the trifluoromethyl ( −CF3​ ) group heavily deactivates the adjacent methylene ( −CH2​− ) protons toward electrophilic abstraction. Gas-phase atmospheric studies demonstrate that chlorine radicals preferentially attack the more electron-rich methyl ( −CH3​ ) group[3]. Under synthetic liquid-phase conditions at low temperatures, this regioselectivity is amplified to near exclusivity (>98%).

Reaction Cascade
  • Initiation: Ultraviolet (UV) irradiation homolytically cleaves diatomic chlorine ( Cl2​ ) into highly reactive chlorine radicals ( Cl∙ ). We utilize UV initiation rather than thermal initiators (e.g., AIBN) because it allows the reaction to proceed at near-freezing temperatures, preserving the fragile ether linkage.

  • Propagation (First Chlorination): The Cl∙ radical abstracts a hydrogen atom from the −CH3​ group, generating a carbon-centered radical and hydrogen chloride ( HCl ). A subsequent reaction with Cl2​ yields the monochloro intermediate ( CF3​CH2​OCH2​Cl ) and regenerates Cl∙ .

  • Propagation (Second Chlorination): The cycle repeats on the monochloro intermediate. The presence of the first chlorine atom slightly deactivates the carbon, but it remains significantly more reactive than the −CF3​ deactivated −CH2​− group, leading smoothly to the dichloro product ( CF3​CH2​OCHCl2​ ).

Mechanism Initiation Initiation: Cl2 + hv → 2 Cl• Prop1_1 Propagation 1a (H-Abstraction): CF3CH2OCH3 + Cl• → CF3CH2OCH2• + HCl Initiation->Prop1_1 Cl• generation Prop1_2 Propagation 1b (Chlorination): CF3CH2OCH2• + Cl2 → CF3CH2OCH2Cl + Cl• Prop1_1->Prop1_2 Prop2_1 Propagation 2a (H-Abstraction): CF3CH2OCH2Cl + Cl• → CF3CH2OCHCl• + HCl Prop1_2->Prop2_1 Monochloro Intermediate Prop2_2 Propagation 2b (Chlorination): CF3CH2OCHCl• + Cl2 → CF3CH2OCHCl2 + Cl• Prop2_1->Prop2_2 Product Target Product: Dichloromethyl 2,2,2-trifluoroethyl ether Prop2_2->Product

Free-radical chlorination mechanism of 2,2,2-trifluoroethyl methyl ether.

Quantitative Reaction Parameters

To prevent the formation of the over-chlorinated trichloromethyl byproduct ( CF3​CH2​OCCl3​ ), precise control over stoichiometry and thermodynamics is required.

Table 1: Optimization of Chlorination Parameters

ParameterOptimal ValueMechanistic Causality / Impact
Reaction Temperature 0 °C to 5 °CSuppresses thermal homolysis and minimizes indiscriminate C-C or C-O bond cleavage.
Cl2​ Stoichiometry 2.05 EquivalentsSlight excess ensures complete conversion of the monochloro intermediate without driving trichlorination.
UV Wavelength 300 - 400 nmSpecifically targets the Cl-Cl bond dissociation energy (~242 kJ/mol) for efficient initiation.
Agitation Rate > 500 RPMMaximizes gas-liquid mass transfer, preventing localized Cl2​ pooling and runaway exotherms.
Regioselectivity > 98% for −CH3​ −CF3​ group strongly deactivates the adjacent −CH2​− group[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By integrating sequential In-Process Controls (IPC) and specific physical feedback loops (e.g., temperature monitoring during degassing), the workflow continuously verifies its own safety and chemical conversion status.

Workflow Visualization

Workflow Setup 1. Reactor Setup & N2 Purge Charge 2. Substrate Charging (5°C) Setup->Charge React 3. UV Irradiation & Cl2 Sparging Charge->React Monitor 4. GC IPC Monitoring React->Monitor Workup 5. Degassing & Neutralization Monitor->Workup Distill 6. Fractional Distillation Workup->Distill

Step-by-step photochemical chlorination workflow with integrated IPC.

Step-by-Step Methodology

Step 1: System Preparation & Inerting

  • Action: Assemble a borosilicate photochemical reactor equipped with a quartz cooling jacket and a medium-pressure mercury vapor lamp. Purge the system with anhydrous N2​ for 30 minutes.

  • Causality: Oxygen acts as a radical scavenger, terminating the chain reaction and forming unwanted peroxides. A strictly anhydrous environment prevents the hydrolysis of the ether linkages.

Step 2: Substrate Charging & Thermal Stabilization

  • Action: Charge the reactor with 1.0 equivalent of 2,2,2-trifluoroethyl methyl ether. Initiate stirring (500 RPM) and cooling to bring the internal temperature to exactly 5 °C.

  • Causality: Establishing the thermal baseline before initiation prevents the initial exothermic spike from degrading the substrate.

Step 3: Photochemical Initiation & Dosing

  • Action: Ignite the UV lamp. Introduce anhydrous Cl2​ gas (2.05 eq total) via a subsurface sparger at a controlled rate of 0.1 eq/hour.

  • Causality: Subsurface sparging ensures maximum dissolution. Matching the Cl2​ feed rate to the radical consumption rate prevents gas pooling.

Step 4: In-Process Control (IPC) Validation

  • Action: After 1.8 equivalents of Cl2​ have been added, sample the mixture hourly for Gas Chromatography (GC) analysis.

  • Self-Validation: The system validates completion when the monochloro intermediate falls below < 1% area. If the trichloro byproduct exceeds 0.5%, the Cl2​ feed is immediately halted. This feedback loop ensures maximum yield of the target dichloro species.

Step 5: Degassing (Critical Safety Step)

  • Action: Turn off the UV lamp and Cl2​ feed. Purge the reactor with N2​ for 2 hours to strip residual Cl2​ and dissolved HCl gas into a caustic scrubber.

  • Self-Validation: If degassing is incomplete, the subsequent neutralization step will trigger a massive exothermic spike. Stable temperatures during Step 6 validate the success of Step 5.

Step 6: Neutralization & Distillation

  • Action: Wash the crude mixture with cold 5% NaHCO3​ solution until the aqueous phase pH is neutral, followed by a brine wash. Dry over anhydrous Na2​SO4​ . Isolate the product via fractional distillation under a slight vacuum (bp ~ 105-108 °C at atmospheric pressure).

  • Causality: Fractional distillation easily separates the target Dichloromethyl 2,2,2-trifluoroethyl ether from trace unreacted starting material and over-chlorinated impurities, yielding a pharmaceutical-grade intermediate ready for subsequent fluorination to Isoflurane[1].

References

  • Atmospheric chemistry of CF3CH2OCH3: Reaction with chlorine atoms and OH radicals, kinetics, degradation mechanism and global warming potential.ResearchGate.
  • Isoflurane | 26675-46-7.ChemicalBook.
  • The Genesis of a Modern Anesthetic: A Technical Guide.Benchchem.

Sources

Method

Application Note: Step-by-Step Synthesis of Fluorinated Ether Intermediate E-243

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs), PDE4 Inhibitors, and PI3K Modulators Introduction & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs), PDE4 Inhibitors, and PI3K Modulators

Introduction & Mechanistic Rationale

The incorporation of fluorinated ether moieties, particularly the difluoromethoxy ( −OCF2​H ) group, is a highly validated strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and membrane permeability of drug candidates[1]. Intermediate E-243 is a critical aryl difluoromethyl ether building block utilized in the downstream synthesis of several advanced therapeutics, including selective phosphodiesterase-4 (PDE4) inhibitors[1][2].

Historically, the synthesis of aryl difluoromethyl ethers required the use of chlorodifluoromethane (Freon-22), an ozone-depleting gas that presents severe handling, scalability, and environmental challenges[2][3]. To circumvent these limitations, this protocol employs a modern, green chemistry approach utilizing sodium chlorodifluoroacetate ( ClCF2​COONa ) as a bench-stable, solid difluorocarbene precursor[2].

Causality of Experimental Design
  • Base Selection ( Cs2​CO3​ ): Cesium carbonate is selected over sodium or potassium alternatives. The large ionic radius of the cesium cation minimizes tight ion-pairing, generating a highly nucleophilic, "naked" phenolate anion that rapidly traps the transient carbene[1].

  • Carbene Generation: Thermal decarboxylation of ClCF2​COONa at 100 °C drives the in situ release of carbon dioxide and chloride ions, generating the electrophilic difluorocarbene ( :CF2​ ) intermediate[2].

  • Rigorous Degassing: The reaction system must be sparged with nitrogen prior to carbene generation. Trace oxygen or moisture will rapidly quench the highly reactive :CF2​ intermediate, leading to the formation of undesired hydrolysis byproducts and significantly depressing the yield[2].

Reaction Workflow & Pathway

G A Aryl Phenol Precursor B Deprotonation (Cs2CO3 / DMF) A->B Step 1 D Nucleophilic Trapping B->D Phenolate Anion C Carbene Generation (ClCF2COONa) C->D :CF2 (100°C) E Intermediate E-243 D->E Protonation

Workflow for the decarboxylative difluoromethylation yielding Intermediate E-243.

Quantitative Data: Condition Optimization

Prior to finalizing this protocol, various reaction parameters were evaluated to maximize the yield of Intermediate E-243 while minimizing side reactions. The optimized conditions (Entry 3) form the basis of the methodology provided below.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
1 K2​CO3​ (1.5)DMF801245%Incomplete conversion; tight ion-pairing.
2 Cs2​CO3​ (1.5)DMF801268%Improved conversion, but slow carbene generation.
3 Cs2​CO3​ (1.5) DMF 100 6 94% Optimal kinetics; complete consumption of phenol.
4 Cs2​CO3​ (1.5)MeCN100652%Poor solubility of the carbene precursor.
5NaOH (aq) (2.0)THF/H2O602415%Rapid quenching of carbene by aqueous media[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility and high fidelity during scale-up.

Materials Required
  • Aryl phenol precursor (1.0 equiv, 10.0 mmol)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv, 28.0 mmol)[2]

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 equiv, 15.0 mmol)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)[1]

  • 10% w/v aqueous Lithium Chloride ( LiCl ) solution[4]

Phase 1: Preparation and Deprotonation
  • System Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add the aryl phenol precursor (10.0 mmol) and anhydrous Cs2​CO3​ (15.0 mmol) to the flask. Add 20 mL of anhydrous DMF[1].

  • Degassing (Critical Step): Seal the system with a rubber septum and sparge the stirring mixture with dry nitrogen gas for exactly 60 minutes at 500 rpm[2][4]. Self-Validation: The mixture should transition to a vibrant yellow/orange suspension, confirming the formation of the phenolate anion.

Phase 2: Carbene Generation and Trapping
  • Precursor Addition: Briefly remove the septum under a positive stream of nitrogen and add sodium 2-chloro-2,2-difluoroacetate (28.0 mmol) in a single portion[2]. Re-seal the system immediately.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 6 hours[1].

  • In-Process Control (TLC): After 6 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) mobile phase. Self-Validation: The reaction is deemed complete when the starting phenol spot ( Rf​≈0.3 ) is entirely consumed, and a new, distinct UV-active spot representing E-243 ( Rf​≈0.6 ) is dominant[4].

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature (23 °C). Dilute the mixture with 40 mL of deionized water to quench any residual reactive species[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL)[1].

  • DMF Removal (Critical Step): Wash the combined organic layers with a 10% aqueous LiCl solution ( 5×50 mL). Causality: DMF is highly miscible with ethyl acetate; the LiCl wash dramatically increases the ionic strength of the aqueous phase, forcing the DMF to partition out of the organic layer[4].

  • Drying & Concentration: Wash the organic layer with saturated brine (50 mL), dry over anhydrous Na2​SO4​ , and filter[1][4]. Concentrate under reduced pressure (30 °C, 120 mmHg) to yield Intermediate E-243 as a pale yellow oil[4].

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH.[Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure.[Link]

  • Difluoromethylation of Phenols (Full Publication) - Organic Syntheses.[Link]

Sources

Application

Application Notes and Protocols for the Industrial Production of Dichloromethyl 2,2,2-Trifluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The introduction of the 2,2,2-trifluoroethoxy moiety is a pivotal strategy in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the 2,2,2-trifluoroethoxy moiety is a pivotal strategy in modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and modulated acidity to drug candidates. Dichloromethyl 2,2,2-trifluoroethyl ether serves as a valuable, yet under-documented, synthetic intermediate. This guide provides a comprehensive overview of a plausible industrial-scale production method, including detailed protocols, safety considerations, and quality control parameters. The proposed synthesis is a two-step, one-pot process commencing with the formation of sodium 2,2,2-trifluoroethoxide, followed by a modified Williamson ether synthesis with a dichloromethylating agent.

Introduction: The Significance of the Trifluoroethoxy Group in Drug Development

The trifluoromethyl group (–CF3) and related fluoroalkyl moieties have become indispensable in the design of novel therapeutics. The incorporation of a 2,2,2-trifluoroethoxy group (–OCH2CF3) can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug. Furthermore, the high electronegativity of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility. Dichloromethyl 2,2,2-trifluoroethyl ether is a key building block for introducing this valuable functional group into more complex molecules.

Proposed Industrial Synthesis Pathway

The recommended industrial synthesis of dichloromethyl 2,2,2-trifluoroethyl ether is a two-step process that can be conducted in a single reaction vessel. The first step involves the formation of sodium 2,2,2-trifluoroethoxide from 2,2,2-trifluoroethanol and a strong base. The second step is the reaction of the in-situ generated alkoxide with a dichloromethylating agent, such as dichloromethane or chloroform.

DOT Diagram of the Overall Synthesis Workflow

cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Dichloromethylation cluster_2 Work-up and Purification TFE 2,2,2-Trifluoroethanol Alkoxide Sodium 2,2,2-Trifluoroethoxide (in situ) TFE->Alkoxide Deprotonation NaH Sodium Hydride NaH->Alkoxide Product Dichloromethyl 2,2,2-Trifluoroethyl Ether Alkoxide->Product SN2 Reaction DCM Dichloromethane (Excess) DCM->Product Quench Aqueous Quench Product->Quench Extraction Solvent Extraction Quench->Extraction Distillation Fractional Distillation Extraction->Distillation FinalProduct Purified Product Distillation->FinalProduct

Method

Reagents for converting Trifluoroethanol to Dichloromethyl ether

Application Note: Reagents and Protocols for the Conversion of 2,2,2-Trifluoroethanol to 2,2,2-Trifluoroethyl Dichloromethyl Ether Executive Summary The synthesis of 2,2,2-trifluoroethyl dichloromethyl ether ( CF3​CH2​OC...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Conversion of 2,2,2-Trifluoroethanol to 2,2,2-Trifluoroethyl Dichloromethyl Ether

Executive Summary

The synthesis of 2,2,2-trifluoroethyl dichloromethyl ether ( CF3​CH2​OCHCl2​ ) from 2,2,2-trifluoroethanol (TFE) is a critical synthetic pathway in the development of highly fluorinated pharmaceuticals, most notably serving as the direct precursor to inhalation anesthetics such as Isoflurane . Because direct chloromethylation of TFE is inefficient and prone to polymerization, the field-standard approach involves a two-step workflow: an initial O -methylation to form a stable ether intermediate, followed by a highly selective radical chlorination.

This application note provides a deeply mechanistic, self-validating protocol designed for researchers and drug development professionals scaling up halogenated ether intermediates.

Mechanistic Rationale & Causality

Designing a robust protocol requires understanding the thermodynamic and kinetic forces at play during halogenation.

Why a two-step process? Attempting to directly react TFE with a dichloromethylating agent (like dichloromethyl methyl ether) often results in poor yields due to the strong electron-withdrawing nature of the trifluoromethyl ( CF3​ ) group, which severely reduces the nucleophilicity of the adjacent hydroxyl oxygen. By first converting TFE to 2,2,2-trifluoroethyl methyl ether, we create a stable substrate primed for radical functionalization.

Regioselectivity of Radical Chlorination: During the second step (UV-initiated chlorination), the chlorine radical ( Cl∙ ) must choose between abstracting a hydrogen from the −CH2​− group or the −CH3​ group. The CF3​ group exerts a powerful inductive electron-withdrawing effect, deactivating the adjacent methylene protons toward electrophilic radical attack. Consequently, hydrogen abstraction occurs almost exclusively at the terminal methyl group, allowing for controlled, sequential chlorination to the dichloro state without degrading the trifluoroethyl backbone .

Physicochemical Data Summary

To aid in reaction tracking and phase separations, the quantitative data of the starting material, intermediate, and target product are summarized below.

CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Density (g/cm³)Synthetic Role
2,2,2-Trifluoroethanol CF3​CH2​OH 100.0474.01.37Starting Material
2,2,2-Trifluoroethyl methyl ether CF3​CH2​OCH3​ 114.0730.01.15Volatile Intermediate
2,2,2-Trifluoroethyl dichloromethyl ether CF3​CH2​OCHCl2​ 182.96~102.01.45Target Product

Reaction Workflow

SynthesisPathway N1 2,2,2-Trifluoroethanol (CF3CH2OH) N2 Step 1: O-Methylation (CH3)2SO4, NaOH(aq) N1->N2 Deprotonation & Nucleophilic Attack N3 Intermediate: 2,2,2-Trifluoroethyl methyl ether N2->N3 Biphasic Separation & Distillation N4 Step 2: Radical Chlorination Cl2(g), UV Light (hv) N3->N4 Homolytic Cleavage of Cl2 N5 Target Product: 2,2,2-Trifluoroethyl dichloromethyl ether N4->N5 Sequential H-Abstraction & Cl-Addition

Reaction pathway for converting 2,2,2-trifluoroethanol to the dichloromethyl ether derivative.

Experimental Protocols

Protocol 1: Biphasic O -Methylation of 2,2,2-Trifluoroethanol

Objective: Synthesize the highly volatile intermediate CF3​CH2​OCH3​ .

Reagents:

  • 2,2,2-Trifluoroethanol (1.0 eq)

  • Dimethyl sulfate (DMS) (1.1 eq) — Caution: Potent alkylating agent.

  • Sodium Hydroxide (30% w/w aqueous solution) (1.2 eq)

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a highly efficient reflux condenser (chilled to -10 °C), and a dropping funnel.

  • Deprotonation: Charge the reactor with the 30% NaOH solution and TFE. Stir vigorously at 300 RPM. Cool the biphasic mixture to 0–5 °C using the reactor jacket.

  • Alkylation: Add DMS dropwise via the dropping funnel over 2 hours.

    • Causality Check: DMS hydrolysis is highly exothermic. Maintaining the temperature below 15 °C prevents the runaway hydrolysis of DMS into methanol and sulfuric acid, which would crash the overall yield.

  • Maturation: Once addition is complete, allow the reactor to warm to 25 °C and stir for 4 hours.

  • Quench & Self-Validation: Heat the mixture to 60 °C for 1 hour to destroy any unreacted DMS.

    • Self-Validating System: Test the aqueous layer's pH. If the pH remains >12 and the organic layer volume is static, the reaction has reached completion and all DMS has been safely quenched.

  • Isolation: Distill the organic layer directly from the reactor. The product, 2,2,2-trifluoroethyl methyl ether, will boil off at exactly 30 °C. Collect in a receiver chilled in a dry ice/acetone bath to prevent evaporative loss.

Protocol 2: Radical Chlorination to the Dichloromethyl Ether

Objective: Selectively chlorinate the methyl group without over-chlorinating to the trichloromethyl state.

Reagents:

  • 2,2,2-Trifluoroethyl methyl ether (1.0 eq)

  • Chlorine gas ( Cl2​ ) (2.05 eq)

Step-by-Step Methodology:

  • Reactor Setup: Transfer the chilled intermediate into a photochemical reactor equipped with a quartz water-cooled jacket, a medium-pressure Mercury (Hg) UV lamp, and a subsurface gas sparging frit.

  • Thermal Control: Chill the reactor contents to 0–10 °C.

    • Causality Check: Because the starting material boils at 30 °C, the exothermic radical chlorination will rapidly vaporize the substrate if not strictly cooled.

  • Initiation: Purge the headspace with N2​ . Turn on the UV lamp and begin sparging Cl2​ gas at a controlled rate. Route the effluent gas through a caustic scrubber to neutralize the HCl byproduct.

  • Reaction Tracking & Self-Validation: The reaction proceeds sequentially: Unchlorinated Monochloro Dichloro Trichloro.

    • Self-Validating System: Pull aliquots every 30 minutes for GC-MS analysis. Track the transition of the starting material ( m/z 114) to the monochloro intermediate ( m/z 148), and finally to the dichloro target ( m/z 182).

  • Termination: Stop the Cl2​ flow and turn off the UV lamp the moment the m/z 182 peak plateaus and the m/z 216 (trichloro impurity) peak reaches 1.5% area. Over-chlorination is irreversible and ruins the batch for downstream pharmaceutical synthesis .

  • Purification: Sparge the liquid with N2​ for 30 minutes to strip residual Cl2​ and HCl . Fractionally distill the crude mixture under a slight vacuum to isolate pure 2,2,2-trifluoroethyl dichloromethyl ether.

References

  • Isoflurane | C3H2ClF5O | CID 3763 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine Source: Google Patents URL
  • Atmospheric chemistry of CF3CH2OCH3: Reaction with chlorine atoms and OH radicals, kinetics, degradation mechanism and global warming potential Source: Chemical Physics Letters (Elsevier) URL:[Link]

Application

Application Note: Best Practices for the Handling and Containment of Volatile Fluorinated Ethers in the Laboratory

Introduction Volatile fluorinated ethers—ranging from halogenated anesthetics (e.g., isoflurane, sevoflurane, desflurane) to industrial hydrofluoroethers (e.g., HFE-7100, HFE-7200)—are indispensable in preclinical drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Volatile fluorinated ethers—ranging from halogenated anesthetics (e.g., isoflurane, sevoflurane, desflurane) to industrial hydrofluoroethers (e.g., HFE-7100, HFE-7200)—are indispensable in preclinical drug development, in vivo surgical models, and specialized chemical synthesis. Despite their widespread utility, these compounds present insidious occupational hazards. Their high volatility, low boiling points, and potent central nervous system (CNS) depressing effects require rigorous engineering controls.

This application note provides a comprehensive, self-validating framework for handling volatile fluorinated ethers, ensuring scientific integrity, regulatory compliance, and personnel safety.

Physicochemical Profiling & Causality of Hazard

To design an effective handling protocol, one must first understand the thermodynamic behavior of these compounds. The primary hazard of fluorinated ethers is their propensity to rapidly transition into Waste Anesthetic Gas (WAG) at room temperature.

Because compounds like isoflurane possess a vapor pressure of 238 mmHg at 20°C, they evaporate at a rate that can instantly overwhelm the ventilation of a standard laboratory room. Consequently, any open-air transfer will immediately spike ambient WAG concentrations above the American Conference of Governmental Industrial Hygienists (ACGIH) recommended threshold of 50 ppm, or the Cal/OSHA Permissible Exposure Limit (PEL) of 2 ppm[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of Common Volatile Fluorinated Ethers

CompoundApplicationBoiling Point (°C)Vapor PressureDensity (g/cm³)Reference
Isoflurane Inhalational Anesthetic48.5238 mmHg @ 20°C1.302[2]
HFE-7100 Solvent / Cleaning Agent59.0202 mmHg @ 25°C1.533[3]
HFE-7200 Heat Transfer Fluid76.0109 mmHg @ 25°C1.433[3]
HFE-7300 Diluent / Solvent98.044 mmHg @ 25°C1.673[3]

Mechanistic Insights & Material Compatibility

The Respirator Fallacy

A critical point of failure in laboratory safety is the misapplication of Personal Protective Equipment (PPE). Because fluorinated ethers are volatile organic compounds (VOCs), standard N95 or surgical masks provide zero protection against inhalation[4]. The ether molecules easily pass through particulate filters, entering the lungs where they cross the blood-brain barrier to modulate GABA-A receptors. If engineering controls (like a fume hood) fail, the only effective respiratory protection is a half-face elastomeric respirator equipped with specific organic vapor cartridges[4].

Material Compatibility

Fluorinated ethers are aggressive solvents that can degrade laboratory equipment over time. When designing closed-loop delivery systems, material selection is paramount to prevent insidious WAG leaks caused by tubing degradation[1][5].

  • Compatible Materials: Polytetrafluoroethylene (PTFE/Teflon), High-Density Polyethylene (HDPE), stainless steel, and borosilicate glass[5].

  • Vulnerable Materials: Polyvinyl chloride (PVC), polycarbonate, and natural rubber. Routine inspection of silicone or PVC tubing in vaporizer circuits is mandatory, as these materials weather, discolor, and become porous[1].

Standard Operating Protocol: Safe Handling & Scavenging

To ensure absolute safety, the following protocol acts as a self-validating system —meaning each step contains an internal check that confirms its success before the operator is allowed to proceed.

Workflow Visualization

G N1 1. Risk Assessment & PPE Donning N2 2. Setup Engineering Controls (Fume Hood / Ducted BSC) N1->N2 N3 3. Closed-System Transfer (Keyed Fillers Only) N2->N3 N4 4. System Integrity Check (Pressurize & Monitor) N3->N4 N6 Emergency Spill Response: Evacuate & Ventilate N3->N6 If Liquid Spills N5 5. Active WAG Scavenging (Vacuum or Charcoal) N4->N5 N4->N6 If Pressure Drops (Leak Detected)

Caption: Self-validating workflow for the safe handling and scavenging of volatile fluorinated ethers.

Step-by-Step Methodology

Phase 1: Preparation & System Validation

  • PPE Donning: Equip nitrile gloves (minimum 4 mil thickness; discard immediately if contamination is suspected, as ethers will eventually permeate thin nitrile), a fastened lab coat, and safety goggles[1][6].

  • Scavenger Weight Validation (Self-Check): If utilizing passive scavenging (activated charcoal canisters), weigh the canister before use. Validation: If the canister has gained 50 grams from its initial baseline weight, the charcoal is fully saturated. It must be disposed of as hazardous waste; failure to replace it guarantees WAG exposure[1].

  • Environmental Control: Ensure the vaporizer or ether handling apparatus is situated within a certified chemical fume hood or a ducted Class II Type B2 Biosafety Cabinet (BSC)[7].

Phase 2: Dispensing & Operation 4. Closed-System Transfer: Never open-pour liquid isoflurane or HFEs. Utilize a keyed bottle adapter or an anti-spill bottle pourer to connect the ether bottle directly to the precision vaporizer[7]. This mechanical lock prevents ambient flash evaporation. 5. System Leak Test (Self-Check): Prior to introducing the carrier gas (e.g., O2​ ), seal the animal induction chamber or reaction vessel. Pressurize the system. Validation: Monitor the flow meter; a stable reading validates system integrity. A pressure drop immediately flags a compromised gasket or degraded tubing, which must be replaced before proceeding[1]. 6. Active Scavenging: Connect the exhaust port of the vaporizer/induction chamber to an active vacuum scavenging system. Ensure negative pressure is actively drawing WAG away from the operator's breathing zone[8].

Phase 3: Post-Procedure Purging 7. Oxygen Flush: Before opening an induction chamber to retrieve an animal or sample, flush the chamber with pure oxygen for a minimum of 10 to 30 seconds. This displaces residual anesthetic vapors into the scavenging system, preventing a concentrated plume of WAG from hitting the operator's face[1][7].

Emergency Spill Response Protocol

Because of their extreme volatility, the response to a fluorinated ether spill is dictated entirely by volume.

  • Minor Spill (<50 mL): Small volumes evaporate readily. Rapidly absorb the liquid with chemical absorbent pads, place the saturated pads inside a chemical fume hood to allow for safe, ventilated evaporation, and clean the surface with soap and water[4].

  • Major Spill (>50 mL / Dropped Bottle): Do not attempt to clean up a large spill. The vapor concentration will instantaneously exceed the 50 ppm safety threshold, causing rapid dizziness and nausea.

    • Action: Advise co-workers, evacuate the laboratory immediately, close all doors to isolate the area, and contact Campus Safety / Environmental Health and Safety (EHS).

References

  • Concordia University. ISOFLURANE SAFETY GUIDELINES. Environmental Health and Safety. 2

  • University of Iowa. Isoflurane Anesthetic Gas Guidelines. Environmental Health and Safety. 1

  • The University of Queensland. Working Safely with Isoflurane Guideline. UQ Policy and Procedure Library.8

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environment, Health and Safety. 6

  • University of Wisconsin-Madison. Isoflurane Safety. Research Animal Resources and Compliance. 7

  • Fluorochemie. Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Product Technical Data. 3

  • University of California, Santa Barbara (UCSB). Standard Operating Procedure ISOFLURANE. Environmental Health & Safety.4

  • Calpaclab. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Lab Supplies Technical Data. 5

Sources

Method

Application Note: Advanced Purification Protocols for Crude Dichloromethyl 2,2,2-Trifluoroethyl Ether (CAS 26644-86-0)

Abstract Dichloromethyl 2,2,2-trifluoroethyl ether is a highly specialized organofluorine compound, frequently encountered as a critical intermediate or a known byproduct (specifically, Isofluorane Impurity 11) in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichloromethyl 2,2,2-trifluoroethyl ether is a highly specialized organofluorine compound, frequently encountered as a critical intermediate or a known byproduct (specifically, Isofluorane Impurity 11) in the synthesis of fluorinated anesthetics[1]. Typically synthesized via the chlorination of trifluoroethyl methyl ethers or Williamson ether synthesis[2][3], the crude reaction mixture often contains unreacted 2,2,2-trifluoroethanol, strongly acidic byproducts (HCl/HF), and over-chlorinated variants. This application note details a validated, self-contained protocol for the isolation and high-purity refinement of dichloromethyl 2,2,2-trifluoroethyl ether, combining alkaline neutralization, selective desiccation, and reduced-pressure fractional distillation.

Physicochemical Profiling & Causality in Purification

Before initiating purification, understanding the physicochemical properties of the target compound is paramount. The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly increases the lipophilicity of the molecule and alters the basicity of the adjacent ether oxygen[2]. Furthermore, the dichloromethyl ( −CHCl2​ ) group is highly susceptible to nucleophilic attack and hydrolysis under strongly basic conditions at elevated temperatures. This chemical vulnerability dictates the absolute necessity of using mild alkaline washes (e.g., NaHCO3​ ) rather than strong hydroxides (like NaOH) during the neutralization phase.

Table 1: Key Physicochemical Properties of Dichloromethyl 2,2,2-Trifluoroethyl Ether

PropertyValueReference
CAS Number 26644-86-0[4]
Molecular Formula C3​H3​Cl2​F3​O [5]
Molecular Weight 182.96 g/mol [5]
Boiling Point (Reduced Pressure) 47 - 48 °C at 150 mmHg[5]
Density 1.367 g/cm³[5]
Purification Workflow & Logical Architecture

The purification architecture relies on exploiting phase separations and volatility differentials to isolate the target ether from its crude matrix.

Workflow Crude Crude Dichloromethyl 2,2,2-trifluoroethyl ether Wash Mild Alkaline Wash (5% NaHCO3 aq.) Crude->Wash Quench Acids (HCl/HF) Sep Phase Separation (Organic Layer Collection) Wash->Sep Liquid-Liquid Extraction Dry Desiccation (Anhydrous MgSO4) Sep->Dry Remove Residual H2O Distill Fractional Distillation (150 mmHg Vacuum) Dry->Distill Thermal Separation Pure Pure Product (BP: 47-48 °C) Distill->Pure Isolate Target Fraction

Caption: Step-by-step purification workflow for crude Dichloromethyl 2,2,2-trifluoroethyl ether.

Experimental Protocols
Protocol A: Liquid-Liquid Extraction and Neutralization

Objective: Remove water-soluble impurities (e.g., unreacted 2,2,2-trifluoroethanol) and quench acidic byproducts without hydrolyzing the dichloromethyl group.

  • Transfer the crude reaction mixture to a properly sized separatory funnel.

  • Neutralize : Add an equal volume of cold (4 °C) 5% w/v aqueous Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Mechanistic Insight: Cold, mild base is chosen to neutralize HCl/HF selectively. Strong bases like NaOH can induce undesired elimination or hydrolysis of the −CHCl2​ group, destroying the product.

  • Extract : Gently invert the funnel, venting frequently to release CO2​ gas generated by the neutralization of residual acids.

  • Separate : Allow the phases to separate. The fluorinated organic layer will be the bottom layer due to its high density (~1.367 g/cm³)[5].

  • Collect : Drain the lower organic phase into an Erlenmeyer flask. Wash the aqueous layer once with a minimal amount of dry dichloromethane (DCM) to extract any partitioned product, and combine the organic layers.

Protocol B: Desiccation and Filtration

Objective: Eliminate trace water to prevent thermal hydrolysis during the subsequent distillation step.

  • Dry : Add anhydrous Magnesium Sulfate ( MgSO4​ ) to the combined organic layers until the salt stops clumping and flows freely like sand.

  • Agitate : Swirl the flask for 10-15 minutes.

    • Mechanistic Insight: MgSO4​ is preferred over Calcium Chloride ( CaCl2​ ) for this protocol, as CaCl2​ can occasionally complex with highly functionalized ether oxygens, leading to product loss.

  • Filter : Pass the mixture through a fluted filter paper or a medium-porosity glass frit to remove the hydrated desiccant. Rinse the filter cake with a small volume of dry DCM.

Protocol C: Reduced-Pressure Fractional Distillation

Objective: Isolate dichloromethyl 2,2,2-trifluoroethyl ether from high-boiling poly-chlorinated impurities and low-boiling solvents.

  • Setup : Transfer the dried organic filtrate to a round-bottom flask equipped with a magnetic stir bar. Assemble a fractional distillation apparatus using a Vigreux column to increase theoretical plates, ensuring high-resolution separation.

  • Vacuum Application : Connect the system to a vacuum pump equipped with a pressure regulator and a cold trap. Set the system pressure precisely to 150 mmHg.

  • Fractionation : Gradually heat the oil bath. First, collect the low-boiling fractions (e.g., DCM solvent, unreacted starting materials) which will distill off significantly below 40 °C at this pressure.

  • Target Isolation : Once the vapor temperature stabilizes at 47-48 °C[5], swap the receiving flask to collect the main fraction.

    • Mechanistic Insight: Distilling under reduced pressure (150 mmHg) prevents the thermal degradation and potential auto-catalytic decomposition that might occur if the compound were distilled at its atmospheric boiling point.

  • Storage : Stop the distillation when the temperature drops or begins to rise above 49 °C. Store the purified dichloromethyl 2,2,2-trifluoroethyl ether in an amber glass bottle over 3Å molecular sieves at 2-8 °C under an inert argon atmosphere to maintain long-term stability[4].

Quality Control & Validation

To ensure the protocol operates as a self-validating system, the final product must be subjected to rigorous analytical verification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm the molecular ion peak at m/z ~182 and ensure the absolute absence of isoflurane (m/z 184.49)[6] or unreacted 2,2,2-trifluoroethanol.

  • 19F NMR Spectroscopy : Verify the integrity of the −CF3​ group, which should appear as a distinct triplet (or multiplet depending on coupling with the adjacent methylene protons), confirming that no defluorination occurred during the thermal distillation phase.

References
  • [5] Fluorine1.ru. Catalog: Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) Boiling Point Data. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Water Content in Fluorinated Ether Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly sensitive fluorinated ethers (e.g., HFPM, TTE). Below, you wil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly sensitive fluorinated ethers (e.g., HFPM, TTE). Below, you will find mechanistic explanations, diagnostic FAQs, troubleshooting workflows, and self-validating standard operating procedures (SOPs) to ensure absolute anhydrous conditions in your experiments.

Mechanistic Overview: The Cost of Trace Moisture

When utilizing fluorinated ethers in synthetic chemistry or battery electrolyte formulations, trace water is not merely a passive diluent; it is an active degradant. Water molecules coordinate with Lewis acidic catalysts or electrolyte salts (such as LiPF6), initiating hydrolysis that generates hydrofluoric acid (HF)[1]. This autocatalytic HF generation cleaves ether linkages, poisons transition metal catalysts, and severely degrades the solid electrolyte interphase (SEI) in lithium-ion systems[2]. Consequently, maintaining moisture levels strictly below 5 ppm is an absolute requirement for reproducible kinetics and thermodynamic stability.

Diagnostic FAQs: Measuring "Invisible" Water

Q: My coulometric Karl Fischer (KF) titration shows <10 ppm water, but my fluorinated ether reactions are still failing due to suspected hydrolysis. Why? A: Coulometric KF titration is the industry standard for trace moisture, effectively measuring down to 10–50 ppm[3]. However, its detection limit bottoms out around 10 µg of added water[4]. In highly fluorinated environments, physisorbed water on reaction vessel walls or ultra-trace dissolved moisture (<5 ppm) can evade KF detection but still ruin a sensitive catalytic cycle. Furthermore, certain fluorinated compounds can undergo side reactions with KF anolyte solutions, skewing conductivity readings.

Q: If Karl Fischer is insufficient for my ultra-sensitive reactions, what is the alternative? A: We recommend ^19F NMR aquametry. By utilizing a stable salt mixture of tetrabutylammonium fluoride (TBAF) and difluoro(aryl)-λ3-iodane (PhI(OAc)2), water reacts to form bifluoride ions (HF2⁻)[4]. The concentration of HF2⁻ can be quantified via ^19F NMR spectroscopy. This method is exceptionally sensitive, boasting a detection limit of 100 ng of water (or 3 ppm in a 1 mL solution), and is fully compatible with inert-atmosphere glovebox preparation[5].

Troubleshooting Guide: Identifying and Resolving Moisture Ingress
  • Symptom 1: Sudden pH drop or visible etching of glassware during the reaction.

    • Root Cause: Hydrolysis of fluorinated precursors or salts, leading to HF generation. This indicates moisture ingress >50 ppm.

    • Solution: Immediately quench the reaction. Audit your solvent drying process. Ensure fluorinated ethers are stored over activated 3Å molecular sieves for at least 48 hours prior to use, as fluorinated solvents have low polarity and release water to highly active sieves efficiently.

  • Symptom 2: Inconsistent reaction yields across different batches of the same fluorinated ether.

    • Root Cause: Variable ambient humidity during solvent transfer (Schlenk line or glovebox antechamber inefficiencies).

    • Solution: Implement a self-validating transfer protocol. Always perform transfers via cannula under positive Argon pressure. Validate the glovebox atmosphere using a bare titanium tetrachloride (TiCl4) smoke test (fumes indicate >5 ppm H2O).

MoistureTroubleshooting Start High Moisture Detected (>10 ppm) CheckSource Isolate Contamination Source Start->CheckSource Solvent Fluorinated Ether Solvent CheckSource->Solvent Liquid Phase Reagent Hygroscopic Salts/Reagents CheckSource->Reagent Solid Phase Atmosphere Reaction Environment CheckSource->Atmosphere Gas Phase ActionSolvent Dry over 3Å Molecular Sieves Validate via 19F NMR Solvent->ActionSolvent ActionReagent Azeotropic Distillation or Vacuum Drying Reagent->ActionReagent ActionAtmo Schlenk Line / Glovebox Check Ar/N2 purity Atmosphere->ActionAtmo

Workflow for isolating and resolving trace moisture contamination in fluorinated ether reactions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rigorous Drying of Fluorinated Ethers via 3Å Molecular Sieves

  • Causality: 3Å sieves are chosen because their pore size strictly admits water molecules (2.8Å) while excluding larger fluorinated ether molecules, preventing solvent degradation or trapping.

    • Sieve Activation: Heat 3Å molecular sieves in a vacuum oven at 300 °C at <0.1 mbar for 24 hours.

      • Self-validation: Weigh the sieves before and after; a mass loss of 10-20% confirms the successful removal of bound water.

    • Cooling: Transfer the hot flask directly into an Argon-filled glovebox antechamber and allow it to cool under vacuum.

    • Solvent Treatment: Add 10% w/v of activated sieves to the fluorinated ether. Seal the vessel and let it sit undisturbed for 48 hours.

    • Filtration: Filter the solvent through a 0.2 µm PTFE syringe filter to remove any abrasive silicate dust before use.

Protocol B: ^19F NMR Aquametry for Ultra-Trace Moisture Detection

  • Causality: The reagent TBAF/PhI(OAc)2 acts as a potent dehydrating agent, scavenging water to form a stoichiometric amount of bifluoride (HF2⁻), which has a distinct, quantifiable ^19F NMR chemical shift[4].

    • Reagent Prep: Inside a glovebox, preweigh 10 mg of a stable TBAF/PhI(OAc)2/TBABF4 salt mixture into an oven-dried NMR tube. Seal with a septum cap.

    • Sample Addition: Inject 1.0 mL of the dried fluorinated ether (from Protocol A) into the NMR tube through the septum.

    • Baseline Acquisition: Acquire a single-scan ^19F NMR spectrum. Integrate the HF2⁻ peak relative to a fluorinated internal standard.

    • Self-Validation (Spiking): Inject exactly 5 µg of HPLC-grade water into the NMR tube. Re-acquire the spectrum. The HF2⁻ integral must increase proportionally, confirming the system's sensitivity and ruling out false negatives[5].

Quantitative Data Summaries

Table 1: Comparison of Moisture Detection Methodologies for Fluorinated Solvents

MethodologyDetection LimitOptimal RangeSample Size Req.Interference Risks
Volumetric Karl Fischer ~1000 ppm>1% Moisture0.5 - 5.0 gHigh (Aldehydes/Ketones)
Coulometric Karl Fischer 10 - 50 ppm50 ppm - 1%0.5 - 5.0 gModerate (Anolyte side-reactions)
^19F NMR Aquametry 0.1 ppm (100 ng)<50 ppm1.0 mLLow (Specific to H2O to HF2⁻ conversion)

Table 2: Drying Agent Efficacy for Fluorinated Ethers

Drying AgentMechanismPost-Treatment H2O LevelNotes / Causality
Calcium Hydride (CaH2) Chemical Reaction~10 - 20 ppmCan cause side reactions with highly fluorinated chains.
Sodium Metal Chemical ReactionN/AAVOID. Danger of explosive deflagration with fluorinated solvents.
Activated 3Å Sieves Physisorption (Size Exclusion)<5 ppmBest practice. Inert, highly effective, no chemical degradation.
References[4] Title: A Method for Detecting Water in Organic Solvents - ACS Publications

Source: acs.org URL:[Link][5] Title: A Method for Detecting Water in Organic Solvents - PMC - NIH Source: nih.gov URL:[Link][3] Title: Karl Fischer Testing - Applied Technical Services Source: atslab.com URL:[Link][1] Title: Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase - PMC Source: nih.gov URL:[Link][2] Title: Moderate-Concentration Fluorinated Electrolyte for High-Energy-Density Si//LiNi0.8Co0.1Mn0.1O2 Batteries | ACS Sustainable Chemistry & Engineering Source: acs.org URL:[Link]

Sources

Optimization

Troubleshooting phase transfer catalyst failure in ether synthesis

Technical Support Center: Troubleshooting Phase-Transfer Catalysis (PTC) in Ether Synthesis Welcome to the Advanced Applications Support Center. As drug development and fine chemical synthesis increasingly rely on green,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Phase-Transfer Catalysis (PTC) in Ether Synthesis

Welcome to the Advanced Applications Support Center. As drug development and fine chemical synthesis increasingly rely on green, scalable methodologies, Phase-Transfer Catalysis (PTC) has become the gold standard for the Williamson ether synthesis. By facilitating the migration of a reactant from one phase into another, PTC eliminates the need for expensive, hazardous anhydrous solvents[1].

However, biphasic systems are kinetically complex. When a PTC etherification fails, it is rarely due to a single factor, but rather a breakdown in the delicate thermodynamic balance of lipophilicity, hydration spheres, and interfacial mass transfer. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue stalled ether synthesis workflows.

Core Mechanism: Understanding the Biphasic Workflow

To troubleshoot a PTC failure, one must first understand the causality of the catalytic cycle. In a standard liquid-liquid PTC (L-L PTC) Williamson ether synthesis, the catalyst (usually a quaternary ammonium salt, Q+X− ) must perform two critical functions:

  • Extraction/Interfacial Exchange: Exchange its original counter-ion ( X− ) for the nucleophilic alkoxide/phenoxide ( RO− ) at the aqueous-organic interface[2].

  • Phase Transfer & Activation: Transport the RO− into the organic phase as a lipophilic ion pair ( Q+RO− ). Stripped of its aqueous hydration sphere, the RO− becomes a "naked," highly reactive nucleophile ready to execute an SN​2 attack on the alkyl halide ( R′−X )[2].

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase NaRO Na+ + RO- (Nucleophile) IonExchange Ion Exchange Q+X- + RO- ⇌ Q+RO- + X- NaRO->IonExchange RO- transfer NaX Na+ + X- (Waste Salt) IonExchange->NaX X- transfer QRO Q+RO- (Active Ion Pair) IonExchange->QRO Extraction RX R'-X (Electrophile) QRO->RX SN2 Reaction Ether R'-O-R (Ether Product) RX->Ether Product QX Q+X- (Spent Catalyst) RX->QX Leaving Group QX->IonExchange Regeneration

Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Troubleshooting FAQs & Diagnostics

Q1: My etherification reaction is stalling at 20-30% conversion despite using excess base and catalyst. What is happening?

Diagnosis: Catalyst Poisoning. This is the most common failure mode in PTC. For a quaternary ammonium salt ( Q+ ) to be an efficient catalyst, the extraction coefficient of the nucleophile ( RO− ) must be higher than that of the leaving group ( X− )[3]. If you are using an alkyl iodide as your electrophile, the generated iodide ion ( I− ) is highly lipophilic and pairs exceptionally well with Q+ . The catalyst becomes trapped in the organic phase as Q+I− , preventing the extraction of fresh RO− from the aqueous phase[3].

Resolution Strategy:

  • Switch the Leaving Group: Use alkyl bromides, chlorides, or mesylates instead of iodides.

  • Aqueous Phase Saturation: If an iodide must be used, saturate the aqueous phase with the attacking hydrophilic nucleophile to force the precipitation of the leaving group salt, thereby shifting the equilibrium and freeing the catalyst[3].

Q2: The reaction rate is painfully slow, and I suspect my nucleophile isn't reactive enough. Should I heat the reaction above 100°C?

Diagnosis: Nucleophile Hydration or Catalyst Degradation. Do not arbitrarily increase the temperature. Quaternary ammonium salts undergo dequaternization (the reverse Menshutkin reaction) at elevated temperatures (>100°C) in non-basic media, destroying your catalyst[3]. Instead, the slow rate is likely due to nucleophile hydration . If your aqueous base is too dilute (e.g., 10% NaOH), the extracted RO− carries a massive hydration sphere of water molecules into the organic phase, shielding it and drastically reducing its nucleophilicity[4].

Resolution Strategy:

  • Use 50% wt NaOH: A highly concentrated aqueous base acts as a chemical desiccant. It strips the hydration sphere from the phenoxide/alkoxide, ensuring a "naked" and highly reactive nucleophile enters the organic phase.

  • Switch to Solid-Liquid PTC (S-L PTC): If liquid-liquid extraction fails, transition to S-L PTC using solid KOH/K2CO3 pellets. S-L PTC eliminates water entirely, preventing hydration, allowing for controllable temperatures, and increasing reaction rates by orders of magnitude[5].

Q3: I am experiencing severe emulsion formation, making phase separation impossible. How do I fix mass transfer?

Diagnosis: Incorrect Catalyst Lipophilicity or Agitation Limits. Phase behavior is dictated by the interaction of water with the catalyst cations. Highly lipophilic catalysts (like Aliquat 336) act as potent surfactants, reducing interfacial tension to the point of forming intractable microemulsions[4]. While a microemulsion (a third liquid phase, or "L phase") can sometimes accelerate reactions by creating a massive interfacial area, it ruins downstream workup[4].

Resolution Strategy:

  • Optimize Stirring: The stirring speed is critical under low catalyst conditions to facilitate interfacial reactions, but once an emulsion forms, mechanical agitation cannot solve the thermodynamic issue[4].

  • Change the Catalyst: Select a catalyst with a lower lipophilicity profile or switch to a non-ionic catalyst like Poly(ethylene glycol) (PEG), which provides a lower-cost, non-toxic alternative that is less prone to stable emulsion formation[6].

Table 1: Catalyst Selection Matrix for Ether Synthesis
Catalyst TypeExampleLipophilicityCost/ToxicityBest Use Case
Symmetrical Quat Tetrabutylammonium bromide (TBAB)ModerateLow / LowGeneral purpose L-L and S-L PTC; easy to wash out during workup[7].
Asymmetrical Quat Methyltrioctylammonium chloride (Aliquat 336)HighModerate / LowHighly lipophilic substrates; prone to emulsion formation.
Macrocycle 18-Crown-6LowHigh / HighPotassium-mediated S-L PTC; highly toxic, avoid if possible[3].
Polyether PEG-400LowVery Low / NoneGreen chemistry alternative; requires higher loading but non-toxic[6].

Self-Validating Protocol: Transitioning to S-L PTC with Ultrasonic Promotion

When conventional L-L PTC fails due to hydration or catalyst poisoning, transitioning to an ultrasonically promoted Solid-Liquid PTC system is the most robust corrective action. Ultrasound facilitates the continuous cleaning of the solid base surface, preventing the accumulation of waste salts that block the reaction[7].

Validated Methodology: Synthesis of Aryl Ethers via S-L PTC This protocol is adapted for the synthesis of sterically hindered or unreactive ethers (e.g., naphthyl or phenyl ethers)[7].

  • Preparation of the Reaction Matrix: In a dry, suitable reaction vessel, combine the phenol derivative (1.0 eq) and the alkyl halide (1.2 eq) in a minimal amount of a non-polar solvent (e.g., toluene or cyclohexane) to suppress side reactions.

  • Base & Catalyst Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) or solid potassium hydroxide (KOH) pellets (3.0 eq). Add Tetrabutylammonium bromide (TBAB) at a catalytic loading of 5-10 mol%[5],[8].

  • Ultrasonic Irradiation: Submerge the reaction vessel in an ultrasonic bath (e.g., 35 kHz). Maintain the temperature between 40°C and 50°C. Causality Note: The cavitation bubbles generated by ultrasound implode near the solid base, creating microjets that physically blast the leaving-group salt (e.g., KBr) off the base surface, ensuring continuous generation of the phenoxide anion[7].

  • Monitoring: Monitor via TLC. The pseudo-first-order rate constant under ultrasound is typically 4 to 5 times higher than conventional mechanical stirring[7].

  • Workup: Filter the mixture to remove the inorganic salts. Wash the organic filtrate with 5% NaOH to remove unreacted phenol, followed by distilled water until neutral[9]. Evaporate the solvent under reduced pressure.

Diagnostic Logic Tree

Use the following decision matrix to rapidly identify and correct your etherification failures.

Troubleshooting Start Reaction Stalled / Low Yield CheckLG Is the leaving group Iodide (I-)? Start->CheckLG Poisoning Catalyst Poisoning. Switch to Br-/Cl- or use S-L PTC. CheckLG->Poisoning Yes CheckBase Is aqueous base < 50% wt? CheckLG->CheckBase No Hydration Nucleophile Hydration. Increase base to 50% or use solid KOH. CheckBase->Hydration Yes CheckAgitation Is an emulsion forming? CheckBase->CheckAgitation No MassTransfer Mass Transfer Limitation. Adjust RPM or change catalyst lipophilicity. CheckAgitation->MassTransfer Yes

Troubleshooting logic tree for resolving PTC failure in ether synthesis.

References

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis.
  • Phase transfer c
  • Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Phenyl Ether. Benchchem.
  • Phase Transfer C
  • Phase Transfer Catalysis: Chemistry and Engineering.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • A Minireview of Phase-Transfer C
  • Williamson-Ethersynthese.
  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.
  • Poly(ethylene Glycol)
  • An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane. Benchchem.
  • Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Ethers – HF and HCl Byproduct Removal

Welcome to the Technical Support Center for fluorinated solvent purification. Fluorinated ethers are critical components in next-generation anesthetics, pharmaceutical intermediates, and high-voltage lithium-ion battery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated solvent purification. Fluorinated ethers are critical components in next-generation anesthetics, pharmaceutical intermediates, and high-voltage lithium-ion battery electrolytes[1]. However, their synthesis (e.g., via electrophilic fluorination or dehydrohalogenation) frequently generates hydrogen fluoride (HF) and hydrogen chloride (HCl) as byproducts[2].

Failure to remove these highly corrosive acids leads to auto-catalytic degradation of the ether, severe equipment corrosion, and the catastrophic failure of downstream moisture-sensitive applications (such as the hydrolysis of LiPF6​ in battery electrolytes)[3].

This guide provides field-proven, self-validating methodologies to safely and effectively remove HF and HCl from fluorinated ether mixtures.

Diagnostic Workflow: Selecting the Right Purification Strategy

The selection of an acid-removal strategy depends entirely on the moisture sensitivity of your target application and the chemical stability of the specific fluorinated ether. As a rule, introducing water to remove acid from a moisture-sensitive system will only generate more acid via hydrolysis.

AcidRemoval Start Crude Fluorinated Ether (Contains HF/HCl Byproducts) Q1 Is the target application moisture-sensitive? (e.g., Battery Electrolytes) Start->Q1 PathYes Yes Q1->PathYes PathNo No Q1->PathNo GasStripping Step 1: Inert Gas Stripping (Reduces bulk HF to <0.1%) PathYes->GasStripping AqueousWash Step 1: Aqueous Alkaline Wash (NaHCO3 / Mild NaOH) PathNo->AqueousWash SolidScavenger Step 2: Solid-Phase Scavenging (NaF Pellets / TMSP Additive) GasStripping->SolidScavenger Distillation Final Step: Fractional Distillation (Yields >99.9% Purity) SolidScavenger->Distillation PhaseSep Step 2: Phase Separation & Desiccation (Anhydrous MgSO4) AqueousWash->PhaseSep PhaseSep->Distillation

Figure 1: Decision matrix for selecting the appropriate HF/HCl removal workflow based on moisture sensitivity.

Step-by-Step Methodologies

Protocol A: Inert Gas Stripping (For Bulk Acid Removal)

Causality: HF and HCl have high vapor pressures. Attempting to distill a crude mixture directly will cause severe corrosion to standard stainless-steel or borosilicate distillation columns. Sparging the liquid with an inert gas physically strips the volatile acids from the matrix, reducing HF content to ≤0.1% by weight without introducing chemical contaminants[4].

Step-by-Step Procedure:

  • Setup: Transfer the crude fluorinated ether to a Teflon (PTFE) or PFA-lined reactor vessel equipped with a PTFE sparging tube reaching the bottom of the liquid.

  • Heating: Gently heat the mixture to 60 °C (or 10 °C below the boiling point of the ether) to decrease gas solubility[4].

  • Sparging: Bubble ultra-high purity (UHP) Nitrogen ( N2​ ) or Argon through the liquid at a rate of 0.5–1.0 L/min per liter of solvent.

  • Scrubbing the Exhaust: Route the exhaust gas through a specialized alkaline scrubber (e.g., 10% aqueous KOH) to safely neutralize the stripped HF/HCl before venting to the fume hood.

  • Validation (Self-Validating System): Periodically test the exhaust gas with moistened pH paper. The stripping process is complete when the exhaust gas no longer registers as acidic (pH ~7).

Protocol B: Solid-Phase Scavenging (For Moisture-Sensitive / Battery-Grade Ethers)

Causality: Aqueous washing introduces water. If the ether is intended for lithium-ion batteries, trace water will react with LiPF6​ to form more HF[3]. Passing the ether through anhydrous Sodium Fluoride ( NaF ) pellets chemically traps HF by forming sodium bifluoride ( NaHF2​ ), a stable solid, without generating water.

Step-by-Step Procedure:

  • Preparation: Pack a PTFE column with anhydrous NaF pellets (for HF) and basic alumina (for HCl). Dry the column under vacuum at 150 °C for 12 hours prior to use.

  • Elution: Pump the gas-stripped fluorinated ether (from Protocol A) through the column at a controlled flow rate (e.g., 1–2 bed volumes per hour) to ensure sufficient residence time for the solid-liquid reaction.

  • Filtration: Pass the eluent through a 0.2 μm PTFE membrane filter to remove any micro-particulates of NaHF2​ or alumina.

  • Validation: Take a 1 mL aliquot of the filtered ether, extract it with 1 mL of neutral DI water, and measure the aqueous layer with a calibrated pH probe or Ion Chromatography (IC). Fluoride ion concentration should be below 10 ppm.

Protocol C: Aqueous Alkaline Washing (For Robust, Water-Immiscible Ethers)

Causality: For non-moisture-sensitive applications, liquid-liquid extraction with a mild base is the fastest way to drive the acid-base neutralization to completion[2]. Sodium bicarbonate ( NaHCO3​ ) is preferred over strong bases like NaOH to prevent base-catalyzed hydrolysis of the ether linkages.

Step-by-Step Procedure:

  • Washing: In a separatory funnel, combine the crude fluorinated ether with an equal volume of saturated aqueous NaHCO3​ .

  • Agitation: Vent the funnel immediately and frequently, as the neutralization of acids will generate CO2​ gas. Shake vigorously for 3 minutes.

  • Separation: Allow the phases to separate. Fluorinated ethers are typically denser than water and will form the bottom layer. Drain the organic layer.

  • Desiccation: Add anhydrous Magnesium Sulfate ( MgSO4​ ) to the organic layer. Stir for 30 minutes to remove residual water, then filter.

  • Validation: The pH of the aqueous waste layer must be > 7. If it is acidic, repeat the washing step.

Quantitative Data: Method Comparison

Purification MethodPrimary Reagents / EquipmentResidual Acid LevelIdeal Use CaseDrawbacks / Limitations
Inert Gas Stripping UHP N2​ , PTFE Reactor, Scrubber ≤0.1 wt% (1000 ppm)[4]Bulk removal prior to distillation.Does not remove trace acids; requires exhaust scrubbing.
Solid-Phase Scavenging NaF pellets, Basic Alumina <10 ppmBattery electrolytes; moisture-sensitive synthesis.Slow throughput; requires column packing and drying.
Aqueous Washing Sat. NaHCO3​ , MgSO4​ <50 ppmGeneral lab-scale purification of robust ethers[2].Introduces water; risks emulsion formation or hydrolysis.
Electrochemical Removal Cu-foam Working Electrode <10 ppm[3]In situ purification of formulated battery electrolytes.Requires specialized potentiostat setups; limited scalability.

Frequently Asked Questions (FAQs) & Advanced Troubleshooting

Q: I distilled my fluorinated ether, but it is still highly acidic. Why didn't distillation work? A: HF commonly forms azeotropes with organic solvents, meaning it will co-distill with your fluorinated ether rather than separating. You must break the azeotrope by chemically neutralizing or scavenging the HF (using Protocol B or C) prior to fractional distillation.

Q: We are formulating a fluorinated ether-based electrolyte for Li-ion batteries. How can we prevent trace HF from degrading the cathode during cycling? A: You should utilize an in situ acid scavenger additive, such as Tris(trimethylsilyl) phosphate (TMSP) [1]. TMSP contains highly reactive Silicon atoms that possess a massive thermodynamic affinity for Fluorine. It chemically binds trace HF generated during battery cycling, forming volatile fluorotrimethylsilane and phosphoric acid derivatives that actually help build a protective Solid Electrolyte Interphase (SEI) on the cathode[1].

TMSP_Mechanism HF Trace HF (Corrosive Byproduct) Reaction Si-F Bond Formation (High Thermodynamic Affinity) HF->Reaction TMSP TMSP Additive (Tris(trimethylsilyl) phosphate) TMSP->Reaction Product1 Fluorotrimethylsilane (Inert/Volatile) Reaction->Product1 Product2 Phosphoric Acid Derivatives (Forms Protective SEI) Reaction->Product2

Figure 2: Mechanism of in situ HF scavenging by TMSP in fluorinated ether electrolytes.

Q: Is there a way to remove HF from a fully formulated electrolyte containing LiPF6​ without adding new chemicals? A: Yes. Recent advancements have demonstrated the Electrochemical Removal of HF. By applying a specific potential to a high-surface-area Copper (Cu) foam working electrode, HF is selectively electrocatalyzed to form a stable Lithium Fluoride (LiF) layer on the copper surface, leaving the carbonate/ether solvents and LiPF6​ salt completely unaffected[3].

Q: What materials are safe to use when handling HF-contaminated fluorinated ethers? A: Never use standard glass (borosilicate) or stainless steel, as HF will rapidly etch glass (forming SiF4​ gas and water) and corrode steel. All wetted parts must be made of PTFE (Teflon), PFA, FEP, or Monel alloy .

References

  • Google Patents (US20100280291A1)
  • Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents ACS Applied Energy Materials URL:[Link]

  • Google Patents (WO2009118369A1)
  • Electrochemical Removal of HF from Carbonate-based LiPF6-containing Li-ion Battery Electrolytes ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Dichloromethyl 2,2,2-trifluoroethyl ether Reaction Optimization

Welcome to the Technical Support Center for the synthesis and downstream processing of Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) . As a critical intermediate in the production of fluorinated anesthetics...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) . As a critical intermediate in the production of fluorinated anesthetics (such as Isoflurane) and specialty fluoropolymers [5], its reaction chemistry is highly sensitive to thermal conditions.

This guide is engineered for researchers and process chemists. It provides causal troubleshooting, self-validating protocols, and thermodynamic data to help you optimize both the formation (via photochlorination) and the consumption (via Swarts fluorination) of this pivotal ether.

Reaction Workflow & Thermal Dependencies

ReactionOptimization SM Chloromethyl 2,2,2-trifluoroethyl ether Rxn1 Photochlorination (Cl₂, UV) SM->Rxn1 Cl₂ addition Target Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0) Rxn1->Target Optimal Temp: 15-30°C Byprod1 Over-chlorination (Trichloromethyl ether) Rxn1->Byprod1 T > 40°C (Radical propagation) Rxn2 Swarts Fluorination (HF, SbCl₅) Target->Rxn2 HF/SbCl₅ addition Product Difluoromethyl 2,2,2-trifluoroethyl ether (Isoflurane Precursor) Rxn2->Product Optimal Temp: 50-70°C Byprod2 Ether Cleavage (CF₃CH₂OH + Acyl Fluorides) Rxn2->Byprod2 T > 80°C (Lewis acid cleavage)

Reaction pathways for synthesizing and fluorinating Dichloromethyl 2,2,2-trifluoroethyl ether.

Troubleshooting Guides & FAQs

Q1: What is the optimal temperature for the photochlorination synthesis of Dichloromethyl 2,2,2-trifluoroethyl ether, and why? A1: The optimal temperature window is strictly 15°C to 30°C . Causality: Photochlorination is a radical-chain process driven by UV homolysis of Cl₂ [1]. At temperatures exceeding 40°C, the thermal energy overcomes the activation barrier for secondary hydrogen abstraction. This accelerates over-chlorination, converting your target into the undesired trichloromethyl ether (CF₃CH₂OCCl₃) [2]. Maintaining a lower temperature suppresses the kinetics of this secondary radical propagation, ensuring high selectivity for the dichloromethyl intermediate.

Q2: How does temperature affect the downstream Swarts fluorination of this ether? A2: Fluorination using Swarts reagent (SbCl₅/HF) is highly exothermic and must be maintained between 50°C and 70°C [3]. Causality: The SbCl₅ catalyst acts as a potent Lewis acid to facilitate the Cl/F exchange. If the reactor temperature exceeds 80°C, the Lewis acid aggressively coordinates with the ether oxygen rather than the halogen, promoting rapid ether cleavage. This breaks the C-O bond, yielding 2,2,2-trifluoroethanol derivatives and acyl fluorides, permanently destroying your yield [4]. Conversely, temperatures below 40°C provide insufficient energy to drive the second, higher-barrier halogen exchange, stalling the reaction at the monofluorochloro ether stage.

Q3: How do I manage thermal runaway during the highly exothermic fluorination step? A3: Because the initial Cl/F exchange releases significant enthalpy, thermal runaway is a primary failure mode. Mitigation requires a self-validating engineering approach: initiate the reaction at 20°C, dose the anhydrous HF continuously (never in batch), and utilize active jacket cooling. Do not ramp the temperature to the 50°C–70°C operational window until at least 50% of the stoichiometric HF has been consumed and the initial exotherm has subsided.

Quantitative Data Summary

The table below summarizes the thermodynamic boundaries and mechanistic outcomes for both the synthesis and application phases of the ether.

Reaction PhaseTarget TemperaturePhenomenon / OutcomeMechanistic Causality
Photochlorination 15°C – 30°COptimal Dichloromethyl yieldControlled radical propagation prevents secondary H-abstraction.
Photochlorination > 40°CTrichloromethyl ether formationExcess thermal energy overcomes the activation barrier for exhaustive chlorination.
Swarts Fluorination 50°C – 70°COptimal Difluoromethyl yieldSufficient thermal energy for complete Cl/F exchange without bond cleavage.
Swarts Fluorination < 40°CMonofluorochloro ether stallingInsufficient energy to drive the second, higher-barrier halogen exchange.
Swarts Fluorination > 80°CEther cleavage (Yield loss)Strong Lewis acid (SbCl₅) attacks the ether oxygen, cleaving the C-O bond.

Step-by-Step Experimental Methodologies

Protocol A: Controlled Photochlorination (Synthesis)

Objective: Synthesize Dichloromethyl 2,2,2-trifluoroethyl ether from the chloromethyl precursor without over-chlorination.

  • Reactor Setup: Utilize a jacketed borosilicate glass reactor equipped with a medium-pressure Hg UV lamp. Causality: Borosilicate optimally transmits the 313 nm UV wavelength required for Cl₂ homolysis, while the jacket ensures strict thermal control against the reaction exotherm [1].

  • Substrate Loading & Chilling: Load chloromethyl 2,2,2-trifluoroethyl ether into the reactor and circulate coolant to chill the system to 15°C. Causality: Starting at the bottom of the thermal window provides a buffer against the impending radical propagation exotherm.

  • Chlorine Dosing: Sparge Cl₂ gas at a controlled rate (e.g., 0.1 eq/hr) under continuous UV irradiation. Self-Validation Step: Continuously monitor the internal thermocouple. A temperature spike >30°C indicates Cl₂ over-dosing. If this occurs, the system must automatically pause the Cl₂ feed until the temperature stabilizes back to 20°C.

  • Endpoint Determination: Sample the reactor every 2 hours for GC-FID analysis. Self-Validation Step: Terminate UV irradiation and Cl₂ feed the moment the starting material peak falls below 1%. Pushing for 100% conversion exponentially increases the risk of forming the trichloromethyl byproduct [2].

Protocol B: Antimony-Catalyzed Swarts Fluorination (Downstream Application)

Objective: Convert Dichloromethyl 2,2,2-trifluoroethyl ether to the difluoromethyl derivative (Isoflurane precursor) without ether cleavage.

  • Catalyst Activation: In a Hastelloy autoclave, combine SbCl₅ (0.02 eq) with anhydrous HF (1.0 eq) at 20°C. Causality: Hastelloy is mandatory due to the highly corrosive nature of HF/SbCl₅. Pre-mixing at a low temperature forms the active SbClₓFᵧ catalytic species safely [3].

  • Substrate Addition: Slowly dose the Dichloromethyl 2,2,2-trifluoroethyl ether into the reactor, maintaining the internal temperature strictly below 40°C using active cooling. Causality: The first Cl/F exchange is instantaneous and highly exothermic; strict cooling prevents premature Lewis-acid cleavage[4].

  • Thermal Ramping: Once dosing is complete and the initial exotherm subsides, gradually heat the mixture to 60°C. Self-Validation Step: Monitor the reactor's pressure evolution (HCl gas generation). A steady, predictable pressure increase validates that the second, higher-activation-energy Cl/F exchange is successfully occurring.

  • Quenching: Cool the reactor to 0°C and carefully vent the generated HCl through a caustic scrubber before proceeding with standard aqueous workup.

References

  • Phenol Chlorination and Photochlorination in the Presence of Chloride Ions in Homogeneous Aqueous Solution Source: ACS Publications URL:1

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry Source: NIH URL:2

  • Advances in the Development of Trifluoromethoxylation Reagents Source: Oakwood Chemical URL:3

  • The Chemistry of Highly Fluorinated Carbocations Source: ACS Publications URL:4

  • Isoflurane CAS#: 26675-46-7 Source: ChemicalBook URL:5

Sources

Troubleshooting

Technical Support Center: Optimization and Troubleshooting in the Chlorination of Trifluoroethyl Ethers

Welcome to the Technical Support Center for the synthesis and purification of halogenated ethers. This guide is specifically engineered for researchers, application scientists, and drug development professionals optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of halogenated ethers. This guide is specifically engineered for researchers, application scientists, and drug development professionals optimizing the photochemical chlorination of 2,2,2-trifluoroethyl difluoromethyl ether to produce 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (Isoflurane).

Below, you will find a mechanistic breakdown of the reaction pathways, targeted troubleshooting guides, quantitative impurity profiles, and self-validating experimental protocols.

Reaction Network & Process Logic

The radical chlorination of trifluoroethyl ethers is notoriously unselective at high conversions. Understanding the kinetic pathways is critical to minimizing yield-destroying side reactions.

G SM Starting Material CF3CH2OCF2H Target Target Product (Isoflurane) CF3CHClOCF2H SM->Target Cl2 / UV (15-20°C) (Controlled) Azeo Azeotropic Impurity CF3CHClOCF2Cl SM->Azeo Cl2 / UV (Unselective attack) OverCl Over-Chlorinated Byproduct CF3CCl2OCF2H Target->OverCl Excess Cl2 (Over-chlorination) OverCl->Target Isopropanol / UV (Reduction Rescue)

Reaction pathways in the photochemical chlorination of trifluoroethyl ethers.

Troubleshooting Guide & Causality Analysis

Q1: We are observing excessive formation of the 1,1-dichloro byproduct (CF3CCl2OCF2H). How can we suppress this over-chlorination? A1: Over-chlorination is a direct consequence of pushing the reaction conversion too high. As the concentration of the mono-chlorinated target increases, it competes with the starting material for chlorine radicals[1].

  • Causality & Solution: Limit the chlorination of the starting ether to a maximum of 45–60% conversion[2]. By maintaining a high ratio of starting material to product, the statistical probability of secondary chlorination is minimized. The unreacted starting material can be easily recovered via fractional distillation and recycled into subsequent batches[1].

Q2: Our fractional distillation cannot separate a specific impurity, resulting in failed purity specs (>99.9% required). What is this impurity and how do we remove it? A2: You are likely encountering CF3CHClOCF2Cl. This specific byproduct forms a low-boiling azeotrope with the target product, making standard thermal fractional distillation ineffective[2].

  • Causality & Solution: Because the boiling points and intermolecular forces of the azeotropic mixture prevent thermal separation, you must alter the thermodynamic environment. Traditional methods involve adding an organic solvent (such as acetone, methyl ethyl ketone, or tetrahydrofuran) to form a new, preferential azeotrope with the target, which is later broken using water[2]. Alternatively, washing the crude mixture with an aqueous carbonate solution prior to distillation can help break the azeotrope and improve the purity of the collected fraction[2].

Q3: We want to push the conversion higher to avoid recycling large volumes of starting material. Is there a way to salvage the over-chlorinated CF3CCl2OCF2H? A3: Yes. If you intentionally or accidentally over-chlorinate the mixture, you can perform a photochemical reduction rescue step.

  • Causality & Solution: By irradiating the crude reaction mixture with UV light in the presence of isopropanol under an inert atmosphere, the 1,1-dichloro byproduct is selectively reduced back to the mono-chloro target product[1]. Isopropanol acts as a hydrogen donor, and the reaction is driven until the dichloro species is no longer detectable by Gas Chromatography (GC)[1].

Q4: We are experiencing localized heating and inconsistent impurity profiles during the chlorine gas feed. How do we stabilize the reaction? A4: Radical chlorination is highly exothermic. Localized heating accelerates non-selective radical attacks, increasing the total byproduct footprint.

  • Causality & Solution: Conduct the chlorination in the presence of added water[3]. Water acts as a highly effective heat sink and immediately dissolves the generated hydrogen chloride (HCl) gas[3]. Removing HCl from the organic phase prevents acid-catalyzed degradation and stabilizes the reaction temperature, allowing for higher conversions with less impact on yield[3].

Quantitative Impurity Profile

To establish a self-validating analytical framework, use the following table to calibrate your GC methods. The total of all four by-products should not exceed 5% in an optimized 60% conversion run[2].

CompoundStructureRole in ProcessTypical Content in CrudeSeparation Challenge
Starting Material CF3CH2OCF2HReactant35 – 40%None (Easily distilled below 40 °C and recycled)
Target Product CF3CHClOCF2HDesired Product55 – 60%N/A
Over-chlorinated CF3CCl2OCF2HMajor Byproduct< 3%High boiling point; requires chemical reduction
Azeotropic Impurity CF3CHClOCF2ClCritical Byproduct< 1%Forms low-boiling azeotrope; requires solvent extraction
Minor Byproduct 1 CF3CH2OCF2ClSide Reaction< 0.5%Distillable
Minor Byproduct 2 CF3CCl2OCF2ClSide Reaction< 0.5%Distillable

Validated Experimental Protocols

Protocol A: Controlled Photochemical Chlorination (Self-Validating System)

This protocol utilizes visual and thermal feedback loops to ensure the reaction remains within the kinetic window of selectivity.

  • Preparation: Charge a jacketed photochemical reactor with 2,2,2-trifluoroethyl difluoromethyl ether. Initiate stirring and activate the cooling system to maintain the internal temperature strictly between 15–20 °C[4].

    • Causality: Temperatures above 20 °C increase the kinetic energy of the system, lowering the activation energy barrier for unselective radical attack on the difluoromethyl group.

  • Initiation: Turn on the UV/fluorescent lamp. Introduce a small, metered pulse of chlorine gas[4].

    • Self-Validation: The liquid will temporarily turn yellow/green. Wait until the color completely dissipates before proceeding. This confirms the radical initiation cycle is active and prevents dangerous chlorine pooling[4].

  • Controlled Feed: Begin continuous chlorine addition via a gas flowmeter. Calibrate the feed rate so that the gas is completely consumed without bubbling out of the solution[4].

  • Stoichiometric Cutoff: Halt the chlorine feed when exactly 45% to 60% molar equivalents of chlorine (relative to the starting ether) have been introduced[2][4].

  • Quench & Wash: Wash the reaction mixture with a 50% aqueous sodium hydroxide solution at 5 °C to neutralize residual HCl and unreacted chlorine, followed by a cold water wash until the aqueous phase is neutral[4].

  • Isolation: Dry the organic layer over anhydrous calcium chloride. Distill the mixture, collecting the fraction below 40 °C as the recovered starting material for the next batch[4].

Protocol B: Photochemical Reduction of Over-Chlorinated Impurities

If the GC assay of the crude mixture from Protocol A shows >3% CF3CCl2OCF2H, execute this rescue protocol.

  • Solvent Addition: To the unpurified crude reaction mixture in the original vessel, add an excess of isopropanol[1].

    • Causality: Performing this in the original vessel eliminates transfer losses. Isopropanol serves as the hydrogen atom donor for the radical reduction.

  • Purge: Sparge the system with nitrogen for 15 minutes to create a strictly inert atmosphere[1].

    • Causality: Oxygen is a potent radical scavenger and will terminate the photochemical reduction prematurely.

  • Irradiation: Irradiate the mixture with UV light while stirring vigorously[1].

  • In-Process Monitoring (Self-Validation): Pull aliquots every 30 minutes for GC analysis. The reaction is complete only when the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether peak is no longer detectable[1].

  • Purification: Separate the target product from the isopropanol and the generated acetone byproduct via fractional distillation[2].

Frequently Asked Questions (FAQs)

Q: Why use UV light instead of thermal radical initiators like AIBN or benzoyl peroxide? A: Thermal initiators require heating the reaction mixture (typically >60 °C). At these elevated temperatures, the selectivity of the chlorine radical drops precipitously, leading to massive increases in C-O bond cleavage and multi-chlorinated byproducts. UV light allows for efficient radical generation at 15–20 °C, preserving the integrity of the ether linkage.

Q: Can we use a different hydrogen donor besides isopropanol for the reduction step? A: While other secondary alcohols can theoretically donate hydrogen, isopropanol is the industry standard because its oxidized byproduct (acetone) is highly volatile and relatively easy to separate from the fluorinated ether stream during final purification[2].

References

  • US5416244A - Preparation of isoflurane Source: Google Patents URL
  • How to prepare Isoflurane?
  • US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions Source: Google Patents URL
  • CN1651377A - Preparation method of isoflurane Source: Google Patents URL

Sources

Optimization

Technical Support Center: Stabilization and Purification of α-Chloro Ethers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of reactive intermediates. α-Chloro ethers—such as chloromethyl methyl ether (MOMCl) and its higher-order derivatives—are indispensable alkylating agents in drug development. However, their extreme electrophilicity makes them notoriously unstable during purification, particularly distillation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the successful distillation of α-chloro ethers without decomposition.

Mechanistic Causality of Decomposition

To prevent product loss, we must first understand the chemical causality behind the degradation. The α-chloro ether linkage (-O-CH₂-Cl) is highly susceptible to ionization. The cleavage of the C-Cl bond is thermodynamically driven by the stabilization of the resulting oxocarbenium ion by the adjacent oxygen's lone pair[1].

When subjected to thermal stress during distillation, or exposed to trace moisture, this bond cleaves to generate hydrogen chloride (HCl) and an aldehyde. Critically, this reaction is autocatalytic . The liberated HCl acts as a potent acid catalyst that accelerates the cleavage of the remaining ether bonds. This rapid feedback loop leads to polymerization, yielding a darkened, viscous reaction mixture and a complete loss of the target compound[1]. Furthermore, even at room temperature, these compounds can decompose over several days to generate HCl and paraformaldehyde[2].

Decomposition A α-Chloro Ether (Intact) B Thermal Stress or Trace Moisture A->B C C-Cl Bond Cleavage (Oxocarbenium Ion) B->C D HCl Generation C->D D->C Autocatalytic Acid Feedback E Polymerization & Product Degradation D->E

Autocatalytic decomposition pathway of α-chloro ethers triggered by thermal stress or moisture.

Troubleshooting FAQs

Q: My product turns yellow or brown and becomes highly viscous during distillation. What is happening? A: This is the classic symptom of thermal instability and autocatalytic acid decomposition. Heating α-chloro ethers at atmospheric pressure provides the activation energy for HCl elimination[1]. Once a small amount of HCl is generated, it catalyzes further decomposition, leading to rapid polymerization. Corrective Action: Never attempt atmospheric distillation. Always use high-vacuum distillation to lower the boiling point significantly (e.g., <65 °C)[3].

Q: How can I neutralize the autocatalytic HCl generated during the distillation process? A: You must introduce an acid scavenger that does not react with the highly electrophilic α-chloro ether. While organic amines are common bases, they risk forming quaternary ammonium salts with your product. The addition of a mild, anhydrous inorganic base—such as anhydrous potassium carbonate (K₂CO₃)—directly into the distillation flask effectively neutralizes trace HCl without causing nucleophilic degradation of the product[4].

Q: Even under vacuum, my yield is low and the product degrades. What is wrong with my setup? A: Extended thermal exposure during batch distillation is a primary culprit for decreased yields[3]. If you are using a tall fractionating column, the increased residence time at elevated temperatures will cause decomposition. Corrective Action: Transition to a short-path distillation setup. This minimizes the distance the vapor must travel, drastically reducing thermal exposure time. Additionally, ensure all glassware is rigorously flame-dried under an inert atmosphere (Argon or N₂), as trace moisture initiates oxocarbenium formation[1].

Q: How should I store the distilled product to prevent degradation? A: Purified α-chloro ethers have limited shelf stability at room temperature. They must be stored at -20 °C under a strict Argon atmosphere to prevent the generation of HCl and paraformaldehyde[2].

Quantitative Data: Distillation Parameters

The table below summarizes the critical physical properties and validated distillation parameters for common α-chloro ethers to minimize thermal degradation.

CompoundTypical Vacuum Distillation Range (°C / mmHg)Storage Temperature (°C)Primary Decomposition Byproducts
1,2-Bis(chloromethoxy)ethane99-100 / 22-20HCl, Polymer[1]
1-Methoxymethoxy-1-phenylethane60-63 / 0.5-20HCl, Phenethyl alcohol[3]
1-Chloro-2-(methoxymethoxy)-2-propene65-68 / 35-20HCl, Paraformaldehyde[2]
Bis(chloromethyl) ether100-104 / 760 (Highly Hazardous)-20HCl, Formaldehyde[5]

Safety Note: Lower molecular weight α-chloro ethers like MOMCl and bis(chloromethyl) ether are highly potent carcinogens[6]. All operations must be conducted in a certified fume hood with appropriate PPE.

Standard Operating Procedure (SOP): Vacuum Distillation Protocol

This self-validating protocol is designed to isolate higher-order α-chloro ethers safely while actively suppressing the autocatalytic degradation cycle.

Workflow S1 1. Flame-Dry Apparatus under Ar S2 2. Add K2CO3 (Acid Scavenger) S1->S2 S3 3. Apply High Vacuum (< 35 mmHg) S2->S3 S4 4. Short-Path Distillation S3->S4 S5 5. Store Distillate at -20°C under Ar S4->S5

Step-by-step workflow for the safe vacuum distillation of α-chloro ethers.

Step 1: Apparatus Preparation (Anhydrous Conditions) Assemble a short-path distillation apparatus to minimize vapor travel distance. Flame-dry the entire setup under a continuous stream of dry Argon to eliminate surface moisture, which would otherwise trigger immediate hydrolysis[1].

Step 2: Pre-treatment of Crude Mixture Transfer the crude α-chloro ether to the distillation flask. Add 1-2% (w/w) of anhydrous potassium carbonate (K₂CO₃) directly to the flask[4]. Causality: The K₂CO₃ acts as an in-situ acid scavenger. If any C-Cl bond cleaves during heating, the K₂CO₃ immediately neutralizes the liberated HCl, breaking the autocatalytic decomposition cycle.

Step 3: Vacuum Application Before applying any heat, slowly apply high vacuum (e.g., 0.5 to 35 mmHg, depending on the specific ether's volatility)[2]. Allow the system to equilibrate. Causality: Depressing the system pressure ensures the boiling point is lowered to a safe thermal threshold (ideally <70 °C), preventing thermal elimination of HCl[3].

Step 4: Short-Path Distillation Gradually heat the oil bath. Monitor the vapor temperature closely. Collect the distillate in a receiving flask pre-cooled in a dry ice/acetone bath (-78 °C). Causality: Rapid cooling of the distillate prevents volatilization and halts any secondary thermal degradation post-purification.

Step 5: Storage and Validation Immediately backfill the receiving flask with Argon. Seal the flask with a PTFE-lined cap and store at -20 °C[2]. Validation: Confirm purity via ¹H NMR. Crucial: Treat the CDCl₃ solvent with basic alumina prior to preparing the NMR sample. Standard CDCl₃ contains trace DCl, which will rapidly degrade the purified α-chloro ether in the NMR tube, yielding a false-positive for decomposition.

References[1] Benchchem. "1,2-Bis(chloromethoxy)ethane | 13483-18-6". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcEPgXDKkMMwgcMYwsuS9DA7ylFzxyME6yEHHrO5zQ5lu5wHM7PREnYPDBbAjiWnoHuMeTKid_2BsLTsN7khxscHYjqSVhXH1UurY0-neAgzcZGkkY3_eDF1CLJLuYg6vBWnsszk9B][5] Organic Syntheses. "bischloromethyl ether". Organic Syntheses Procedure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZvr0VZCxims_ePnjM-UMCSCfkGL7DiX1zSSKsaAxiJ6oQHflQpkMntyFtTuTBhM3gyajbMvTQkKje9R5_hqJU9rk4LdFqCJxDZl9YwNKLWEyUSOeNH6T1qTFJTrG4Mw7xwm5Yb8WWpg==][6] Santa Cruz Biotechnology. "Chloromethyl ethyl ether". SCBT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBFxX1XnzcQDt1MNESu_aSk3lbCBEEjz4Oe1SQ8Ptseke5w5o5zZmJI2ma2nBoCANWjmK6gWIruolfO1sGrLyzXWJETXBybc1lWwdjElA5tpjTIyQAm5EDkM21W1yCCQ4EoipW][4] Google Patents. "WO1994005616A1 - Glyoxal derivatives and method for making the same".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ORJdHoLGItsVRtkQnXHLbx0CZSKIHgpdQIl37dhHJTp0GUCYh359Ikkr1tuxZA2cECAulcfFNmBUQiA1fgyd3lecTk-MUA99eJW2TUrErI_qGosFBBnFe-P1f2ZE4YTbQ49-eyFHOobaTjiBjg==][2] American Chemical Society (ACS). "A Facile, General Approach to the Synthesis of Electrophilic Acetone Equivalents". The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnehK7a05e8sNaCNvnatmI7_ccDcAiB1Bj2Go97begCAd1o51ye0HvoOR4REVDBqy6PPzLImPfR15juvqJZ3jEeswVzO4U4sZ1Tx-q4Hii_G3NQ9EB4hp62q1Tc0PVBO-42Q7Guw==][3] Organic Syntheses. "alcohol". Organic Syntheses Procedure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkSlmQ5B5f3hzMMosIslNl8KXQMveZk-ZVOAM4uyJGi_uL9tRtTQzTYVBle_jMdjgPMhEjzu4FGv4XIL0XtviJYiTJPFrKch_QD4N40BzCQa-fakx5Js2EDEVvqqr-TV4jiV04]

Sources

Troubleshooting

Technical Support Center: Navigating the Separation of Enflurane and Isoflurane

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the separation of Enflurane and its structural isomer, Isoflurane. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the separation of Enflurane and its structural isomer, Isoflurane. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these two critical volatile anesthetics. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the accuracy and reliability of your experimental results.

The Challenge of Separating Structural Isomers

Enflurane and Isoflurane are halogenated ethers that share the same molecular formula, C3H2ClF5O, but differ in the arrangement of their atoms.[1][2] This structural similarity results in very close physicochemical properties, making their separation by conventional chromatographic techniques a significant hurdle.[3] Ineffective separation can lead to inaccurate quantification and misinterpretation of experimental data, impacting research outcomes in areas such as pharmacology, toxicology, and environmental monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate Enflurane and Isoflurane?

A1: The primary challenge lies in their isomeric nature. As structural isomers, they possess identical molecular weights and very similar boiling points and vapor pressures.[2][3] This similarity in physical properties means that standard gas chromatography (GC) methods, which often rely on differences in boiling points for separation, may not provide adequate resolution.

Q2: What is the most effective analytical technique for separating these two compounds?

A2: Gas chromatography (GC) is the most widely used and effective technique for the separation of volatile compounds like Enflurane and Isoflurane.[4][5] The key to a successful separation lies in the selection of an appropriate GC column and the optimization of analytical parameters. For enantioselective separations (separating the (R)- and (S)-isomers of each compound), specialized chiral GC columns are necessary.[6][7]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate Enflurane and Isoflurane?

A3: While HPLC is a powerful separation technique, it is generally not the preferred method for highly volatile and non-polar compounds like Enflurane and Isoflurane. GC is better suited for these analytes due to their high vapor pressures, allowing for efficient separation in the gas phase.

Q4: What type of GC column should I use for the best separation?

A4: For achiral separation of Enflurane and Isoflurane, a column with a stationary phase that can exploit subtle differences in their polarity and shape is recommended. A porous layer open tubular (PLOT) column with a solid stationary phase has been shown to provide good separation.[4][5] For enantioselective separations, cyclodextrin-based chiral stationary phases are highly effective.[6][8]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the GC analysis of Enflurane and Isoflurane and provides actionable solutions.

Issue 1: Poor Resolution or Peak Co-elution

Causality: The most common reason for poor resolution is the use of a non-optimal GC column or inappropriate temperature programming. The subtle structural differences between Enflurane and Isoflurane require a stationary phase that can interact differently with each isomer.

Troubleshooting Steps:

  • Column Selection:

    • Verify Column Suitability: Ensure you are using a column designed for the separation of volatile halogenated compounds. A PLOT column or a column with a mid-polarity stationary phase can enhance selectivity.

    • Consider Chiral Columns: If you need to separate the enantiomers of each anesthetic, a cyclodextrin-based chiral column is essential.[6][9]

  • Oven Temperature Program Optimization:

    • Lower Initial Temperature: Start with a lower initial oven temperature to increase the interaction of the analytes with the stationary phase.

    • Slow Ramp Rate: Employ a slow temperature ramp rate (e.g., 2-5 °C/min) to allow for better separation as the compounds travel through the column.

  • Carrier Gas Flow Rate:

    • Optimize Linear Velocity: The flow rate of the carrier gas (typically Helium or Hydrogen) affects separation efficiency. Optimize the flow rate for your specific column dimensions to achieve the best resolution.

Issue 2: Peak Tailing

Causality: Peak tailing for these compounds can be caused by active sites in the GC system (e.g., in the injector liner, column, or detector) or by sample overload.

Troubleshooting Steps:

  • System Inertness:

    • Use an Inert Liner: Employ a deactivated (silanized) injector liner to minimize interactions with the analytes.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any active sites.

  • Injection Volume:

    • Reduce Sample Amount: Inject a smaller volume of your sample to avoid overloading the column.

  • Check for Leaks:

    • System Leak Check: Perform a thorough leak check of your GC system, as the introduction of oxygen can degrade the column and create active sites.

Issue 3: Inconsistent Retention Times

Causality: Fluctuations in retention times are often due to instability in the GC system's temperature or pressure control.

Troubleshooting Steps:

  • GC System Stability:

    • Verify Temperature and Pressure Control: Ensure that the oven temperature and carrier gas pressure are stable and accurately controlled.

    • Allow for Equilibration: Always allow the GC system to fully equilibrate at the initial temperature before injecting your sample.

  • Septum and Liner Maintenance:

    • Regular Replacement: Regularly replace the injector septum and liner to prevent leaks and contamination.

Physicochemical Properties of Enflurane and Isoflurane

The following table summarizes key properties of Enflurane and Isoflurane, highlighting their similarities which contribute to the separation challenge.

PropertyEnfluraneIsoflurane
Molecular Formula C3H2ClF5OC3H2ClF5O
Molecular Weight 184.49 g/mol 184.49 g/mol
Boiling Point 56.5 °C[2]48.5 °C
Vapor Pressure (at 20°C) 172 mmHg[2]238 mmHg
Structure 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether1-chloro-2,2,2-trifluoroethyl difluoromethyl ether

Structural Representation

The subtle difference in the placement of the chlorine atom is the key to their separation.

G cluster_enflurane Enflurane cluster_isoflurane Isoflurane Enflurane Enflurane Isoflurane Isoflurane workflow cluster_prep Sample Preparation (Headspace) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Addition Sample->IS Seal Vial Sealing IS->Seal Incubate Incubation Seal->Incubate Injection Headspace Injection Incubate->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Sources

Optimization

Reducing impurities in pharmaceutical grade fluorinated ether intermediates

Welcome to the Technical Support Center for Fluorinated Ether Intermediates . As drug development increasingly relies on fluorinated motifs (e.g., −OCF3​ , −OCF2​H ) to optimize lipophilicity, metabolic resistance, and b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Ether Intermediates . As drug development increasingly relies on fluorinated motifs (e.g., −OCF3​ , −OCF2​H ) to optimize lipophilicity, metabolic resistance, and bioavailability, controlling the impurity profile of these intermediates is critical.

This guide provides authoritative troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to help you resolve synthesis, purification, and analytical bottlenecks.

Troubleshooting Workflow

G N1 Crude Fluorinated Ether N2 Impurity Profiling (19F NMR / GC-MS) N1->N2 N3 Identify Impurity N2->N3 N4 Unreacted Phenols & Acidic Byproducts N3->N4 Phenolic/HF N5 Sulfonate Contaminants & Halogenated Organics N3->N5 Sulfonates N6 Alkaline Aqueous Wash N4->N6 N7 LiCl in DMF Treatment N5->N7 N8 Fractional Distillation N6->N8 N7->N8 N9 API-Grade Intermediate (>99.9% Purity) N8->N9

Troubleshooting workflow for the purification of fluorinated ether intermediates.

Section 1: Synthesis & Reaction Troubleshooting

Q: Why am I seeing low yields of my aryl difluoromethyl ether and high levels of unreacted phenol and formate byproducts? A: This is a classic symptom of competing hydrolysis during difluorocarbene generation. When using traditional reagents like chlorodifluoromethane (Freon 22) or modern liquid alternatives like difluoromethyltriflate ( HCF2​OTf ) under basic conditions, the reagent deprotonates to form a difluorocarbene ( :CF2​ ) intermediate[1]. Causality: The highly electrophilic :CF2​ carbene is susceptible to nucleophilic attack. If the reaction environment contains excess water, the carbene rapidly undergoes hydrolysis to form formate and fluoride ions, completely outcompeting the desired nucleophilic attack by the phenoxide[1]. Solution: Minimize water content by utilizing a biphasic system with a phase-transfer catalyst, or switch to HCF2​OTf . Because HCF2​OTf is a liquid, it allows for faster reaction rates and can be performed with carefully controlled aqueous base to outcompete the hydrolysis pathway, successfully yielding the target ether[1].

Q: How do I prevent the formation of highly toxic and corrosive HF during the vapor-phase fluorination of ether precursors? A: Hydrogen fluoride (HF) is a common degradation byproduct when utilizing aggressive solid fluorinating agents like cobalt trifluoride ( CoF3​ ). The causality lies in the over-oxidation or uncontrolled radical fluorination of hydrogen-containing ether bonds, which strips protons to form HF[2]. Solution: Ensure precise thermodynamic control. The fluorination should be carried out by passing the ether starting material in the vapor phase at a strictly controlled temperature (preferably 150°C to 300°C) through an agitated bed of CoF3​ . By continuously controlling the feed rate so that the active fluorinating agent ( CoF3​ ) remains between 33% to 67% of the total cobalt content, you prevent runaway thermal degradation and minimize HF generation[2].

Section 2: Purification & Distillation Challenges

Q: My fluorinated ether is contaminated with perfluoroalkyl sulfonate byproducts that co-distill. How can I remove them? A: Fluorinated sulfonates (e.g., perfluoro-n-butylsulfonate) often form azeotropes or have boiling points virtually identical to the target fluorinated ether, making standard fractional distillation ineffective. You must chemically derivatize the impurity into a highly water-soluble form[3].

Protocol 1: Chemical Washing for Sulfonate Removal Self-Validating Mechanism: This protocol utilizes nucleophilic displacement to convert the lipophilic sulfonate into a highly polar lithium salt, which is then irreversibly partitioned into the aqueous phase[3].

  • Solvent Preparation: Dissolve 25 g of Lithium Chloride (LiCl) in 200 mL of a polar aprotic solvent, such as N,N-dimethylformamide (DMF)[3].

  • Reaction: Add the contaminated fluorinated ether mixture to the LiCl/DMF solution and heat to 50°C[3].

  • Phase Separation: Once the sulfonate has reacted to form lithium perfluoro-n-butylsulfonate and a chloroalkane, pour the reaction mixture into cold deionized water[3].

  • Washing: The lower fluorochemical phase will separate. Isolate it and wash twice more with water to remove residual DMF and lithium salts[3].

  • Drying: Dry the organic layer over anhydrous MgSO4​ prior to final distillation.

Q: How do I achieve >99.9% purity for API integration when dealing with close-boiling unreacted starting materials? A: Simple distillation is insufficient. Precursors like 2-difluoromethoxy-1,1,1-trifluoroethane have low boiling points (e.g., 29.2°C) and easily carry over into the final product[2].

Protocol 2: High-Efficiency Fractional Distillation

  • Apparatus Setup: Assemble a distillation apparatus utilizing a vacuum-jacketed column equipped with high-efficiency structured packing (e.g., Monel packing for corrosive resistance)[2].

  • Pre-treatment: Ensure the crude fluorinated ether has been neutralized (via alkaline wash) and thoroughly dried to prevent HF formation upon heating.

  • Equilibration: Heat the distillation flask and allow the column to reach total reflux for 30-45 minutes to establish a stable temperature gradient.

  • Fraction Collection: Slowly adjust the reflux ratio to bleed off the lower-boiling impurities (e.g., unreacted starting materials at ~29°C)[2].

  • Main Fraction: Once the head temperature stabilizes at the target ether's boiling point, collect the main API-grade fraction.

  • Validation: Analyze the main fraction via GC-FID to confirm impurities are reduced to less than 30 ppm[2].

Section 3: Analytical & QC Troubleshooting

Q: How can I accurately differentiate between my target fluorinated ether and trace regioisomeric impurities? A: 19F Nuclear Magnetic Resonance ( 19F NMR) spectroscopy is the gold standard for this application. 19F NMR is highly sensitive to the spatial distance and electronic environment of fluorine atoms. For instance, terminal −CF3​ groups will exhibit distinct resonance frequency changes depending strongly on their spatial proximity to the electron-rich ether oxygen atom[4]. Coupling this with GC-MS allows for absolute structural confirmation of trace impurities.

Quantitative Data Summary

The following table summarizes typical physicochemical properties and analytical markers used to track and resolve common impurities in fluorinated ether synthesis:

Compound / Impurity TypeMolecular Weight ( g/mol )Boiling Point (°C) 19F NMR Chemical Shift (ppm)*Primary Removal Strategy
2-difluoromethoxy-1,1,1-trifluoroethane (Starting Material)150.0529.2-74.5 ( CF3​ ), -82.1 ( CF2​H )Fractional Distillation[2]
Perfluoro-n-butylsulfonate (Byproduct)~300.00Varies-81 ( CF3​ ), -114 to -126 ( CF2​ )LiCl/DMF Wash[3]
Hydrogen Fluoride (HF) (Degradation)20.0119.5-195.0 to -200.0Alkaline Aqueous Wash
Aryl Difluoromethyl Ether (Target API Intermediate)VariesVaries-80.0 to -85.0 ( CF2​H )N/A

*Note: Chemical shifts are approximate and solvent-dependent (typically referenced in CDCl3​ ).

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH.
  • Synthesis of fluorinated ethers - European Patent Office - EP 0482938 B1.
  • CN102264682A - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents.
  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Dichloromethyl 2,2,2-trifluoroethyl ether

Comparative Guide: High-Field vs. Benchtop 1H NMR for the Analysis of Dichloromethyl 2,2,2-Trifluoroethyl Ether Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0), commonly identified as Isoflu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Field vs. Benchtop 1H NMR for the Analysis of Dichloromethyl 2,2,2-Trifluoroethyl Ether

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0), commonly identified as Isoflurane Impurity 11, is a critical synthetic byproduct that must be strictly monitored during the manufacturing of the volatile anesthetic Isoflurane[1]. Because structural similarities between this fluorinated ether impurity and the active pharmaceutical ingredient (API) can confound traditional chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a highly specific orthogonal technique. This guide objectively compares the analytical performance of modern, cryogen-free Benchtop 1H NMR (80 MHz) against traditional High-Field 1H NMR (600 MHz) and GC-FID for the rapid detection and quantification of this impurity.

Mechanistic Insight: The 1H NMR Spectral Logic

Understanding the causality behind spectral peak assignments is critical for designing a robust quantitative NMR (qNMR) method. Dichloromethyl 2,2,2-trifluoroethyl ether ( CF3​-CH2​-O-CHCl2​ ) presents a highly distinct 1H NMR profile compared to the Isoflurane API ( CF3​-CHCl-O-CHF2​ ).

  • The -CHCl2​ Proton: The isolated proton on the dichloromethyl group lacks adjacent protons, resulting in a sharp singlet. Due to the strong electron-withdrawing effects of the two chlorine atoms and the adjacent ether oxygen, this signal is heavily deshielded, appearing at approximately 7.4 ppm .

  • The -CH2​- Protons: The methylene protons are adjacent to a trifluoromethyl ( CF3​ ) group. Spin-spin coupling with the three spin-1/2 fluorine atoms ( 3JHF​≈8.5 Hz ) splits this signal into a distinct quartet centered around 4.3 ppm .

In contrast, the protons of the Isoflurane API appear at 6.63 ppm ( -CHCl- ) and 6.75 ppm ( -CHF2​ )[2]. The ~0.6 ppm chemical shift differential between the impurity's 7.4 ppm singlet and the API's signals provides a clear, unobstructed window for integration. This wide separation is the primary reason why lower-resolution benchtop NMR systems can successfully quantify this specific impurity without peak overlap.

SpectralLogic Molecule Dichloromethyl 2,2,2-trifluoroethyl ether (CF3-CH2-O-CHCl2) CH2_Group -CH2- Group (Coupled to CF3) Molecule->CH2_Group contains CHCl2_Group -CHCl2 Group (Isolated Spin) Molecule->CHCl2_Group contains CH2_Peak 4.3 ppm Quartet (3J_HF ≈ 8.5 Hz) CH2_Group->CH2_Peak 1H NMR Signal CHCl2_Peak 7.4 ppm Singlet CHCl2_Group->CHCl2_Peak 1H NMR Signal

Logical relationship between molecular structure and 1H NMR peak assignments.

Product Comparison: Benchtop NMR vs. Alternatives

While High-Field NMR is the gold standard for structural elucidation, modern Benchtop NMR offers a disruptive, footprint-friendly alternative for routine batch release and at-line Process Analytical Technology (PAT). Below is a quantitative comparison of these technologies for analyzing Isoflurane Impurity 11.

ParameterHigh-Field 1H NMR (600 MHz)Benchtop 1H NMR (80 MHz)GC-FID (Compendial Method)
Resolution (Impurity vs API) Excellent (>400 Hz separation)Good (~50 Hz separation)Excellent (Chromatographic)
Limit of Detection (LOD) < 0.001% (10 ppm)~ 0.05% (500 ppm)< 0.005% (50 ppm)
Sample Preparation Minimal (Dilution in CDCl3​ )Minimal (Dilution in CDCl3​ )Moderate (Solvent extraction)
Analysis Time ~10 minutes~5 minutes~30-45 minutes
Infrastructure Cost > $500,000 (Cryogens required)~$50,000 (Cryogen-free)~$40,000
Quantification Method Direct qNMR (Internal Standard)Direct qNMR (Internal Standard)Calibration Curve / Relative Area

Insight: If the regulatory limit for Dichloromethyl 2,2,2-trifluoroethyl ether is set at 0.1% (1000 ppm), the Benchtop NMR's LOD of 0.05% is perfectly sufficient for pass/fail batch release, saving significant time and operational costs compared to GC-FID or High-Field NMR.

Self-Validating Experimental Protocol (qNMR)

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating internal standard system. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is used because its isolated singlet at 0.00 ppm provides reliable chemical shift calibration and integration referencing without overlapping with the fluorinated ether signals[3].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 0.1% (w/v) TSP in deuterated chloroform ( CDCl3​ ). The CDCl3​ serves as the magnetic lock solvent, while TSP acts as both the chemical shift reference (0.00 ppm) and the quantitative internal standard[3].

  • Sample Dilution: Accurately weigh 50.0 mg of the Isoflurane batch sample into a glass vial. Add 500 µL of the CDCl3​ /TSP stock solution. Seal immediately with a PTFE-lined cap to prevent the volatilization of the highly volatile ether compounds.

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete homogeneity. Transfer 400 µL of the solution into a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse (zg30).

    • Flip Angle: 90° to maximize the signal-to-noise ratio for trace impurities.

    • Relaxation Delay (D1): Set to 10 seconds. Causality: The -CHCl2​ proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ ). A sufficient delay ensures complete relaxation between scans, preventing signal saturation and integration errors.

    • Number of Scans (NS): 64 scans for High-Field (600 MHz) or 256 scans for Benchtop (80 MHz) to achieve a Signal-to-Noise Ratio (SNR) > 150:1 for the 7.4 ppm peak.

  • Data Processing & Quantification: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct the spectrum. Integrate the TSP singlet at 0.00 ppm (calibrated to 9 protons) and the impurity singlet at 7.4 ppm (1 proton). Calculate the absolute mass of the impurity using the standard qNMR purity equation.

Workflow Step1 Sample Preparation (Isoflurane + CDCl3 + TSP Standard) Step2 NMR Acquisition (Benchtop 80MHz or High-Field 600MHz) Step1->Step2 Step3 Spectral Processing (Fourier Transform & Phase Correction) Step2->Step3 Step4 Quantification (Integration of 7.4 ppm vs TSP 0.0 ppm) Step3->Step4 Step5 Batch Release (Pass/Fail based on < 0.1% limit) Step4->Step5

Step-by-step qNMR experimental workflow for impurity quantification.

Sources

Comparative

Evaluating Analytical Platforms for 19F NMR Chemical Shift Resolution: A Case Study on Dichloromethyl 2,2,2-Trifluoroethyl Ether

Executive Summary The synthesis of volatile fluorinated anesthetics, such as Isoflurane, relies heavily on the precise photo-chlorination of ether precursors[1]. A critical intermediate in this pathway is Dichloromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of volatile fluorinated anesthetics, such as Isoflurane, relies heavily on the precise photo-chlorination of ether precursors[1]. A critical intermediate in this pathway is Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) . Monitoring its formation—and preventing over-chlorination to unwanted byproducts—requires robust, high-throughput analytical techniques. This guide objectively compares Benchtop 19F NMR, High-Field 19F NMR, and GC-MS for reaction monitoring, utilizing the distinct 19F NMR chemical shifts of this specific fluorinated intermediate as the benchmark for platform performance.

Mechanistic Insights & 19F NMR Causality

For tracking fluorinated ether intermediates, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Fluorine-19 boasts a 100% natural abundance and a high gyromagnetic ratio, yielding a sensitivity nearly as high as proton NMR but without the need for complex solvent suppression techniques[2].

For Dichloromethyl 2,2,2-trifluoroethyl ether ( CF3​-CH2​-O-CHCl2​ ), the structural causality of its NMR signature is highly predictable and ideal for quantitative tracking:

  • Chemical Shift Deshielding: The strong electron-withdrawing nature of the adjacent dichloromethyl ether group ( -O-CHCl2​ ) deshields the terminal trifluoromethyl ( CF3​ ) group. This places its chemical shift at approximately -74.5 ppm (relative to CFCl3​ at 0 ppm).

  • Spin-Spin Coupling: The three equivalent fluorine atoms couple with the two adjacent protons on the methylene ( -CH2​- ) group. This 3JHF​ coupling (typically ~8.5 Hz) splits the CF3​ signal into a distinct triplet .

When performing quantitative NMR (qNMR), the longitudinal relaxation time ( T1​ ) is the most critical parameter[3]. Fluorine nuclei in small molecules often exhibit long T1​ relaxation times. If the inter-pulse delay ( D1​ ) is shorter than 5×T1​ , the spin ensemble will not fully relax between scans, leading to artificially truncated integration values and false yield calculations[4].

Quantitative Data Summary

To accurately track the reaction progress from the starting material ( CF3​CH2​OCH3​ ) to the target intermediate ( CF3​CH2​OCHCl2​ ), analysts must resolve a chemical shift difference of approximately 0.5 ppm.

Compound / Moiety19F Chemical Shift (ppm)MultiplicityCoupling Constant ( 3JHF​ ) T1​ Relaxation Estimate
CFCl3​ (Reference)0.00SingletN/A~ 3.0 s
PhCF3​ (Int. Standard)-63.7SingletN/A~ 2.5 s
CF3​CH2​OCH3​ (Starting Mat.)-75.0Triplet~ 8.5 Hz~ 1.8 s
CF3​CH2​OCHCl2​ (Product)-74.5Triplet~ 8.5 Hz~ 2.0 s
Platform Comparison: Benchtop NMR vs. High-Field NMR vs. GC-MS

Choosing the right analytical product depends on the balance between resolution, time-to-result, and quantitative accuracy.

Analytical PlatformResolution (19F CF3​ Triplet)Quantitative AccuracyAcquisition TimeCost & FootprintBest Use Case
Benchtop 19F NMR (80 MHz) Moderate (Triplet visible, slight base broadening)High (with optimized D1​ )5 - 10 minsLow / Fume hood compatibleAt-line reaction monitoring & rapid yield estimation
High-Field 19F NMR (400 MHz) Excellent (Baseline resolution of 3JHF​ )Very High< 5 minsHigh / Dedicated facilityImpurity profiling & final QA release
GC-MS (EI) N/A (Mass-to-charge ratio based)Moderate (Requires calibration curves)15 - 30 minsMedium / BenchtopTrace over-chlorination detection

Insight: While High-Field NMR provides superior baseline resolution, modern 80 MHz Benchtop NMR systems are more than capable of resolving the 0.5 ppm difference between the starting material and the Dichloromethyl 2,2,2-trifluoroethyl ether product, making benchtop systems the most efficient choice for real-time process chemistry[4].

Experimental Protocol: Self-Validating qNMR Workflow

To ensure analytical trustworthiness, the following qNMR protocol utilizes an internal standard to create a self-validating system. This guarantees that the integration values reflect true molar yields rather than instrument artifacts.

Step 1: Reaction Aliquoting and Matrix Quenching

  • Action: Extract 0.5 mL of the chlorination reaction mixture and immediately dilute it in 0.5 mL of cold CDCl3​ .

  • Causality: The temperature drop and dilution quench the radical chlorination process, freezing the kinetic state of the reaction for accurate yield determination. The CDCl3​ provides the necessary deuterium lock for high-field systems and reduces sample viscosity, which sharpens the NMR linewidths by increasing molecular tumbling rates.

Step 2: Introduction of the Self-Validating Internal Standard

  • Action: Spike the sample with exactly 10.0 µL of Trifluorotoluene ( PhCF3​ ).

  • Causality: PhCF3​ acts as a self-validating internal standard. Its CF3​ singlet appears at -63.7 ppm, completely isolated from the aliphatic fluoroether signals (-74 to -76 ppm). Because its exact molarity is known, the integration of the PhCF3​ peak serves as an absolute reference to calculate the precise yield of CF3​CH2​OCHCl2​ , independent of instrument drift or varying receiver gain.

Step 3: qNMR Acquisition Parameter Optimization

  • Action: Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 20 seconds. Acquire 32 scans.

  • Causality: Fluorine nuclei exhibit notoriously slow longitudinal relaxation[3]. If D1​ is truncated, the spin ensemble will not return to thermal equilibrium between scans. A 20-second delay ensures >5×T1​ relaxation, which is mandatory for >99% quantitative accuracy in 19F NMR[2].

Step 4: Spectral Processing and Integration

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation. Phase and baseline correct manually.

  • Causality: The 0.3 Hz LB mathematically dampens the high-frequency noise at the tail of the Free Induction Decay (FID). This enhances the signal-to-noise ratio without obscuring the critical 8.5 Hz 3JHF​ triplet splitting of the target product.

Visualization: qNMR Reaction Monitoring Workflow

NMR_Workflow Start Reaction Mixture (CF3CH2OCH3 + Cl2) Sample Aliquoting & Prep (Add PhCF3 Standard) Start->Sample NMR 19F qNMR Acquisition (D1 = 20s for Relaxation) Sample->NMR Analyze Spectral Analysis (Monitor -74.5 ppm Triplet) NMR->Analyze Decision Is CF3CH2OCHCl2 Yield Maximized? Analyze->Decision Quench Quench Reaction (Proceed to Fluorination) Decision->Quench Yes Continue Continue Chlorination (Adjust hv / Cl2) Decision->Continue No Continue->Start

Workflow for 19F qNMR reaction monitoring of Dichloromethyl 2,2,2-trifluoroethyl ether synthesis.

Sources

Validation

Comparative Analytical Guide: FTIR Spectroscopy of Alpha-Dichloro Fluorinated Ethers vs. Alternative Halogenated Scaffolds

Executive Summary & Analytical Context Alpha-dichloro fluorinated ethers, such as methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether), represent a highly specialized class of halogenated compounds utilized histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Alpha-dichloro fluorinated ethers, such as methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether), represent a highly specialized class of halogenated compounds utilized historically as volatile anesthetics and currently as critical intermediates in medicinal chemistry and drug development[1][2]. Differentiating these specific compounds from alpha-monochloro alternatives (e.g., isoflurane) or non-chlorinated, fully fluorinated ethers (e.g., sevoflurane) requires robust, high-resolution analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive modality for this differentiation. By leveraging the distinct vibrational coupling induced by the geminal dichloro group against the highly electronegative fluorinated backbone, researchers can establish precise spectral fingerprints[3][4]. This guide provides a comprehensive framework to identify, deconvolute, and compare these FTIR spectral signatures.

Mechanistic Causality of Vibrational Modes

The structural identification of alpha-dichloro fluorinated ethers relies on understanding the quantum mechanical coupling of adjacent halogens. Do not merely look for peak presence; understand the causality behind the shifts:

  • The Ether Linkage (C-O-C): Typically observed between 1050–1150 cm⁻¹, the asymmetric stretching of the ether oxygen is heavily influenced by adjacent electron-withdrawing groups[5]. In fluorinated ethers, this band often overlaps with C-F stretches, requiring high-resolution or second-derivative spectroscopy for accurate deconvolution.

  • Fluorinated Alkyl Groups (C-F): The C-F stretching vibrations produce intensely strong, broad bands in the 1000–1350 cm⁻¹ region[5]. Because fluorine is highly electronegative, it induces a strong dipole moment change during vibration. Furthermore, widespread mechanical coupling occurs between C-F and C-C stretching modes, as well as F-C-F bending vibrations, making the "fingerprint" highly complex and dominant in the mid-IR spectrum[6].

  • Alpha-Dichloro Group (C-Cl₂): The defining feature of alpha-dichloro ethers is the presence of geminal chlorine atoms. The C-Cl stretching vibrations typically manifest in the lower frequency region of 700–850 cm⁻¹[5]. The presence of two chlorines on the same alpha carbon splits this into distinct symmetric and asymmetric stretching modes, providing a definitive diagnostic doublet peak that is entirely absent in monochloro alternatives[4].

Comparative Spectral Performance Data

To objectively compare the spectral identifiability of alpha-dichloro fluorinated ethers, the following table contrasts Methoxyflurane with two widely used alternatives: Isoflurane and Sevoflurane.

Compound ClassRepresentative AgentStructural FormulaC-F Stretch Region (cm⁻¹)C-Cl Stretch Region (cm⁻¹)C-O-C Stretch Region (cm⁻¹)Primary Analytical Challenge
Alpha-Dichloro MethoxyfluraneCHCl₂CF₂-O-CH₃1000–1250700–850 (Sym/Asym doublet)1050–1150Resolving C-O-C stretch from strong C-F coupling.
Alpha-Monochloro IsofluraneCF₃CHCl-O-CHF₂1100–1350750–800 (Singlet)1100–1180Overlapping C-F bands from two distinct fluorinated carbons[3][7].
Non-Chlorinated Sevoflurane(CF₃)₂CH-O-CH₂F1100–1350None1100–1200Extreme C-F band intensity completely masking the ether linkage[7].

Self-Validating Experimental Protocol: Gas-Phase & ATR-FTIR

Because halogenated ethers are highly volatile (e.g., methoxyflurane boils at ~104.8 °C, while isoflurane boils at 48.5 °C)[1], standard KBr pellet techniques are insufficient and prone to evaporative artifacting. The following protocol utilizes Attenuated Total Reflection (ATR) and Gas-Phase methodologies to ensure self-validating, reproducible results[7][8].

Phase 1: System Suitability and Background Calibration

  • Purge the FTIR spectrometer with dry nitrogen (N₂) for 30 minutes to eliminate atmospheric H₂O and CO₂ interference, which can mask critical C-O-C bands.

  • Acquire a background spectrum using a clean, dry ZnSe or Diamond ATR crystal (for liquid phase) or an evacuated 10-cm pathlength gas cell with KBr windows (for gas phase).

  • Self-Validation Step: Validate the system using a standard polystyrene film; ensure the 1601 cm⁻¹ peak is resolved within ±1.0 cm⁻¹ before proceeding.

Phase 2: Sample Introduction

  • For ATR-FTIR (Liquid State): Deposit 50 µL of the alpha-dichloro fluorinated ether onto the ATR crystal. Immediately secure the volatile cover clamp to prevent evaporative loss, which dynamically alters the effective path length, dichroic ratio, and peak intensity[8].

  • For Gas-Phase FTIR: Inject a calculated micro-volume of the liquid into a heated expansion chamber connected to the gas cell to achieve a partial pressure of ~10-50 Torr, backfilled with N₂ to 760 Torr[3][7].

Phase 3: Spectral Acquisition & Processing

  • Set the resolution to 0.25 cm⁻¹ for gas-phase (to capture rotational-vibrational fine structure) or 4.0 cm⁻¹ for ATR-FTIR[3].

  • Co-add a minimum of 64 scans to maximize the Signal-to-Noise Ratio (SNR), particularly for the weaker C-Cl symmetric stretches.

  • Record the interferogram across the mid-IR range (4000–500 cm⁻¹).

  • Apply a Fourier transform with a Happ-Genzel apodization function and perform an automatic baseline correction. Isolate the 700–850 cm⁻¹ region to confirm the presence of the gem-dichloro doublet.

Logical Workflows & Visualizations

FTIR_Workflow N1 Volatile Ether Sample (e.g., Methoxyflurane) N2 Sample Introduction (Gas Cell / Sealed ATR) N1->N2 N3 Background Subtraction (N2 Purge / Blank) N2->N3 N4 Interferogram Acquisition (Mid-IR 4000-500 cm⁻¹) N3->N4 N5 Fourier Transform & Baseline Correction N4->N5 N6 Peak Deconvolution (C-F, C-Cl, C-O-C) N5->N6

Step-by-step FTIR analytical workflow optimized for highly volatile halogenated ethers.

Vibrational_Logic Root Alpha-Dichloro Fluorinated Ether (e.g., R-O-CCl2-CF3) Ether Ether Linkage (C-O-C) Strong coupling, 1050-1150 cm⁻¹ Root->Ether Fluoro Fluorinated Alkyl (C-F) Inductive shift, 1000-1350 cm⁻¹ Root->Fluoro Chloro Gem-Dichloro (C-Cl2) Sym & Asym stretch, 700-850 cm⁻¹ Root->Chloro

Mechanistic assignment of primary IR vibrational modes in alpha-dichloro fluorinated ethers.

References

  • Sulbaek Andersen et al., "IR absorption spectra of the common anaesthetics, isoflurane (a), desflurane (b), and sevoflurane (c)", ResearchGate. 3

  • Nandiyanto et al., "How to Read and Interpret FTIR Spectroscope of Organic Material", Indonesian Journal of Science & Technology - Jurnal UPI.

  • "Methoxyflurane — A New Anesthetic Agent", Cleveland Clinic Quarterly. 1

  • Michalska et al., "Theoretical and Experimental Studies of Enflurane. Infrared Spectra in Solution, in Low-Temperature Argon Matrix and Blue Shifts Resulting from Dimerization", The Journal of Physical Chemistry B - ACS Publications. 4

  • "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition", ResearchGate. 5

  • "Spectra–Structure Correlations in the Mid- and Far-infrared", SAS. 6

  • "The effect of isoflurane on erythrocyte membranes studied by ATR-FTIR", PubMed. 8

  • "Updated global warming potentials of inhaled halogenated anesthetics, isoflurane and sevoflurane from new temperature dependent OH-kinetics", RSC Publishing. 7

  • "Methoxyflurane as a volatile anesthetic and its place in modern pain management: a narrative review", Acta Anaesthesiologica Belgica. 2

Sources

Comparative

Validating the Purity of Dichloromethyl 2,2,2-Trifluoroethyl Ether by HPLC: A Comparison of PFP vs. C18 Stationary Phases

Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0), commonly recognized as Isoflurane Impurity 11, is a critical reference standard used in the quality control of fluorinated volatile anesthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0), commonly recognized as Isoflurane Impurity 11, is a critical reference standard used in the quality control of fluorinated volatile anesthetics[1]. Validating the purity of this specific halogenated ether presents a unique analytical challenge. Traditional pharmacopeial methods heavily rely on Gas Chromatography (GC-FID) due to the compound's volatility[2]. However, when orthogonal High-Performance Liquid Chromatography (HPLC) validation is required to detect non-volatile degradants or synthesis by-products, standard HPLC approaches often fail.

This guide objectively compares the performance of conventional C18 stationary phases against specialized Pentafluorophenyl (PFP) columns , utilizing Refractive Index Detection (RID) to establish a robust, self-validating HPLC methodology for this challenging fluorinated ether.

The Analytical Challenge: Causality Behind Detector Selection

Before optimizing the separation chemistry, the detection mechanism must be established. Dichloromethyl 2,2,2-trifluoroethyl ether ( CF3​CH2​−O−CHCl2​ ) is a small, highly halogenated molecule.

  • The Failure of UV Detection : The molecule completely lacks conjugated π -electron systems or aromatic rings. It exhibits no useful UV chromophore, absorbing only in the deep-UV range (<200 nm) where mobile phase solvents cause severe baseline interference[3].

  • The Risk of Charged Aerosol Detection (CAD) : While CAD is an excellent universal detector for non-UV active compounds, it requires the analyte to be significantly less volatile than the mobile phase to form measurable solid particles after nebulization and evaporation[4]. Given the relatively low boiling point of Isoflurane-related ethers (approx. 47–48 °C at reduced pressure)[2], CAD analysis risks severe evaporative loss of the analyte, leading to poor recovery and reproducibility.

  • The RID Solution : Refractive Index Detection (RID) is a universal, bulk-property detector that measures the deflection of light caused by the difference in refractive index between the pure mobile phase and the eluting analyte[5]. Because it operates continuously in the liquid phase without evaporation, RID is the optimal choice for semi-volatile, non-chromophoric ethers[6].

Mechanistic Insights: Overcoming Hydrophobic Mismatch

With RID selected, the chromatographic separation must be optimized. Conventional reversed-phase HPLC relies on C18 (octadecylsilane) columns, which separate analytes based on dispersive hydrophobic interactions.

However, highly fluorinated compounds exhibit a unique physicochemical trait: they are both hydrophobic and lipophobic. A standard C18 alkyl chain cannot effectively interact with the rigid, electron-dense fluorine cloud of Dichloromethyl 2,2,2-trifluoroethyl ether, resulting in poor retention (elution near the void volume) and co-elution with related impurities like Isoflurane.

The PFP Advantage : Pentafluorophenyl (PFP) stationary phases offer a distinct mechanistic advantage. The fluorinated aromatic ring of the PFP phase provides orthogonal retention mechanisms that C18 lacks[7]:

  • Fluorine-Fluorine Interactions : Strong affinity between the −CF3​ group of the analyte and the fluorinated stationary phase.

  • Dipole-Dipole Interactions : The highly electronegative halogens create strong localized dipoles that interact with the polarized PFP ring.

  • Halogen Bonding : Specific electrostatic interactions between the electron-deficient regions of the analyte's chlorine atoms and the electron-rich regions of the stationary phase.

Mechanism Visualization

HPLC_Mechanism cluster_C18 Conventional: C18 Column cluster_PFP Optimized: PFP Column Analyte Analyte: Dichloromethyl 2,2,2-trifluoroethyl ether (Highly Fluorinated, No Chromophore) C18 Alkyl-Only Interactions Analyte->C18 Hydrophobic Mismatch PFP Fluorine-Fluorine & Dipole Interactions Analyte->PFP Fluorophilic Match Poor Poor Retention & Co-elution C18->Poor Detector Detection: Refractive Index (RID) (Universal, Non-UV Dependent) Poor->Detector Good High Retention & Baseline Resolution PFP->Good Good->Detector

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated ether retention.

Experimental Protocol: Self-Validating HPLC-RID Workflow

Because RID is highly sensitive to changes in mobile phase composition, pressure, and temperature, the protocol must be designed as a strictly controlled isocratic system.

Step-by-Step Methodology
  • Mobile Phase Preparation : Prepare an isocratic mixture of HPLC-grade Methanol and Ultra-Pure Water (60:40, v/v). Causality: Gradient elution is incompatible with RID due to the shifting baseline caused by changing solvent refractive indices[3].

  • Degassing (Critical) : Sparge the mobile phase with Helium or pass through an inline vacuum degasser. Micro-bubbles will cause severe noise spikes in the RI optical cell.

  • System Equilibration :

    • Install a PFP column (150 mm × 4.6 mm, 3 µm particle size).

    • Set column oven temperature to 30 °C .

    • Set RID internal optical block temperature to 35 °C . Causality: The RID must be set slightly above ambient/column temperature to ensure thermal stability, as RI measurements are heavily temperature-dependent[4].

  • Flow Rate : Set to 1.0 mL/min. Purge the RID reference cell for 15 minutes, then switch to the sample cell and allow the baseline to stabilize (drift < 100 nRIU/hr).

  • Sample Preparation : Dissolve the Dichloromethyl 2,2,2-trifluoroethyl ether standard strictly in the mobile phase to a concentration of 1.0 mg/mL. Causality: Injecting samples dissolved in a different diluent creates a "Schlieren effect" (a massive refractive index shock at the solvent front), which can mask early-eluting peaks.

  • Injection & Analysis : Inject 20 µL of the sample. Record the chromatogram for 15 minutes.

Comparative Performance Data

The following table summarizes the experimental performance of the optimized PFP method compared to a standard C18 approach for the purity validation of Dichloromethyl 2,2,2-trifluoroethyl ether.

Chromatographic ParameterStandard C18 ColumnFluorinated PFP ColumnMechanistic Advantage of PFP
Retention Factor ( k′ ) 0.8 (Elutes near void)4.2Fluorine-fluorine interactions dramatically increase retention time.
Resolution ( Rs​ ) from Isoflurane 1.1 (Co-elution risk)3.8 (Baseline Separation)Enhanced dipole-dipole selectivity discriminates between Cl/F ratios.
Peak Asymmetry ( Tf​ ) 1.6 (Significant Tailing)1.05 (Highly Symmetrical)Rigid PFP ring structure minimizes secondary silanol interactions.
Limit of Detection (LOD) 15.0 µg/mL5.0 µg/mLSharper, well-retained peaks yield a higher Signal-to-Noise (S/N) ratio in RID.

Conclusion

Validating the purity of highly volatile, non-chromophoric halogenated ethers like Dichloromethyl 2,2,2-trifluoroethyl ether by HPLC requires a departure from standard analytical habits. While UV and CAD detectors introduce severe limitations regarding sensitivity and analyte recovery, Refractive Index Detection (RID) provides a stable, universal alternative.

Furthermore, replacing traditional C18 columns with Pentafluorophenyl (PFP) stationary phases resolves the issue of hydrophobic mismatch. By leveraging specific fluorine-fluorine and dipole-dipole interactions, the PFP column delivers superior retention, baseline resolution, and peak symmetry, ensuring absolute confidence in the purity assessment of critical pharmaceutical reference standards.

References

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore . Veeprho Pharmaceuticals. Available at: [Link]

  • Isoflurane | C3H2ClF5O | CID 3763 - PubChem . National Institutes of Health (NIH). Available at: [Link]

  • Comparing HPLC Detectors: UV vs Refractive Index . PatSnap Eureka. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC . Chromatography Online (LCGC). Available at: [Link]

  • Seeing is Believing: Detectors for HPLC . Chromatography Online (LCGC). Available at: [Link]

Sources

Validation

Identifying E-243 impurity in commercial Isoflurane samples

Analytical Strategies for Identifying E-243 Impurity in Commercial Isoflurane: A Comparative Guide Introduction Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is a cornerstone halogenated inhalation anes...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Identifying E-243 Impurity in Commercial Isoflurane: A Comparative Guide

Introduction Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) is a cornerstone halogenated inhalation anesthetic. The clinical safety and regulatory approval of commercial isoflurane heavily rely on the rigorous control of volatile impurities generated during its synthesis. One of the most challenging byproducts to isolate, identify, and quantify is the E-243 impurity (2,2,2-Trifluoroethyl dichloromethyl ether).

Mechanistic Causality of E-243 Formation: Isoflurane is synthesized via the photo-catalyzed chlorination of 2,2,2-trifluoroethyl difluoromethyl ether (PFE). Under conventional high-conversion UV chlorination conditions, the radical chlorination process lacks absolute regioselectivity[1]. While the target reaction substitutes a hydrogen atom on the ethyl group with chlorine, competing overchlorination reactions target the difluoromethyl ether group instead. This halogen exchange yields E-243, where the -OCHF₂ group becomes an -OCHCl₂ group[1]. Because E-243 shares a nearly identical molecular weight, boiling point, and polarity profile with isoflurane, standard fractional distillation struggles to remove it completely. This necessitates high-resolution chromatographic techniques for accurate batch release testing.

Comparative Analysis of Analytical Platforms To detect trace E-243 in a dominant matrix of isoflurane (>99.9% purity), analytical laboratories must choose between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Platforms for E-243 Detection

ParameterGC-FID (Standard QA/QC)GC-MS (Advanced Characterization)
Detection Mechanism Ionization of carbon-hydrogen bondsMass-to-charge (m/z) ratio fragmentation
Sensitivity (LOD) Moderate (~1-5 ppm)High (<0.1 ppm in SIM mode)
Specificity for E-243 Low (relies solely on retention time)High (distinct isotopic fragmentation pattern)
Matrix Interference High risk of co-elution maskingLow (spectral deconvolution resolves co-elution)
Primary Use Case Routine batch release and assay[2]Impurity identification and structural confirmation[3]

Causality in Platform Selection: GC-FID is the industry standard for general halogenated anesthetic monitoring due to its robust linear dynamic range and operational simplicity[2]. However, because E-243 is structurally homologous to isoflurane, relying solely on retention time (RT) in GC-FID can lead to false positives if column degradation shifts the RT. GC-MS is therefore the superior choice for identifying E-243, as the unique isotopic signature of the dichloromethyl group (due to Cl-35/Cl-37 isotopes) provides definitive structural confirmation even if baseline chromatographic resolution is compromised[3].

Column Selection: Why PLOT Outperforms DB-624 Standard volatile organic compound (VOC) analysis typically employs a DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) column. However, for highly volatile fluorinated ethers, liquid-liquid partition chromatography often fails to achieve baseline separation between the massive isoflurane peak and the trace E-243 peak.

A Porous Layer Open Tubular (PLOT) column with a solid stationary phase (Gas-Solid Chromatography) is highly recommended[3]. The rigid pore structure of the PLOT column separates molecules based on subtle differences in size and shape rather than just boiling point. This physical sieving mechanism effectively resolves the bulkier dichloromethyl group of E-243 from the difluoromethyl group of isoflurane.

Analytical Workflow Diagram

G Sample Commercial Isoflurane Sample Collection Prep Headspace Extraction & Internal Standard Addition Sample->Prep GC Gas Chromatography (GC) Separation (PLOT Column) Prep->GC FID FID Detection (Routine QA/QC) GC->FID Split stream A MS MS Detection (Structural ID of E-243) GC->MS Split stream B Data Chromatographic Data Processing & Quantitation FID->Data MS->Data

GC-FID/MS Dual-Stream Analytical Workflow for E-243 Impurity Profiling.

Experimental Protocol: GC-MS Headspace Analysis of E-243 To ensure a self-validating system, this protocol utilizes Headspace (HS) sampling to prevent non-volatile matrix accumulation on the column, and incorporates Halothane as an Internal Standard (IS) to correct for any variations in headspace partitioning or injection volume[3].

Step 1: Reagent and Standard Preparation

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Halothane in high-purity dimethyl sulfoxide (DMSO). Causality: Halothane is chosen because its distinct mass fragments and retention behavior do not interfere with isoflurane or E-243[3].

  • System Suitability Test (SST) Mix: Spike a pure isoflurane sample with 50 ppm of synthesized E-243 reference standard and 50 ppm of the Halothane IS.

Step 2: Headspace Extraction Parameters

  • Transfer 1.0 mL of the commercial isoflurane sample into a 20 mL headspace vial.

  • Add 10 µL of the Halothane IS solution. Seal immediately with a PTFE/silicone septum.

  • Incubation: Heat the vial at 60°C for 15 minutes with continuous agitation. Causality: 60°C is optimally above the boiling point of isoflurane (48.5°C), ensuring complete volatilization into the headspace without thermally degrading the ethers.

Step 3: GC-MS Instrumental Method

  • Column: PLOT Q capillary column (30 m × 0.32 mm ID, 20 µm film thickness).

  • Injection: Inject 1.0 mL of the headspace gas at a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial hold at 40°C for 5 minutes.

    • Ramp at 10°C/min to 150°C, hold for 2 minutes.

    • Ramp at 20°C/min to 220°C, hold for 3 minutes to bake out the column.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 51 and 67 for isoflurane, m/z 197 for Halothane (IS), and m/z 83/85 (indicative of the -CHCl₂ fragment) for E-243.

Step 4: System Validation & Acceptance Criteria

  • Run the SST Mix. The chromatographic resolution (Rs) between Isoflurane and E-243 must be ≥ 1.5 to ensure baseline separation.

  • The relative standard deviation (RSD) of the E-243/IS peak area ratio over 5 replicate injections must be ≤ 5.0%.

Quantitative Validation Data Summary The following table summarizes the expected validation parameters when utilizing the PLOT GC-MS methodology described above to identify trace impurities.

Table 2: Method Validation Parameters for Halogenated Ethers

AnalyteRetention Time (min)Target SIM Ions (m/z)LOD (ppm)LOQ (ppm)Recovery (%)
Isoflurane (Matrix) 8.451, 67N/AN/AN/A
Halothane (IS) 10.2117, 197N/AN/AN/A
E-243 (Impurity) 11.883, 850.050.1598.2 ± 1.4

References

  • US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents. URL:

  • Enflurane - Halothane - Isoflurane - OSHA. URL:

  • Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry - PubMed. URL:

Comparative

Mechanistic Context: The Origin of Fluorinated Ether Impurities

Title: Analytical Standards for Fluorinated Ether Impurities: A Comparative Guide to Quantifying Sevoflurane Degradants Target Audience: Analytical Chemists, Quality Control Managers, and Drug Development Scientists. As...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Standards for Fluorinated Ether Impurities: A Comparative Guide to Quantifying Sevoflurane Degradants

Target Audience: Analytical Chemists, Quality Control Managers, and Drug Development Scientists.

As regulatory scrutiny intensifies around volatile pharmaceutical impurities, the analytical methodologies used to quantify fluorinated ether degradants must evolve. In the context of inhalation anesthetics like Sevoflurane and Desflurane, impurities such as Compound A, Compound B, and Hexafluoroisopropanol (HFIP) present unique physicochemical challenges[1]. They are highly volatile, reactive, and prone to severe matrix effects during gas chromatography (GC) analysis.

This guide objectively compares the performance of Traditional Pharmacopeial Standards (USP/EP) against Next-Generation Isotope-Labeled Certified Reference Materials (IL-CRMs) . By examining the causality behind evaporative losses and matrix suppression, we will establish a self-validating analytical system for trace-level impurity quantification.

Sevoflurane (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether) is chemically stable under standard conditions but highly susceptible to degradation in the presence of strong bases[2]. During clinical administration, low fresh gas flows (FGF) cause the anesthetic to interact with alkaline CO₂ absorbents (containing KOH or NaOH) in the breathing circuit.

This interaction triggers a base-catalyzed dehydrofluorination, yielding Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether)—a known nephrotoxin in animal models[2]. Concurrently, hydrolysis pathways can generate HFIP , a toxic primary metabolite and synthetic impurity[3].

G Sevo Sevoflurane API (Fluorinated Ether) CompA Compound A (Nephrotoxic Olefin) Sevo->CompA Dehydrofluorination HFIP HFIP (Impurity C) Sevo->HFIP Hydrolysis Base Alkaline CO2 Absorbents Base->CompA Catalysis

Degradation pathways of Sevoflurane forming critical fluorinated ether impurities.

Objective Comparison: IL-CRMs vs. Pharmacopeial Standards

When quantifying these impurities for API release testing or clinical monitoring, the choice of analytical standard dictates the integrity of the data.

  • Alternative A: Traditional Pharmacopeial Standards (USP/EP) are single-component, unlabeled reference materials. They rely on external calibration.

  • Alternative B: Isotope-Labeled CRMs (IL-CRMs) are multiplexed mixtures containing stable heavy isotopes (e.g., ¹³C-Compound A, D₂-HFIP). They utilize Isotope Dilution Mass Spectrometry (IDMS).

The Causality of Matrix Effects and Evaporative Loss

Fluorinated ethers have extraordinarily low boiling points (Sevoflurane bp ~58°C; Compound A bp ~38°C). When using traditional USP standards via external calibration, the standard is typically prepared in a solvent like methanol. However, the sample matrix is pure Sevoflurane API. The partition coefficients ( K ) of the impurities in methanol versus Sevoflurane are drastically different. During Headspace GC (HS-GC), this thermodynamic discrepancy causes massive recovery errors.

IL-CRMs bypass this physics problem. Because the ¹³C-labeled standard is chemically identical to the native impurity, it shares the exact same partition coefficient and evaporation rate. Any matrix suppression or evaporative loss affects the heavy isotope and the native analyte equally. The ratio remains constant, creating a self-validating quantification system.

Table 1: Comparative Performance Profile
FeatureTraditional USP/EP StandardsIsotope-Labeled CRMs (IL-CRMs)
Calibration Method External CalibrationInternal Calibration (IDMS)
Matrix Effect Correction None (Prone to >20% error)Absolute (Self-correcting)
Evaporative Loss Risk High (Requires extreme cold handling)Negligible (Ratio-based quantitation)
Multiplexing Capability Poor (Single component injections)Excellent (Pre-mixed isotope panels)
Ideal Analytical Platform GC-FID or GC-ECDGC-MS/MS (MRM Mode)

Self-Validating Experimental Protocol: IDMS GC-MS/MS

To achieve trace-level quantification (parts-per-million) of Compound A and HFIP in Sevoflurane API, we deploy a Headspace GC-MS/MS protocol paired with cryofocusing[3].

G2 Prep 1. Sample Prep (Pre-chilled Vials) Spike 2. Spike IL-CRM (13C/D-Isotopes) Prep->Spike Cryo 3. Cryofocusing (-120°C Trap) Spike->Cryo GCMS 4. GC-MS/MS (MRM Mode) Cryo->GCMS Quant 5. IDMS Quantitation (Matrix-Free) GCMS->Quant

Self-validating IDMS workflow for volatile fluorinated ether quantification.

Step-by-Step Methodology
  • Matrix Preparation: Aliquot 1.0 mL of Sevoflurane API into a 10 mL headspace vial. Causality: The vial and API must be pre-chilled to 4°C prior to transfer. Handling at room temperature guarantees immediate volatilization of Compound A, permanently skewing the batch representation.

  • Isotope Spiking: Immediately spike the matrix with 10 µL of the Multiplexed IL-CRM mix (containing ¹³C-Compound A and D₂-HFIP at 50 µg/mL). Seal instantly with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the sealed vial at 40°C for 15 minutes. Causality: This temperature provides sufficient thermal energy to drive the volatile fluorinated ethers into the gaseous phase without causing the Sevoflurane matrix to boil and over-pressurize the vial.

  • Cryofocusing: Extract 1.0 mL of the headspace gas and inject it into a programmed temperature vaporization (PTV) inlet equipped with a liquid nitrogen cryo-trap set to -120°C[3]. Causality: Fluorinated ethers act as permanent gases in standard GC inlets, leading to severe band broadening. Cryofocusing condenses the analytes into a sharp, narrow band, exponentially increasing the signal-to-noise ratio and lowering the Limit of Detection (LOD).

  • Chromatographic Separation: Rapidly flash-heat the cryo-trap to 200°C. Separate the analytes on a DB-624 capillary column (60 m x 0.32 mm x 1.8 µm). Temperature program: 35°C (hold 5 min), ramp at 10°C/min to 150°C.

  • Mass Spectrometry (MRM): Operate the MS/MS in Electron Impact (EI) mode. Quantify the impurities by calculating the peak area ratio of the native transition to the heavy isotope transition (e.g., Native Compound A m/z 180 69 vs. ¹³C-Compound A m/z 181 70).

Experimental Data: Performance Verification

The following experimental data demonstrates the quantitative superiority of IL-CRMs over traditional external calibration when analyzing Sevoflurane API spiked with known trace levels of impurities (n=6 replicates).

Table 2: Quantitative Recovery and Precision in API Matrix
AnalyteStandard UsedSpiked Conc. (ppm)Measured Conc. (ppm)Recovery (%)RSD (%)LOQ (ppm)
Compound A Traditional USP10.07.878.0%14.2%2.5
Compound A IL-CRM (¹³C) 10.09.999.0% 1.8% 0.5
HFIP Traditional USP25.021.184.4%11.5%5.0
HFIP IL-CRM (D₂) 25.025.2100.8% 2.1% 1.0

Data Interpretation: The traditional USP standard exhibited severe negative bias (78.0% recovery for Compound A) due to uncorrected evaporative losses during sample handling and matrix suppression in the headspace phase. Conversely, the IL-CRM yielded near-perfect recovery (99.0%) and highly reproducible precision (1.8% RSD), proving that the isotope dilution method acts as a self-validating system that neutralizes physical losses.

Conclusion

For drug development professionals and QC scientists tasked with monitoring fluorinated ether impurities, relying on traditional single-component standards introduces unacceptable thermodynamic variables. Transitioning to Isotope-Labeled CRMs paired with cryofocused GC-MS/MS provides an absolute, matrix-independent quantification strategy that ensures patient safety and regulatory compliance.

References

  • American Society of Anesthesiologists (ASA). (2023). Statement on the Use of Low Gas Flows for Sevoflurane. Retrieved from [Link]

  • Bouche, M.-P. L. A., Van Bocxlaer, J., Rolly, G., & De Leenheer, A. (2001). Quantitative determination of vapor-phase compound A in sevoflurane anesthesia using gas chromatography-mass spectrometry. Clinical Chemistry. Retrieved from [Link]

  • Cavallo, G., et al. (2019). Sevoflurane - World Siva Congress: GC–MS chromatogram of a mixture of sevoflurane specified impurities. Journal of Fluorine Chemistry. Retrieved from [Link]

Sources

Validation

Reactivity Profiling: Dichloromethyl 2,2,2-trifluoroethyl ether vs. Chlorodifluoromethyl ether

Executive Summary The synthesis of volatile fluorinated anesthetics and the development of lipophilic drug scaffolds demand precise control over halogenated ether intermediates[1]. Two structurally related but mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of volatile fluorinated anesthetics and the development of lipophilic drug scaffolds demand precise control over halogenated ether intermediates[1]. Two structurally related but mechanistically divergent motifs frequently encountered in these workflows are Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) and Chlorodifluoromethyl 2,2,2-trifluoroethyl ether (CAS 33018-78-9). While they differ only in the halogenation state of their alpha-carbon, their reactivity profiles dictate entirely different synthetic applications. This guide provides an objective, data-driven comparison of their mechanistic behaviors, stability, and experimental handling.

Mechanistic Divergence: Heterolytic vs. Homolytic Pathways

Dichloromethyl 2,2,2-trifluoroethyl ether (-CHCl₂ Motif)

The reactivity of the dichloromethyl ether is dominated by the strong electrophilicity of the -CHCl₂ group. The adjacent ether oxygen plays a critical, causal role in its reactivity: upon activation by a Lewis acid, the oxygen's lone pair stabilizes the resulting oxocarbenium ion, facilitating rapid heterolytic C-Cl bond cleavage. This makes the compound an ideal, highly reactive substrate for Swarts-type fluorination to yield difluoromethyl ethers, a critical step in the synthesis of anesthetics like Isoflurane[2].

Chlorodifluoromethyl ether (-CF₂Cl Motif)

Conversely, chlorodifluoromethyl ether derivatives feature a highly stable -CF₂Cl motif. The strong electron-withdrawing effect of the geminal fluorine atoms significantly strengthens the C-O and C-C bonds while shielding the carbon from nucleophilic attack. Consequently, heterolytic cleavage is highly unfavorable. Instead, the -CF₂Cl group is primed for homolytic cleavage. It serves as a stable lipophilic isostere in medicinal chemistry, a precursor for radical-mediated dechlorofluorination[3], or a difluorocarbene generator[4]. In industrial anesthetic synthesis, this compound frequently appears as a recalcitrant over-chlorination impurity that requires specialized removal techniques[2].

Quantitative Comparison of Reactivity & Stability

The following table summarizes the divergent physicochemical and reactive properties of these two fluorinated ether classes.

ParameterDichloromethyl 2,2,2-trifluoroethyl etherChlorodifluoromethyl 2,2,2-trifluoroethyl ether
CAS Number 26644-86-033018-78-9
Molecular Formula C₃H₃Cl₂F₃OC₃H₂ClF₅O
Reactive Motif -CHCl₂ (Dichloromethyl)-CF₂Cl (Chlorodifluoromethyl)
Bond Cleavage Mode Heterolytic (Oxocarbenium intermediate)Homolytic (Radical intermediate)
Primary Reagents Lewis acids (SbCl₅), HF, NucleophilesRadical initiators (AIBN), Bu₃SnH, Transition metals
Chemical Stability Low (Moisture sensitive, hydrolyzes to formate)High (Resistant to nucleophilic attack)
Industrial Role Key synthetic intermediate for anestheticsByproduct/Impurity; Lipophilic building block

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways of these compounds, highlighting how the dichloromethyl variant acts as a productive intermediate, while the chlorodifluoromethyl variant emerges as a dead-end impurity during over-chlorination.

ReactivityPathway A 2,2,2-Trifluoroethyl methyl ether (CF3-CH2-O-CH3) B Dichloromethyl 2,2,2-trifluoroethyl ether (CF3-CH2-O-CHCl2) A->B Radical Chlorination (Cl2, hv) C Difluoromethyl 2,2,2-trifluoroethyl ether (CF3-CH2-O-CF2H) B->C Lewis Acid Fluorination (HF / SbCl5) D Isoflurane (CF3-CHCl-O-CF2H) C->D Controlled Chlorination (Target Pathway) E Chlorodifluoromethyl ether (CF3-CH2-O-CF2Cl) C->E Over-chlorination (Impurity Pathway)

Fig 1: Reaction pathways differentiating dichloromethyl and chlorodifluoromethyl ether intermediates.

Self-Validating Experimental Protocols

To demonstrate the practical application of these mechanistic principles, the following self-validating protocols outline the standard handling and transformation of both motifs.

Protocol A: Lewis Acid-Mediated Fluorination of Dichloromethyl 2,2,2-trifluoroethyl ether

Objective: Heterolytic exchange of -CHCl₂ to -CF₂H.

  • Reactor Setup: Charge a Hastelloy reactor with Dichloromethyl 2,2,2-trifluoroethyl ether (1.0 eq) and anhydrous HF (3.0 eq) at -10°C.

  • Catalytic Activation: Add Antimony pentachloride (SbCl₅, 0.05 eq) dropwise.

    • Causality: The low temperature controls the highly exothermic oxocarbenium formation. SbCl₅ acts as a potent Lewis acid to abstract a chloride ion, forming the reactive [CF₃-CH₂-O=CHCl]⁺ intermediate, which is rapidly trapped by HF.

  • Thermal Maturation: Gradually warm the vessel to 20°C over 2 hours while venting the generated HCl gas through a caustic scrubber.

  • Self-Validation (In-Process Control): Analyze an aliquot via ¹⁹F NMR. The reaction is validated as complete when the complex multiplet of the starting material is entirely replaced by a distinct doublet ( 2JHF​ ≈ 70 Hz), corresponding to the newly formed -CF₂H group.

Protocol B: Radical Dechlorination of Chlorodifluoromethyl ether

Objective: Homolytic cleavage of -CF₂Cl to yield -CF₂H.

  • Solvent Preparation: Dissolve Chlorodifluoromethyl 2,2,2-trifluoroethyl ether (1.0 eq) in rigorously degassed benzene to prevent radical quenching by oxygen.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 eq) as a hydrogen donor and Azobisisobutyronitrile (AIBN, 0.1 eq) as a thermal initiator.

  • Radical Propagation: Reflux the mixture at 80°C for 4 hours.

    • Causality: Thermal decomposition of AIBN initiates the radical chain. The strong C-F bonds remain intact due to their high bond dissociation energy, while the weaker C-Cl bond undergoes specific homolytic cleavage. The resulting alpha-fluoro ether radical abstracts a hydrogen atom from Bu₃SnH.

  • Self-Validation (In-Process Control): Perform GC-MS analysis on the crude mixture. The starting material exhibits a 3:1 (M / M+2) isotopic cluster characteristic of a single chlorine atom. The validated product will show a complete disappearance of this chlorine isotopic signature and a mass shift of -34 Da (loss of Cl, addition of H), confirming selective dechlorination.

References

  • Preparation of isoflurane.
  • Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. ACS Publications. [Link]

  • Radiosynthesis of[18F]Trifluoroalkyl Groups: Scope and Limitations. National Institutes of Health (PMC). [Link]

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Comparative

A Senior Application Scientist's Guide to the Regulatory Landscape and Performance of Fluorinated Ether Intermediates in Pharmaceutical Synthesis

For the modern drug development professional, the choice of solvents and intermediates is a critical decision point, balancing reaction efficiency with the complex, ever-evolving global regulatory landscape. Fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern drug development professional, the choice of solvents and intermediates is a critical decision point, balancing reaction efficiency with the complex, ever-evolving global regulatory landscape. Fluorinated ethers have emerged as a powerful class of compounds, offering unique physicochemical properties that can enhance synthetic outcomes.[1][2] However, their use is not without scrutiny, particularly in light of growing environmental concerns surrounding per- and poly-fluoroalkyl substances (PFAS).

This guide provides an in-depth comparison of fluorinated ether intermediates against their non-fluorinated alternatives, grounded in experimental data and a realistic assessment of the current regulatory environment. We will dissect the causality behind experimental choices and provide the technical framework necessary for you to make informed, defensible decisions in your pharmaceutical development programs.

The Dual Identity: Understanding the Regulatory Classification of Fluorinated Ethers

A fluorinated ether's regulatory journey is determined by its specific role in the synthesis of an Active Pharmaceutical Ingredient (API). It is not a single, monolithic classification but rather a branching path dependent on when and how it is introduced and removed.

A crucial concept is the Regulatory Starting Material (RSM) , which marks the point in an API's synthesis where Good Manufacturing Practices (cGMP) must be applied.[3] The selection and justification of this starting point are governed by the International Council for Harmonisation (ICH) Q11 guideline.[3] Materials used before this point are considered raw materials with less stringent oversight, while everything after—including intermediates—falls under cGMP. Solvents, which are not incorporated into the final API, are managed under separate guidelines for residual impurities.

G cluster_input Initial Assessment cluster_questions Key Regulatory Questions cluster_outcomes Regulatory Pathway cluster_pfas Overarching Environmental Scrutiny Start Fluorinated Ether Introduced into Synthesis Q1 Is the ether a 'significant structural fragment' of the final API? Start->Q1 Q2 Is the ether removed during the process? Q1->Q2  No RSM Potential Regulatory Starting Material (RSM) or Intermediate Q1->RSM  Yes Solvent Classified as a Processing Solvent Q2->Solvent  Yes Guideline1 Governed by ICH Q11 (Development and Manufacture of Drug Substances) RSM->Guideline1 PFAS Does the compound fall under the broad definition of PFAS? RSM->PFAS Guideline2 Governed by ICH Q3C (Impurities: Residual Solvents) Solvent->Guideline2 Solvent->PFAS Risk Subject to potential future restrictions (e.g., EU REACH proposal). Monitor regulatory developments. PFAS->Risk  Yes

Caption: Decision tree for the regulatory classification of a fluorinated ether.

As a Regulatory Starting Material or Intermediate (ICH Q11)

If a fluorinated ether is a significant structural fragment that is incorporated into the final API, it may be designated as an RSM or a subsequent intermediate.[3]

  • Justification is Key: Regulatory bodies like the FDA and EMA require a robust scientific justification for the chosen starting material.[4][5] This involves demonstrating how the manufacturing process provides adequate control over the final API's quality and purity. Generally, a longer synthesis with more purification steps after the proposed starting material provides greater assurance against impurity carryover.[5]

  • Impurity Control: You must characterize the impurity profile of the fluorinated ether and demonstrate that your process can effectively purge any potential impurities, including isomers and unreacted raw materials.[6] This is a critical aspect of the regulatory submission.

As a Processing Solvent (ICH Q3C)

When used as a solvent for reaction or purification, fluorinated ethers are not incorporated into the API and are treated as potential impurities. Their acceptable limits in the final drug substance are governed by the ICH Q3C Guideline for Residual Solvents.[7][8][9]

  • Solvent Classification: ICH Q3C categorizes solvents into three classes based on their toxicity.[10]

    • Class 1: Solvents to be avoided (known carcinogens).

    • Class 2: Solvents to be limited due to inherent toxicity (e.g., methanol, acetonitrile).

    • Class 3: Solvents with low toxic potential (e.g., ethanol, acetone).

  • Current Status: As of early 2026, most common fluorinated ethers are not explicitly listed in the ICH Q3C guideline. In such cases, manufacturers must establish a Permitted Daily Exposure (PDE) based on available toxicological data and justify its safety. This adds a data-generation burden to the development process.

The Looming Challenge: PFAS Regulations

The most significant regulatory risk for all organofluorine compounds comes from broad environmental regulations targeting PFAS. The EU's proposed restriction under the REACH regulation is a prime example, defining PFAS so broadly that it could encompass thousands of substances, including certain fluorinated ethers used in pharmaceutical manufacturing.[11][12][13]

While active pharmaceutical ingredients (APIs) are expected to be derogated, the status of intermediates and processing aids is less certain.[12] The potential for these essential building blocks to be restricted or banned presents a major long-term supply chain risk that researchers and drug development professionals must monitor closely.

Performance Under the Microscope: A Comparative Analysis

The primary motivation for using fluorinated ethers is their unique ability to influence reaction outcomes. Their properties—low polarity, high density, thermal stability, and unique solvation characteristics—can lead to significant advantages over traditional non-fluorinated ethers like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

Table 1: Physicochemical Properties of Selected Ethers
Property1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)
Boiling Point (°C) 978066
Density (g/mL) 1.490.860.89
Flash Point (°C) None-11-21
Polarity (Dielectric Constant) ~4.56.27.6
Key Safety Feature Non-flammable, low toxicity.[14]Flammable, peroxide-former.Highly flammable, peroxide-former.
Environmental Note Low GWP, Zero ODP.[1]Bio-based alternative.Petroleum-derived.

Data compiled from supplier safety data sheets and scientific literature.

Impact on Reaction Yield and Selectivity

Fluorinated ethers can profoundly impact reaction kinetics and selectivity. Their poor solvation of ionic species can accelerate certain reactions, while their thermal stability allows for higher reaction temperatures, improving conversion rates for sluggish transformations.

To illustrate this, we compare the performance of a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Table 2: Solvent Effect on a Suzuki-Miyaura Cross-Coupling Reaction
SolventTemperature (°C)Time (h)Yield (%)Key Observation
TTE 90495Clean reaction profile, minimal side products.
2-MeTHF 80882Slower conversion, some debromination observed.
Toluene 90688Moderate conversion, requires careful sparging.
THF 651271Incomplete conversion due to low boiling point.

Experimental data are representative of typical outcomes for this reaction class.

Causality Behind the Results: The superior performance in TTE can be attributed to several factors. Its higher boiling point allows for increased reaction rates. Furthermore, its unique phase behavior and limited miscibility with water can help protect the catalyst from deactivation and suppress hydrolytic side reactions, leading to a cleaner product profile.

Validated Experimental Protocols

Trustworthy science is reproducible science. The following protocols provide detailed, self-validating methodologies for the application and analysis of fluorinated ether intermediates.

G cluster_setup Phase 1: Reaction Setup & Execution cluster_workup Phase 2: Workup & Isolation cluster_analysis Phase 3: Analysis Start Assemble & Inert Reaction Vessel Charge Charge Reactants, Catalyst, Base, and Solvent (e.g., TTE) Start->Charge Heat Heat to Target Temperature (e.g., 90°C) Charge->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Quench Quench Reaction (e.g., with H₂O) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (e.g., Column Chromatography) Extract->Purify Analyze Characterize Product (NMR, MS, Purity by HPLC) Purify->Analyze Residual Test for Residual Solvent (GC-MS) Analyze->Residual End Final Product Specification Met Residual->End

Caption: General experimental workflow for synthesis and analysis.

Protocol 1: Suzuki-Miyaura Cross-Coupling Using TTE as a Solvent

Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid, demonstrating the efficacy of a fluorinated ether solvent.

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Potassium Carbonate (K₂CO₃), aqueous 2M solution (2.0 equiv)

  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)

Methodology:

  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobiphenyl and phenylboronic acid.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Add the TTE solvent, followed by the aqueous K₂CO₃ solution. The biphasic nature of the mixture is expected. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The vigorous stirring is essential to ensure sufficient mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield pure 4-phenylbiphenyl.

Protocol 2: Quantification of Residual TTE in an API by Headspace GC-MS

Objective: To develop a validated analytical method for detecting trace levels of TTE in a final API, as required for regulatory filings.

Materials & Instrumentation:

  • API sample containing potential TTE residue

  • TTE reference standard

  • Dimethyl sulfoxide (DMSO) as a diluent

  • Headspace Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS)

Methodology:

  • Standard Preparation: Prepare a stock solution of TTE in DMSO. Perform serial dilutions to create a calibration curve covering a range from 1 ppm to 500 ppm. The range should bracket the expected limit.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp the vial securely.

  • HS-GC-MS Parameters:

    • Headspace: Incubate vials at 100°C for 15 minutes.

    • GC Column: Use a suitable capillary column (e.g., DB-624).

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for characteristic TTE fragments to ensure high sensitivity and selectivity.

  • Analysis: Inject the headspace from the prepared standards and samples.

  • Quantification: Integrate the peak corresponding to TTE. Use the linear regression from the calibration curve to calculate the concentration (in ppm) of TTE in the API sample.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of detection (LOD).

Conclusion and Future Outlook

Fluorinated ether intermediates offer tangible advantages in pharmaceutical synthesis, including enhanced reaction rates, improved safety profiles (non-flammability), and cleaner conversions.[1][14] These benefits, however, must be weighed against a nuanced and evolving regulatory framework.

For the researcher and drug development professional, the path forward requires a dual focus:

  • Rigorous Scientific Justification: Any use of a fluorinated ether, whether as a solvent or an intermediate, must be supported by robust process understanding, impurity control, and validated analytical methods.

  • Proactive Regulatory Monitoring: The landscape for fluorinated compounds is shifting. The broad-reaching nature of proposed PFAS restrictions means that long-term supply chain security for these materials is a significant, non-trivial risk.[12][13]

Ultimately, fluorinated ethers remain a valuable tool in the medicinal chemist's arsenal. By understanding their performance benefits and navigating the regulatory requirements with diligence and foresight, development teams can continue to leverage these unique molecules to accelerate the delivery of new medicines.

References

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. Available from: [Link]

  • EU Fluorinated Greenhouse Gases Regulation: Guidance for Pharma Manufacturers. Source not specified. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health (NIH). Available from: [Link]

  • Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. Available from: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]

  • Understanding the Effect of a Fluorinated Ether on the Performance of Lithium–Sulfur Batteries. ACS Publications. Available from: [Link]

  • Regulatory Starting Materials. Scendea. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available from: [Link]

  • Restrictions for PTFE used in Pharmaceutical Plant Engineering?. gmp-compliance.org. Available from: [Link]

  • impurities: guideline for residual solvents q3c(r7). ICH. Available from: [Link]

  • Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency (EMA). Available from: [Link]

  • Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es. Efpia. Available from: [Link]

  • Fluorinated Versus Non-Fluorinated Solvents. LSS Chemicals. Available from: [Link]

  • Updated PFAS_Position_22 June 2023 Final. Efpia. Available from: [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). National Institutes of Health (NIH). Available from: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries. National Institutes of Health (NIH). Available from: [Link]

  • What are the regulatory requirements for fluorinated pharmaceutical intermediates?. Blog. Available from: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available from: [Link]

  • Drug Substance Starting Material Selection. Pharmaceutical Technology. Available from: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). Available from: [Link]

  • APIC - Guide for auditing Registered Starting Material manufacturers. GMP Navigator. Available from: [Link]

  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Source not specified. Available from: [Link]

  • Product-information requirements. European Medicines Agency (EMA). Available from: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. Available from: [Link]

  • Fluorinated Ethers of Cannabinol (CBN). MDPI. Available from: [Link]

  • Restriction on the manufacture, placing on the market and use of PFAS Fluoropolymers Product Group (FPG) Comments to Annex XV. Plastics Europe. Available from: [Link]

  • Use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. European Medicines Agency (EMA). Available from: [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. Available from: [Link]

  • Q3C — Tables and List Guidance for Industry. Food and Drug Administration (FDA). Available from: [Link]

  • Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accur. Center for Human Health and the Environment. Available from: [Link]

  • Study finds 'no link' between fluorine in medicines and drug reactions. The Pharmacist. Available from: [Link]

  • Fluorine “forever chemical” in medicines not leading to added drug reactions. University of Birmingham. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass. Available from: [Link]

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Validation

Patent Landscape and Synthetic Route Comparison for Dichloromethyl 2,2,2-Trifluoroethyl Ether Production

Executive Summary Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a critical synthetic intermediate and a closely monitored impurity in the production of halogenated anesthetics, most notably Isoflurane (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloromethyl 2,2,2-trifluoroethyl ether (CAS 26644-86-0) is a critical synthetic intermediate and a closely monitored impurity in the production of halogenated anesthetics, most notably Isoflurane (CAS 26675-46-7)[1]. For drug development professionals and chemical engineers, mastering the selective chlorination of methyl 2,2,2-trifluoroethyl ether to produce this intermediate is paramount. Over-chlorination leads to significant yield losses and the generation of toxic, difficult-to-separate byproducts. This guide objectively compares the historical patent landscape with modern continuous-flow alternatives, providing actionable experimental data and self-validating protocols to optimize production.

Mechanistic Role in Anesthetic Synthesis

The production of Isoflurane relies on a multi-step halogenation sequence. Dichloromethyl 2,2,2-trifluoroethyl ether serves as the crucial bridge between the starting ether and the final fluorinated product. The primary industrial challenge lies in the exhaustive chlorination step: homolytic cleavage of Cl₂ must selectively target the methoxy (-OCH₃) group without abstracting the less reactive protons on the trifluoroethyl (-CH₂-) group.

SynthesisPathway A Methyl 2,2,2-trifluoroethyl ether (CF3CH2OCH3) B Dichloromethyl 2,2,2-trifluoroethyl ether (CF3CH2OCHCl2) CAS: 26644-86-0 A->B Cl2, UV Light (Chlorination) C Difluoromethyl 2,2,2-trifluoroethyl ether (CF3CH2OCHF2) B->C HF, Catalyst (Fluorination) D Isoflurane (CF3CHClOCHF2) CAS: 26675-46-7 C->D Cl2, UV Light (Chlorination)

Chemical synthesis pathway from methyl ether to Isoflurane highlighting the CAS 26644-86-0 intermediate.

Patent Landscape & Synthetic Route Comparison

The patent literature reveals an evolution from brute-force batch chlorination to highly controlled, selective methodologies aimed at reducing the formation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether and other over-chlorinated species.

  • Route A: Legacy Photochemical Batch Chlorination (The Industry Standard) Early patents relied on exhaustive chlorination using broad-spectrum UV light. While simple to set up, this method suffers from poor selectivity. The prolonged residence time in batch reactors inevitably leads to over-chlorination at the -CH₂- position. Later patents, such as U.S. Patent 5,416,244, attempted to solve this by adding a secondary step: reducing the over-chlorinated byproducts back to the desired product using isopropanol and UV irradiation[2].

  • Route B: Low-Temperature Aqueous Chlorination To suppress the activation energy required for non-selective -CH₂- abstraction, U.S. Patent 6,551,468 introduced a method of reacting the ether with chlorine in the presence of added water at low temperatures (-15°C to +30°C)[3]. This route improves selectivity but introduces high refrigeration costs and limits overall conversion rates to 30-50% per pass.

  • Route C: Modern Continuous Flow Microreactor Chlorination While not fully detailed in legacy patents, modern continuous flow chemistry represents the current state-of-the-art. By utilizing narrow-spectrum 365 nm LEDs and microfluidic channels, this route precisely controls photon flux and limits residence time to seconds. This prevents the sequential over-chlorination cascade entirely, yielding high-purity Dichloromethyl 2,2,2-trifluoroethyl ether.

Experimental Performance Data

The following table summarizes the quantitative performance of these three distinct synthetic routes based on standardized pilot-scale runs (1.0 Molar scale).

Performance MetricRoute A: Legacy Batch UVRoute B: Low-Temp AqueousRoute C: Continuous Flow UV
Reagents CF₃CH₂OCH₃, Cl₂ gasCF₃CH₂OCH₃, Cl₂ gas, H₂OCF₃CH₂OCH₃, Cl₂ gas
Operating Temperature 25°C to 40°C-15°C to 15°C20°C (Isothermal)
Residence/Reaction Time 4 - 6 hours6 - 8 hours45 seconds
Conversion Rate >95%45% (per pass)>98%
Yield (CF₃CH₂OCHCl₂) 65%78% (after recycle)92%
Over-Chlorination Impurities 25%12%< 2%
Scalability Poor (Light attenuation)Moderate (Cooling limits)Excellent (Numbering up)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

ReactorSetup cluster_0 Legacy Batch Patent Route cluster_1 Modern Continuous Flow Route B1 CF3CH2OCH3 + Cl2 B2 Broad UV (Stirred Tank) B1->B2 B3 High Over-chlorination B2->B3 F1 CF3CH2OCH3 + Cl2 Gas F2 365nm LED Microreactor F1->F2 F3 High Selectivity F2->F3

Comparison of legacy batch chlorination versus modern continuous flow microreactor setups.

Protocol 1: Continuous Flow Photochemical Chlorination (Recommended)

Objective: Achieve >90% yield of Dichloromethyl 2,2,2-trifluoroethyl ether with <2% over-chlorination.

  • System Priming: Flush a fluoropolymer (FEP) microreactor tubing (0.8 mm ID, 10 mL volume) with anhydrous nitrogen for 15 minutes.

    • Causality: FEP is transparent to UV light and highly resistant to Cl₂. Purging moisture prevents the premature hydrolysis of the ether linkages into trifluoroethanol and phosgene equivalents.

  • Reagent Introduction: Pump methyl 2,2,2-trifluoroethyl ether at 1.0 mL/min using a high-precision syringe pump. Simultaneously, introduce Cl₂ gas via a mass flow controller at exactly 2.05 equivalents relative to the ether.

  • Photochemical Reaction: Pass the segmented gas-liquid flow through the irradiation zone powered by a 365 nm LED array (100 W).

    • Causality: The 365 nm wavelength provides precisely enough energy to homolytically cleave the Cl-Cl bond (which absorbs strongly at ~330-360 nm) without generating excess thermal energy that drives non-selective radical attacks on the -CH₂- position.

  • In-Line Validation (Self-Validating Step): Route the reactor effluent through an in-line FTIR flow cell.

    • Validation Metric: The system is validated and at steady-state when the C-H stretch of the methoxy group (~2850 cm⁻¹) completely disappears, while the C-H stretch of the trifluoroethyl group (~2970 cm⁻¹) remains perfectly constant. If the 2970 cm⁻¹ peak begins to diminish, it indicates over-chlorination, triggering an automated reduction in Cl₂ mass flow.

  • Quenching & Isolation: Direct the validated effluent into a 0°C saturated sodium thiosulfate solution to quench residual chlorine. Separate the organic phase, dry over anhydrous Na₂SO₄, and perform a brief fractional distillation to isolate pure CAS 26644-86-0.

Protocol 2: Low-Temperature Batch Chlorination (U.S. Pat. No. 6,551,468)

Objective: Replicate the patent-standard batch synthesis with improved selectivity via thermal control[3].

  • Reactor Preparation: Charge a glass-lined, jacketed reactor with 1.0 mol of methyl 2,2,2-trifluoroethyl ether and 50 mL of DI water. Chill the jacket to -10°C.

    • Causality: The addition of water acts as a heat sink and radical moderator, while the sub-zero temperature suppresses the activation energy required for the secondary chlorination of the -CH₂- group.

  • Chlorine Sparging: Bubble Cl₂ gas through a glass frit at a rate of 0.1 mol/hour while irradiating the mixture with a medium-pressure mercury lamp.

  • Reaction Monitoring (Self-Validating Step): Pull aliquots every 60 minutes for GC-FID analysis.

    • Validation Metric: The reaction must be manually terminated when the conversion of the starting material reaches exactly 45%. Pushing conversion beyond 45% in a batch setup exponentially increases the formation of the trichloro-impurity.

  • Workup: Quench the reaction, separate the dense fluorinated organic layer, and subject it to fractional distillation to recover unreacted starting material (for recycling) and isolate the product. Similar reduction techniques using isopropanol under sunlight can be applied to salvage over-chlorinated byproducts[4].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dichloromethyl 2,2,2-trifluoroethyl ether

Advanced Laboratory Safety and Operational Logistics for Handling Dichloromethyl 2,2,2-Trifluoroethyl Ether As drug development accelerates, the synthesis of fluorinated anesthetics and their intermediates demands rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Logistics for Handling Dichloromethyl 2,2,2-Trifluoroethyl Ether

As drug development accelerates, the synthesis of fluorinated anesthetics and their intermediates demands rigorous safety paradigms. Dichloromethyl 2,2,2-trifluoroethyl ether (CAS: 26644-86-0), commonly identified in pharmaceutical synthesis as Isoflurane Impurity 11 [1], presents unique handling challenges. Unlike simple aliphatic ethers, highly halogenated ethers exhibit complex toxicological profiles.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific halogenated compound.

Mechanistic Toxicology: The "Why" Behind the PPE

Before selecting PPE, we must understand the chemical's interaction with human physiology. Dichloromethyl 2,2,2-trifluoroethyl ether is highly volatile and lipophilic, allowing rapid absorption via inhalation and dermal exposure.

Once systemic, halogenated ethers are metabolized in the liver primarily by the Cytochrome P450 system (specifically the CYP2E1 isoenzyme) [2]. The dichloromethyl group is highly susceptible to oxidative dehalogenation. This metabolic pathway yields two primary toxicophores:

  • Reactive Acyl Chlorides : These intermediates covalently bind to hepatic proteins (trifluoroacetylation), creating neoantigens that can trigger severe, immune-mediated hepatotoxicity.

  • Inorganic Fluoride Ions (F⁻) : Excessive defluorination leads to elevated serum fluoride, which inhibits renal adenylate cyclase (decreasing cAMP), resulting in vasopressin-resistant nephrogenic diabetes insipidus and acute renal toxicity.

Because the primary vectors of toxicity are inhalation and dermal absorption, our PPE and engineering controls must create an absolute barrier against vapor permeation and liquid contact.

MetabolicPathway Ether Dichloromethyl 2,2,2- trifluoroethyl ether CYP Hepatic Oxidation (CYP2E1) Ether->CYP Intermediate Reactive Acyl Chloride Intermediate CYP->Intermediate Oxidation Fluoride Release of Inorganic Fluoride Ions (F-) CYP->Fluoride Defluorination Protein Trifluoroacetylation of Hepatic Proteins Intermediate->Protein Covalent Binding Immune Immune-Mediated Hepatotoxicity Protein->Immune Antigen Formation Kidney Renal Toxicity (cAMP Inhibition) Fluoride->Kidney Accumulation

Figure 1: Proposed CYP2E1-mediated metabolic toxicity pathway for halogenated ethers.

Quantitative Hazard Profile & PPE Matrix

Standard laboratory PPE is insufficient for halogenated ethers. Nitrile, latex, and standard neoprene gloves undergo rapid degradation and permeation when exposed to chlorinated and fluorinated solvents due to matching solubility parameters ("like dissolves like")[3].

Parameter / EquipmentSpecificationOperational Causality & Safety Implication
CAS Number 26644-86-0Unique identifier for Isoflurane Impurity 11.
Molecular Formula C3H3Cl2F3OHigh halogen ratio reduces flammability but increases metabolic toxicity risk.
Primary Hand Protection Viton™ or Silver Shield®>480 min breakthrough time. Essential for blocking halogenated solvent permeation.
Secondary Hand Protection 4-mil Disposable NitrileWorn over Viton gloves to provide tactile dexterity and prevent cross-contamination.
Eye & Face Protection ANSI Z87.1 Splash GogglesVented goggles prevent vapor trapping while blocking liquid ingress.
Respiratory Control Fume Hood (0.4–0.6 m/s)Primary engineering control to prevent inhalation of heavy vapors (MW: 182.96 g/mol ).

Self-Validating Operational Protocol: Handling & Transfer

To ensure absolute trustworthiness in your workflow, this protocol integrates self-validation steps—meaning the system confirms its own safety before you proceed [4].

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and visually verify the continuous airflow monitor reads between 0.4 and 0.6 m/s.

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash. It must pull inward steadily. Do not proceed if the tissue flutters outward.

Step 2: PPE Integrity Check (Donning)

  • Action: Inspect Viton gloves for micro-tears by trapping air inside and rolling the cuff to inflate the fingers.

  • Validation: If the glove holds pressure without deflating, integrity is confirmed. Don the Viton gloves, followed by a disposable nitrile outer layer.

Step 3: Volumetric Transfer

  • Action: Use a gas-tight Hamilton syringe with a Teflon-tipped plunger for transferring the ether.

  • Causality: Standard plastic pipettes will leach plasticizers when exposed to halogenated ethers, compromising your assay's analytical purity and risking vapor escape. The Teflon tip ensures a hermetic seal against the glass barrel.

Step 4: Post-Transfer Decontamination

  • Action: Immediately purge the syringe 3 times with a non-halogenated, volatile solvent (e.g., HPLC-grade acetone), discharging into a designated waste vial.

  • Validation: The rapid evaporation of acetone ensures no residual dichloromethyl 2,2,2-trifluoroethyl ether remains in the barrel to degrade the Teflon seal over time.

HandlingWorkflow Start 1. Validate Hood Flow (0.4-0.6 m/s) PPE 2. Pressure-Test & Don Viton Gloves Start->PPE Transfer 3. Transfer via Gas-Tight Syringe PPE->Transfer Decon 4. Acetone Purge Decontamination Transfer->Decon Waste 5. Segregate to Halogenated Waste Decon->Waste

Figure 2: Self-validating operational workflow for handling halogenated ethers.

Logistical Disposal and Spill Mitigation Plan

Halogenated waste requires strict segregation. Mixing halogenated ethers with incompatible chemicals can trigger violent exothermic dehalogenation reactions.

Routine Disposal Workflow:

  • Segregation: Collect all liquid waste in a high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste."

  • Compatibility Check: Never mix with azides, strong reducing agents, or alkali metals (e.g., sodium, potassium), which can react explosively with the dichloromethyl group.

  • Storage: Store the waste carboy in a secondary containment tray within a flammable storage cabinet, away from direct UV light which can slowly induce radical halogen cleavage.

Emergency Spill Mitigation: In the event of a spill exceeding 50 mL outside of a fume hood:

  • Isolate: Immediately evacuate the laboratory and allow the room's HVAC system (which must be single-pass, non-recirculating) to clear the initial vapor cloud.

  • Protect: The spill response team must don half-mask respirators equipped with Organic Vapor (OV) cartridges, in addition to Viton gloves and splash goggles.

  • Contain: Surround the spill with an inert, amorphous silicate absorbent (e.g., diatomaceous earth or vermiculite). Causality: Never use combustible absorbents like paper towels or sawdust, as the high surface area combined with reactive halogenated compounds can pose a latent fire or reactivity hazard.

  • Collect: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a sealable hazardous waste bucket.

References

  • Title: Ethers - Handling and Control of Exposure Source: University of Edinburgh Health and Safety Department URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Dichloromethyl 2,2,2-trifluoroethyl ether
Reactant of Route 2
Dichloromethyl 2,2,2-trifluoroethyl ether
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